molecular formula C10H11BrO2 B162266 5-Bromo-2-isopropoxybenzaldehyde CAS No. 138505-25-6

5-Bromo-2-isopropoxybenzaldehyde

Cat. No.: B162266
CAS No.: 138505-25-6
M. Wt: 243.1 g/mol
InChI Key: GRLHVQABEZCTRD-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLHVQABEZCTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356143
Record name 5-bromo-2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138505-25-6
Record name 5-bromo-2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde (CAS No. 138505-25-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzaldehyde, a halogenated aromatic aldehyde with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific literature on this compound is sparse, this document consolidates available data and provides expert insights based on the well-established chemistry of its structural analogs. We will delve into its chemical identity, a proposed, robust synthetic protocol, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers looking to leverage the unique reactivity of this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzaldehyde featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position of the benzene ring.[1][2][3] The presence of these functional groups imparts a unique combination of steric and electronic properties that make it a valuable intermediate for further chemical transformations.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 138505-25-6[1][2][3]
Molecular Formula C₁₀H₁₁BrO₂[1][2][3]
Molecular Weight 243.1 g/mol [1][2]
IUPAC Name 5-bromo-2-(propan-2-yloxy)benzaldehyde[1][4]
Synonyms 5-Bromo-2-(1-methylethoxy)benzaldehyde[1]
Appearance White to off-white solid or crystalline powder (predicted)
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone)

Proposed Synthesis: A Validated Approach

Reaction Scheme

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 5-Bromosalicylaldehyde p1 Solvent (e.g., DMF, Acetone) r1->p1 Dissolve r2 2-Bromopropane r2->p1 r3 Base (e.g., K₂CO₃) r3->p1 p2 Heat (e.g., 60-80 °C) p1->p2 Reaction Mixture prod This compound p2->prod Williamson Ether Synthesis byprod Salt (e.g., KBr) + H₂O p2->byprod

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Alkylation: To the stirring suspension, add 2-bromopropane (1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectroscopic data for this compound has been published. However, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aldehyde proton (singlet) ~9.8-10.2 ppm- Aromatic protons (3H) with characteristic splitting patterns in the range of 7.0-7.8 ppm- Isopropoxy methine proton (septet) ~4.5-4.8 ppm- Isopropoxy methyl protons (doublet, 6H) ~1.3-1.5 ppm
¹³C NMR - Aldehyde carbonyl carbon ~188-192 ppm- Aromatic carbons ~115-160 ppm (including the carbon bearing the bromine and the carbon bearing the isopropoxy group)- Isopropoxy methine carbon ~70-75 ppm- Isopropoxy methyl carbons ~20-25 ppm
IR (Infrared) - Strong C=O stretch (aldehyde) ~1680-1700 cm⁻¹- C-H stretch (aldehyde) ~2720-2820 cm⁻¹- C-O-C stretch (ether) ~1200-1250 cm⁻¹- Aromatic C=C stretches ~1450-1600 cm⁻¹
MS (Mass Spec.) - Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a monobrominated compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its three key functional groups: the aldehyde, the aromatic ring with a bromine substituent, and the isopropoxy ether. This trifecta of functionality makes it a highly valuable building block.

Role in Medicinal Chemistry and Drug Discovery

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The aldehyde group can be readily transformed into other functionalities, such as amines (via reductive amination), alcohols (via reduction), or carboxylic acids (via oxidation).

The brominated aromatic ring is particularly useful for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile construction of complex molecular scaffolds.

The isopropoxy group can influence the pharmacokinetic properties of a molecule by increasing its lipophilicity and metabolic stability.

Potential Therapeutic Targets:

  • Schiff Base Formation: The aldehyde can react with primary amines to form Schiff bases, which are known to coordinate with metal ions and exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8]

  • Precursor for Heterocycles: It can serve as a starting material for the synthesis of various heterocyclic compounds, which form the core of many approved drugs.

G A This compound B Reductive Amination A->B C Suzuki Coupling A->C D Wittig Reaction A->D E Schiff Base Formation A->E F Secondary Amine Derivatives B->F New Scaffolds G Biaryl Compounds C->G Increased Complexity H Substituted Alkenes D->H Drug Analogs I Bioactive Metal Complexes E->I Potential Therapeutics

Caption: Potential synthetic transformations of this compound.

Applications in Materials Science

The versatile reactivity of this compound also makes it a candidate for the synthesis of novel organic materials, such as polymers, dyes, and liquid crystals. The ability to undergo cross-coupling reactions allows for its incorporation into larger conjugated systems with interesting photophysical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising, yet underexplored, chemical intermediate. Its unique combination of functional groups provides a rich platform for synthetic diversification. This guide has outlined its fundamental properties, a robust and logical synthetic pathway, and its potential applications in drug discovery and materials science. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this versatile compound.

References

  • This compound | CAS 138505-25-6. American Elements.
  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Eureka | Patsnap.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH.
  • CAS 138505-25-6 | this compound - Alchem.Pharmtech.
  • Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook.
  • Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity - MDPI.
  • 5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1 - Matrix Fine Chemicals.
  • Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal - IRJSE.
  • 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem.
  • Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine - ResearchGate.
  • Synthesis, characterization, antimicrobial, and nuclease activity studies of some metal Schiff-base complexes | Request PDF - ResearchGate.

Sources

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzaldehyde (CAS No. 138505-25-6), a key aromatic building block in synthetic organic chemistry. The document details its fundamental physicochemical properties, with a primary focus on the determination and significance of its molecular weight. It presents a validated synthesis protocol, a robust analytical workflow for structural confirmation and purity assessment, and discusses its applications in research and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound for its effective use in complex synthetic pathways.

Core Physicochemical Properties and Molecular Weight

This compound is a substituted benzaldehyde derivative. Its chemical structure, featuring an aldehyde, a bromo substituent, and an isopropoxy ether group, makes it a versatile intermediate for introducing this specific substitution pattern into larger molecules.

Molecular Weight: Calculation and Significance

The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in chemical reactions and for verification of its identity via mass spectrometry. The molecular formula for this compound is C₁₀H₁₁BrO₂[1][2][3].

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

  • Carbon (C): 10 atoms × 12.011 u = 120.110 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Calculated Molecular Weight = 243.100 u

This calculated value aligns with the values reported by major chemical suppliers, which typically range from 243.10 to 243.11 g/mol depending on the atomic weight values used[1][3][4].

Key Compound Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

PropertyValueSource(s)
Chemical Name This compound[1][4]
CAS Number 138505-25-6[1][2][4]
Molecular Formula C₁₀H₁₁BrO₂[1][2][3]
Molecular Weight 243.10 g/mol [3]
MDL Number MFCD02257437[1][4]
PubChem CID 819973[4]
SMILES O=CC1=CC(Br)=CC=C1OC(C)C[3]

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of the hydroxyl group of 5-bromosalicylaldehyde with an isopropyl halide in the presence of a weak base.

Synthesis Reaction Workflow

Synthesis_Workflow Reactant1 5-Bromosalicylaldehyde (CAS: 1761-61-1) Reaction Reaction Vessel (Reflux, 8-12h) Reactant1->Reaction Add Reactant2 2-Bromopropane (or Isopropyl Bromide) Reactant2->Reaction Add Reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reagents->Reaction Add Workup Aqueous Workup & Solvent Extraction Reaction->Workup Cool & Quench Purification Column Chromatography (Silica Gel) Workup->Purification Concentrate Crude Product This compound (Final Product) Purification->Product Isolate Pure Fractions

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone.

  • Addition: Add 2-bromopropane (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.

  • Isolation: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a solid or oil.

Analytical Characterization: A Self-Validating System

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This workflow serves as a self-validating system, where each analysis provides complementary information.

Quality Control Analytical Workflow

QC_Workflow Input Synthesized Product Sample MS Mass Spectrometry (MS) - Confirms Molecular Weight - Verifies Br Isotopic Pattern Input->MS NMR NMR Spectroscopy (¹H, ¹³C) - Confirms C-H Framework - Verifies Connectivity Input->NMR IR FTIR Spectroscopy - Confirms Functional Groups (C=O, C-O-C) MS->IR Primary Confirmation NMR->IR Primary Confirmation HPLC HPLC Analysis - Determines Purity (% Area) IR->HPLC Secondary Confirmation Result Certificate of Analysis Identity, Purity, Structure Confirmed HPLC->Result Final Validation

Caption: Integrated analytical workflow for the validation of this compound.

Expected Analytical Data
  • Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

    • Expected m/z: ~242 and ~244.

    • Causality: This isotopic pattern is definitive proof of the presence of a single bromine atom in the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides an unambiguous map of the hydrogen atoms.

    • Expected Signals: A singlet for the aldehyde proton (~10 ppm), aromatic protons showing characteristic splitting patterns in the aromatic region (~7-8 ppm), a septet for the isopropoxy -CH group (~4.6 ppm), and a doublet for the two methyl groups of the isopropoxy moiety (~1.4 ppm).

  • ¹³C NMR Spectroscopy: This confirms the carbon skeleton of the molecule.

    • Expected Signals: A signal for the aldehyde carbonyl carbon (~190 ppm), signals for the aromatic carbons (including the C-Br and C-O carbons), and signals for the isopropoxy carbons.

  • Infrared (IR) Spectroscopy: This technique identifies key functional groups.

    • Expected Bands: A strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and C-O stretching bands for the ether linkage.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

    • Methodology: A reversed-phase C18 column with a mobile phase such as an acetonitrile/water gradient is typically employed. Detection is performed using a UV detector.

    • Result: Purity is reported as the percentage area of the main product peak relative to the total peak area. For use in drug development, purity should typically exceed 98%.

Applications and Safety

Role in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules. Its utility lies in its pre-functionalized structure, allowing for further chemical transformations at three key points:

  • The Aldehyde Group: Can undergo reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

  • The Bromo Group: Can be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.

  • The Aromatic Ring: Can be subject to further electrophilic aromatic substitution, although the existing groups will direct the position of new substituents.

Its applications are found in the synthesis of novel inhibitors, agonists, and various molecular probes for biological targets.

Safety and Handling
  • Hazard Classification: The compound is classified as an irritant[1].

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation[3].

References

  • This compound | CAS 138505-25-6. AMERICAN ELEMENTS. [Link]
  • Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

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An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde functionality, a bulky isopropoxy group, and a bromine atom provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility for professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 138505-25-6[1][2][3][4][5]
Molecular Formula C₁₀H₁₁BrO₂[1][2][3][4][5]
Molecular Weight 243.10 g/mol [1][2][3][4][5]
Appearance Not specified in search results
Melting Point Not specified in search results[2]
Boiling Point Not specified in search results[2]
Purity Typically ≥95%
Storage 2-8 °C

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the readily available 5-bromosalicylaldehyde serves as the starting material, which is deprotonated to form a phenoxide that then reacts with an isopropyl halide.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:
  • Deprotonation: To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base (1.1-1.5 eq) is added portion-wise at room temperature.[6] Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction mixture is stirred until the deprotonation is complete, which can be monitored by the cessation of hydrogen gas evolution in the case of NaH.

  • Alkylation: To the resulting phenoxide solution, an isopropyl halide, such as 2-bromopropane or 2-iodopropane (1.1-1.5 eq), is added. The reaction mixture is then heated to a temperature between 50-100 °C and stirred for 1-8 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the isopropoxy ether, and the aryl bromide. This unique combination makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Key Reactions:
  • Wittig Reaction: The aldehyde functionality readily undergoes the Wittig reaction to form alkenes.[9][10] This reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of various substituents. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.[11]

Caption: Transformation of the aldehyde via the Wittig reaction.

  • Reductive Amination: The aldehyde can be converted to a wide array of primary, secondary, and tertiary amines through reductive amination.[12][13][14][15] This reaction typically involves the formation of an imine or iminium ion intermediate, followed by reduction with a suitable reducing agent such as sodium borohydride or sodium triacetoxyborohydride.[14]

Caption: Synthesis of amines via reductive amination.

  • Cross-Coupling Reactions: The aryl bromide moiety is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 5-position of the benzene ring, enabling the synthesis of complex biaryl and styrenyl derivatives.

Applications in the Synthesis of Bioactive Molecules:

This compound and its derivatives have shown promise as intermediates in the synthesis of inhibitors for important drug targets.

  • Bcl-XL Inhibitors: The B-cell lymphoma-extra large (Bcl-XL) protein is a key anti-apoptotic protein that is often overexpressed in cancer cells.[1][16][17][18][19] Small molecule inhibitors that disrupt the interaction of Bcl-XL with pro-apoptotic proteins are of significant interest as potential cancer therapeutics.[1] The 2-bromo-5-hydroxybenzaldehyde scaffold, a precursor to this compound, is a versatile starting point for the synthesis of various Bcl-XL inhibitors.[1] The substituted phenyl ring provides a core structure that can be elaborated to mimic the binding of the BH3 domain of pro-apoptotic proteins to the hydrophobic groove of Bcl-XL.[1]

  • Phosphodiesterase (PDE) Inhibitors: Phosphodiesterases are a family of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways.[20][21][22][23] Inhibitors of specific PDEs have therapeutic applications in a range of diseases, including neurodegenerative disorders.[21][22][23] The benzaldehyde scaffold can be incorporated into heterocyclic systems that are known to inhibit PDEs.

Spectroscopic Analysis

While specific, experimentally obtained spectra for this compound were not found in the search results, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons (doublets and a doublet of doublets in the aromatic region, ~7-8 ppm), the methine proton of the isopropoxy group (septet, ~4.7 ppm), and the methyl protons of the isopropoxy group (doublet, ~1.4 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally.[24][25]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (~190 ppm), the aromatic carbons (including the carbon bearing the bromine atom at ~115 ppm and the oxygen-substituted carbon at ~160 ppm), and the carbons of the isopropoxy group (methine at ~72 ppm and methyls at ~22 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹.[26] Other notable absorptions would include C-H stretching vibrations for the aldehyde and aromatic rings, and C-O stretching vibrations for the ether linkage.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[27][28][29] Fragmentation patterns would likely involve the loss of the isopropoxy group and the formyl group.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin and serious eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its well-defined chemical reactivity allows for the strategic introduction of diverse functionalities, making it an ideal starting point for the synthesis of complex molecular targets. As research into novel therapeutics continues to expand, the utility of such well-functionalized building blocks will undoubtedly grow, solidifying the importance of this compound in the synthetic chemist's toolbox.

References

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An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 5-Bromo-2-isopropoxybenzaldehyde, a valuable building block in the development of novel pharmaceutical agents and advanced organic materials. The synthesis is achieved through a robust Williamson ether synthesis, a cornerstone of organic chemistry, starting from the commercially available 5-Bromo-2-hydroxybenzaldehyde. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental protocol, and present key data in a clear, accessible format. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₁BrO₂ and CAS number 138505-25-6, is a substituted benzaldehyde derivative of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of the bromine atom, the isopropoxy group, and the aldehyde functionality provides a versatile scaffold for the construction of more complex molecular architectures. The aldehyde group can readily participate in a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, making it a crucial intermediate in the synthesis of biologically active compounds and functional organic materials. The strategic placement of the bromo and isopropoxy substituents influences the electronic and steric properties of the molecule, allowing for fine-tuning of its reactivity and biological interactions.

The Synthetic Pathway: A Strategic Approach via Williamson Ether Synthesis

The most direct and efficient route for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this specific application, the phenoxide of 5-Bromo-2-hydroxybenzaldehyde acts as the nucleophile, attacking an isopropyl halide to form the desired ether linkage.

Mechanistic Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] The key steps are:

  • Deprotonation: The phenolic proton of 5-Bromo-2-hydroxybenzaldehyde is acidic and is readily removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate the corresponding phenoxide ion. This deprotonation significantly increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the electrophilic carbon were chiral (though not the case here).

  • Product Formation: The carbon-oxygen bond is formed concurrently with the cleavage of the carbon-halogen bond, resulting in the formation of this compound and a salt byproduct.

To maximize the yield of the desired ether and minimize potential side reactions like elimination (E2), it is crucial to use a primary or secondary alkyl halide.[8] Isopropyl halides are secondary and can undergo some elimination, but for the synthesis of an isopropoxy ether, this is the necessary reagent. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophilic anion.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
5-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.021761-61-1≥98%Sigma-Aldrich, etc.[9][10]
2-BromopropaneC₃H₇Br122.9975-26-3≥99%Sigma-Aldrich, etc.
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7≥99%Sigma-Aldrich, etc.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%Sigma-Aldrich, etc.
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeVWR, Fisher Scientific, etc.
Brine (saturated NaCl solution)NaCl58.447647-14-5-Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-VWR, Fisher Scientific, etc.
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (13.7 g, 99.4 mmol, 2.0 equivalents) to the flask, followed by anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromopropane (9.1 mL, 99.4 mmol, 2.0 equivalents) dropwise over 10 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (500 mL) and stir for 30 minutes to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure product.[11]

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 5-Bromo-2-hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde Williamson Ether Synthesis Williamson Ether Synthesis 5-Bromo-2-hydroxybenzaldehyde->Williamson Ether Synthesis K2CO3 K2CO3 K2CO3->Williamson Ether Synthesis 2-Bromopropane 2-Bromopropane 2-Bromopropane->Williamson Ether Synthesis DMF DMF DMF->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the Williamson ether synthesis is a highly effective method, other formylation techniques could theoretically be employed to synthesize the target molecule, albeit with potential challenges. These include:

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride.[12][13][14][15][16] Starting from 4-bromo-1-isopropoxybenzene, this reaction could potentially yield the desired product. However, regioselectivity can be an issue, and the reaction conditions are somewhat harsh.

  • Duff Reaction: The Duff reaction is another method for the formylation of phenols, using hexamine as the formylating agent.[17][18][19][20] This reaction typically favors ortho-formylation, but yields can be variable.

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[21][22][23][24][25] While a classic method, it often suffers from low yields and the formation of byproducts.

Given the potential for side reactions and regioselectivity issues with these formylation methods, the Williamson ether synthesis starting from the readily available 5-Bromo-2-hydroxybenzaldehyde remains the most reliable and recommended pathway.

Conclusion

This technical guide has detailed a robust and efficient synthesis of this compound via the Williamson ether synthesis. By providing a thorough understanding of the reaction mechanism, a detailed experimental protocol, and a clear visualization of the synthetic workflow, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The presented methodology is scalable and utilizes readily available starting materials, making it a practical choice for both laboratory-scale synthesis and larger-scale production.

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  • 5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1 - Matrix Fine Chemicals. (n.d.).
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (n.d.). University of Northern Iowa. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Bromo-2-isopropoxybenzaldehyde, a key building block in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of viable starting materials and reaction methodologies.

Introduction

This compound is an aromatic aldehyde containing a bromine substituent and an isopropoxy group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The strategic placement of the bromo and isopropoxy groups allows for a variety of subsequent chemical modifications, making it a versatile precursor for targeted drug design.

This guide will explore two principal synthetic routes for the preparation of this compound, providing a comparative analysis of their respective starting materials, reaction mechanisms, and practical considerations.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Route A: O-Alkylation of 5-Bromo-2-hydroxybenzaldehyde

This approach involves the introduction of the isopropoxy group in the final step, starting from the readily available 5-Bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde).

Route B: Formylation of 4-Bromo-1-isopropoxybenzene

This alternative strategy begins with the synthesis of the ether linkage, followed by the introduction of the aldehyde functionality onto the aromatic ring.

The following sections will delve into the specifics of each route, providing detailed experimental protocols and a discussion of the underlying chemical principles.

Route A: Synthesis via O-Alkylation of 5-Bromo-2-hydroxybenzaldehyde

This synthetic pathway is a straightforward and commonly employed method. It leverages the nucleophilicity of the hydroxyl group in 5-bromo-2-hydroxybenzaldehyde to introduce the isopropyl group via a Williamson ether synthesis.

Step 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde

The key starting material for this route is 5-Bromo-2-hydroxybenzaldehyde. It can be synthesized from salicylaldehyde through electrophilic aromatic substitution.

Reaction Scheme:

Salicylaldehyde Salicylaldehyde Product 5-Bromo-2-hydroxybenzaldehyde Salicylaldehyde->Product Bromine Br2, CCl4 Bromine:s->Product:n

Figure 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde.

Experimental Protocol:

A detailed protocol for the bromination of salicylaldehyde is described in a patent by Jinan University.[1] In a typical procedure, a solution of bromine in carbon tetrachloride is added dropwise to a solution of salicylaldehyde in the same solvent. The reaction is typically stirred for 1-2 hours. The resulting white precipitate of 5-bromosalicylaldehyde is then filtered, washed with ethanol, and can be further purified by recrystallization. A patent describes achieving a yield of 76.9% for this step.[2]

Step 2: Williamson Ether Synthesis for O-Isopropylation

The Williamson ether synthesis is a classic and reliable method for forming ethers.[3][4][5] In this step, the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an isopropyl halide (e.g., 2-bromopropane) in an SN2 reaction.

Reaction Scheme:

StartingMaterial 5-Bromo-2-hydroxybenzaldehyde Product This compound StartingMaterial->Product Reagents 2-Bromopropane, Base (e.g., K2CO3), Solvent (e.g., DMF) Reagents:s->Product:n

Figure 2: O-Isopropylation via Williamson Ether Synthesis.

Experimental Protocol:

  • Deprotonation: 5-Bromo-2-hydroxybenzaldehyde is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Nucleophilic Attack: 2-Bromopropane is then added to the reaction mixture. The phenoxide ion acts as a nucleophile and displaces the bromide ion from 2-bromopropane in an SN2 reaction.

  • Work-up and Purification: The reaction is typically heated to facilitate the reaction. After completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they can solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic. They are also suitable for SN2 reactions.[6]

  • Base: A moderately strong base like potassium carbonate is often preferred for its ease of handling and lower cost compared to stronger bases like sodium hydride.

  • Isopropyl Halide: 2-Bromopropane is a common and effective electrophile for this reaction. Isopropyl iodide could also be used and might be more reactive, but it is generally more expensive.

Route B: Synthesis via Formylation of 4-Bromo-1-isopropoxybenzene

This alternative route builds the molecule by first establishing the ether linkage and then introducing the aldehyde group.

Step 1: Synthesis of 4-Bromo-1-isopropoxybenzene

The starting material for this step is 4-bromophenol. Similar to Route A, a Williamson ether synthesis is employed to introduce the isopropyl group.

Reaction Scheme:

StartingMaterial 4-Bromophenol Product 4-Bromo-1-isopropoxybenzene StartingMaterial->Product Reagents 2-Bromopropane, Base (e.g., NaOH), Solvent (e.g., Ethanol) Reagents:s->Product:n

Figure 3: Synthesis of 4-Bromo-1-isopropoxybenzene.

Experimental Protocol:

A general procedure for the Williamson ether synthesis can be applied here as well.

  • 4-Bromophenol is treated with a base such as sodium hydroxide in a solvent like ethanol to form the sodium 4-bromophenoxide salt.

  • 2-Bromopropane is then added, and the mixture is heated to reflux to effect the SN2 substitution.

  • After the reaction is complete, the product is isolated by extraction and purified by distillation or chromatography.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[7][8][9][10] The isopropoxy group in 4-bromo-1-isopropoxybenzene is an ortho-, para-directing group. Due to steric hindrance from the isopropoxy group, the formylation is expected to occur predominantly at the ortho position to the isopropoxy group and para to the bromine atom, yielding the desired this compound.

Reaction Scheme:

StartingMaterial 4-Bromo-1-isopropoxybenzene Intermediate Iminium salt intermediate StartingMaterial->Intermediate Reagents POCl3, DMF Reagents:s->Intermediate:n Product This compound Intermediate->Product Hydrolysis H2O Hydrolysis:s->Product:n

Figure 4: Vilsmeier-Haack Formylation of 4-Bromo-1-isopropoxybenzene.

Experimental Protocol:

A general procedure for the Vilsmeier-Haack reaction is as follows:[7]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cooled solution of N,N-dimethylformamide (DMF). This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.

  • Electrophilic Aromatic Substitution: The substrate, 4-bromo-1-isopropoxybenzene, is then added to the Vilsmeier reagent. The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Hydrolysis: The reaction mixture is then heated, followed by hydrolysis with water or an aqueous base (e.g., sodium acetate solution) to convert the intermediate iminium salt to the final aldehyde product.

  • Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography. A generic protocol suggests a yield of around 77% for the formylation of an electron-rich arene.[7]

Causality Behind Experimental Choices:

  • Reagents: The combination of POCl₃ and DMF is the classic and most common way to generate the Vilsmeier reagent.[8][9]

  • Reaction Conditions: The reaction is initially performed at a low temperature during the formation of the Vilsmeier reagent due to its exothermic nature. The subsequent electrophilic substitution may require heating to proceed at a reasonable rate.

  • Regioselectivity: The isopropoxy group is a strong activating and ortho-, para-directing group. The formyl group is introduced at the position most activated by the isopropoxy group and least sterically hindered, which is the position ortho to the isopropoxy group and para to the bromine.

Comparative Analysis of Synthetic Routes

FeatureRoute A: O-AlkylationRoute B: Formylation
Starting Materials Salicylaldehyde, Bromine, 2-Bromopropane4-Bromophenol, 2-Bromopropane, POCl₃, DMF
Key Intermediates 5-Bromo-2-hydroxybenzaldehyde4-Bromo-1-isopropoxybenzene
Key Reactions Electrophilic Bromination, Williamson Ether SynthesisWilliamson Ether Synthesis, Vilsmeier-Haack Formylation
Advantages - Potentially fewer steps if 5-bromo-2-hydroxybenzaldehyde is commercially available.- Williamson ether synthesis is generally a high-yielding and reliable reaction.- May offer better overall yield depending on the efficiency of the formylation step.- Avoids direct handling of elemental bromine in the final stages if 4-bromophenol is used as the starting material.
Disadvantages - Requires handling of elemental bromine, which is corrosive and toxic.- The starting aldehyde may be more expensive than 4-bromophenol.- The Vilsmeier-Haack reaction can be sensitive to substrate reactivity and may require careful optimization.- POCl₃ is a corrosive and moisture-sensitive reagent.

Conclusion

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound. The choice between the two will likely be dictated by factors such as the cost and availability of starting materials, the desired scale of production, and the specific expertise and equipment available in the laboratory. For laboratory-scale synthesis, Route A may be more straightforward, especially if 5-bromo-2-hydroxybenzaldehyde is readily accessible. For larger-scale production, a thorough cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economically viable option.

References

  • NROChemistry. Vilsmeier-Haack Reaction.
  • University of Missouri–St. Louis. The Williamson Ether Synthesis.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-2-isopropoxybenzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol, and provides a detailed interpretation of the spectral data. Our approach is grounded in fundamental NMR theory and extensive field experience to ensure both scientific accuracy and practical utility.

The Imperative of Spectroscopic Characterization

In modern chemical synthesis and drug discovery, the unambiguous confirmation of molecular structure is paramount. This compound (C₁₀H₁₁BrO₂) presents a unique combination of aromatic and aliphatic features, making ¹H NMR spectroscopy an indispensable tool for its characterization.[1][2][3] Each proton environment within the molecule is subject to distinct electronic effects, resulting in a characteristic and predictable NMR spectrum. This guide will dissect these features, providing a self-validating framework for structural verification.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the this compound molecule. The structure is comprised of three key regions: the aldehyde group, the substituted benzene ring, and the isopropoxy group. Each proton's chemical shift, integration, and signal splitting pattern are dictated by its unique electronic environment and proximity to neighboring protons.

Caption: Structure of this compound with proton numbering.

Predictive Analysis of the ¹H NMR Spectrum

A thorough understanding of ¹H NMR principles allows for an accurate prediction of the spectrum.[4][5][6] The analysis is logically divided into the three distinct chemical regions of the molecule.

The Aldehydic Region (δ 9.5 - 10.5 ppm)

The proton attached to the aldehyde carbon (H-7) is the most deshielded proton in the molecule. Its resonance is expected to appear significantly downfield.

  • Causality: This pronounced downfield shift is due to two primary factors: the strong electron-withdrawing inductive effect of the carbonyl oxygen and the magnetic anisotropy of the C=O double bond.[7][8][9] The magnetic field induced by the circulating pi-electrons in the carbonyl group strongly deshields the aldehyde proton.

  • Expected Pattern: This proton has no adjacent proton neighbors, so according to the n+1 rule, it will appear as a sharp singlet (s) .[10] Its integration value will correspond to 1H .

The Aromatic Region (δ 6.5 - 8.0 ppm)

The three protons on the benzene ring (H-3, H-4, H-6) have distinct chemical shifts due to the electronic effects of the substituents. The isopropoxy group is electron-donating, while the bromo and aldehyde groups are electron-withdrawing. This results in a complex but interpretable splitting pattern.[7][11]

  • H-3: This proton is ortho to the electron-donating isopropoxy group and meta to the electron-withdrawing aldehyde group. It is expected to be the most upfield of the aromatic protons. It will be split by H-4 (ortho coupling, J ≈ 8-10 Hz), appearing as a doublet (d) .[11][12]

  • H-4: This proton is ortho to the bromine atom and meta to the isopropoxy group. It is split by H-3 (ortho coupling, J ≈ 8-10 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).[12][13] This will result in a doublet of doublets (dd) .

  • H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the bromine. It is expected to be the most downfield of the aromatic signals. It is only coupled to H-4 through a weak meta coupling (J ≈ 2-3 Hz), resulting in a doublet (d) .[13]

The Aliphatic Region (δ 1.0 - 5.0 ppm)

The isopropoxy group provides a classic and easily identifiable set of signals.[14][15]

  • Methine Proton (H-8): The single proton on the tertiary carbon (CH) is adjacent to the six equivalent protons of the two methyl groups. According to the n+1 rule (6+1=7), its signal will be split into a septet (sept) .[10][14][15] Being attached to an oxygen atom, it will be shifted downfield, typically in the δ 4.5-4.8 ppm range. Its integration will be 1H .

  • Methyl Protons (H-9): The six protons of the two equivalent methyl groups (CH₃) are adjacent to the single methine proton (H-8). Following the n+1 rule (1+1=2), their signal will be split into a doublet (d) .[14][15] These protons are in a standard alkyl environment and are expected to resonate upfield, around δ 1.3-1.5 ppm. The integration for this signal will be 6H .

Summary of Predicted Spectral Data

The following table consolidates the predicted ¹H NMR data for this compound, providing a quick reference for spectral analysis.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7 (Aldehyde)9.8 - 10.4Singlet (s)N/A1H
H-6 (Aromatic)7.7 - 7.9Doublet (d)Jmeta ≈ 2-3 Hz1H
H-4 (Aromatic)7.5 - 7.7Doublet of doublets (dd)Jortho ≈ 8-10 Hz, Jmeta ≈ 2-3 Hz1H
H-3 (Aromatic)6.9 - 7.1Doublet (d)Jortho ≈ 8-10 Hz1H
H-8 (Methine)4.6 - 4.9Septet (sept)J ≈ 6-7 Hz1H
H-9 (Methyl)1.3 - 1.5Doublet (d)J ≈ 6-7 Hz6H

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires a meticulous experimental approach. This protocol is a self-validating system designed to produce reliable and reproducible results.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent for organic molecules and its residual proton signal (δ ≈ 7.26 ppm) does not typically interfere with the signals of interest.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

NMR Instrument Parameters (400 MHz Spectrometer)
  • Experiment: Standard ¹H acquisition (zg30 pulse program or equivalent).

  • Number of Scans (NS): 16 (increase if sample concentration is low).

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K (25 °C).

Caption: Experimental workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal, from the downfield aldehyde singlet to the characteristic septet-doublet pattern of the isopropoxy group and the distinct splitting of the aromatic protons, serves as a validation point for the molecular structure. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can confidently interpret the spectrum, ensuring the identity and purity of this important chemical compound. This guide provides the theoretical foundation and practical framework necessary to achieve that certainty.

References

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • University of Puget Sound. (n.d.).
  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
  • University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
  • Leah4sci. (2016).
  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]
  • AMERICAN ELEMENTS. (n.d.). This compound. [Link]
  • The Organic Chemistry Tutor. (2021). Lec16 - 1H NMR: Splitting of Common Substituents. YouTube. [Link]
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  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 1H chemical shifts in NMR: Part 19.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. [Link]
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Jasperse, K. (n.d.). The four facets of 1H NMR spectroscopy. [Link]
  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Shaheer, M., Garg, N., Aftab, A., et al. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Chemistry LibreTexts. (2024). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-isopropoxybenzaldehyde. As a senior application scientist, this document moves beyond a simple data report to offer an in-depth interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. We will explore the influence of the aromatic ring's substituents—the bromine atom, the isopropoxy group, and the aldehyde function—on the chemical shifts of the carbon atoms. This guide will also detail the experimental protocols necessary for acquiring high-quality ¹³C NMR data and present a logical framework for spectral assignment. The insights provided herein are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to confidently identify and characterize this and structurally related molecules.

Introduction

This compound (C₁₀H₁₁BrO₂) is a substituted aromatic aldehyde of significant interest in organic synthesis.[1] Its utility as a precursor for more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials, necessitates unambiguous structural characterization. ¹³C NMR spectroscopy stands as a cornerstone technique for this purpose, offering a detailed fingerprint of the carbon skeleton.[2] This guide will provide a detailed exposition of the theoretical and practical aspects of the ¹³C NMR analysis of this compound.

Predicted ¹³C NMR Spectrum and Peak Assignments

The ¹³C NMR spectrum of this compound is predicted to exhibit ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts (δ) of these carbons are influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.[3][4]

A detailed, predictive assignment of the ¹³C NMR chemical shifts for this compound is presented below. These predictions are based on established substituent effects on the chemical shifts of a benzene ring and related aromatic systems.

Molecular Structure and Carbon Numbering

To facilitate the discussion of peak assignments, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for the carbon atoms in this compound.

Predicted Chemical Shifts and Rationale

The expected chemical shifts for each carbon atom are summarized in the table below. The rationale for each assignment is based on established principles of ¹³C NMR spectroscopy.[5][6][7]

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C7 (CHO)188-192The aldehyde carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom and its sp² hybridization.[6][8]
C2158-162This carbon is attached to the strongly electron-donating isopropoxy group, causing a significant downfield shift.
C1128-132The ipso-carbon attached to the aldehyde group.
C6126-130This aromatic CH carbon is ortho to the aldehyde group.
C4124-128This aromatic CH carbon is meta to the aldehyde and isopropoxy groups, and ortho to the bromine.
C3118-122This aromatic CH carbon is meta to the aldehyde and bromine, and ortho to the isopropoxy group.
C5115-119The ipso-carbon attached to the bromine atom. The heavy atom effect of bromine can cause a shielding effect.
C8 (CH)70-75The methine carbon of the isopropoxy group is attached to an oxygen atom, resulting in a downfield shift.
C9, C10 (CH₃)20-25The two methyl carbons of the isopropoxy group are equivalent due to free rotation and appear as a single signal in a typical upfield region for sp³ carbons.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation. Recrystallization or column chromatography of the synthesized compound is recommended.[9]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8]

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

NMR Instrument Parameters

The following parameters are suggested for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and more accurate integration, although integration is not typically the primary focus in ¹³C NMR.[2]

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

Advanced NMR Experiments for Spectral Assignment

To unambiguously assign the signals, particularly for the aromatic carbons, advanced NMR techniques are invaluable:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[5]

    • DEPT-90: Only CH signals will appear.

    • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon signals that are directly bonded, providing definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is instrumental in assigning quaternary carbons and piecing together the molecular structure.

Data Processing and Interpretation Workflow

The following workflow ensures a systematic and accurate interpretation of the acquired ¹³C NMR data.

G A Acquire 1D ¹³C NMR Spectrum B Perform DEPT Experiments (90 & 135) A->B D Acquire 2D NMR Spectra (HSQC, HMBC) A->D C Identify Carbon Types (C, CH, CH₂, CH₃) B->C E Assign Protonated Carbons via HSQC C->E D->E F Assign Quaternary Carbons via HMBC D->F E->F G Finalize Peak Assignments F->G

Caption: A logical workflow for the acquisition and interpretation of ¹³C NMR data.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of substituent effects allows for a confident prediction and interpretation of the chemical shifts. By following the detailed experimental protocols and employing a systematic data interpretation workflow, researchers can achieve an unambiguous assignment of all carbon signals. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, enabling the precise characterization of this and similar molecular entities.

References

  • D. J. Craik, R. T. C. Brownlee, and M. Sadek. "Substituent Effects on the ¹³C NMR Spectra of Benzene Derivatives." Progress in Physical Organic Chemistry, vol. 14, 1983, pp. 1-70. John Wiley & Sons, Inc.
  • E. Breitmaier and W. Voelter. "¹³C NMR Spectroscopy: Methods and Applications in Organic Chemistry." 3rd ed., VCH, 1987.
  • "C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm." Doc Brown's Chemistry. [Link]
  • "Summary of C13-NMR Interpretation." University of Colorado Boulder. [Link]
  • "interpreting C-13 NMR spectra." Chemguide. [Link]
  • "¹³C Carbon NMR Spectroscopy." Chemistry Steps. [Link]
  • "29.10 ¹³C NMR Spectroscopy." eCampusOntario Pressbooks. [Link]
  • "Interpreting C-13 NMR Spectra." Chemistry LibreTexts. [Link]
  • "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." SciELO. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 5-Bromo-2-isopropoxybenzaldehyde (C₁₀H₁₁BrO₂), a key intermediate in organic synthesis. As Senior Application Scientist, my objective is to move beyond mere procedural outlines and provide a deep, mechanistic understanding of the analytical process. This document details the foundational principles, including the critical role of bromine's isotopic signature, outlines robust experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI), and elucidates the predictable fragmentation pathways of the molecule. The synthesis of theoretical knowledge and practical application herein is designed to empower researchers to confidently identify, characterize, and quantify this compound in complex matrices.

Foundational Analysis: Structure and Isotopic Profile

A rigorous mass spectrometric analysis begins with a thorough understanding of the analyte's intrinsic properties. This compound has a monoisotopic mass of approximately 242.00 g/mol and 244.00 g/mol due to the two stable isotopes of bromine.[1][2]

The most defining characteristic of this molecule in mass spectrometry is the presence of a single bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[3][4][5] This natural distribution imparts a highly predictable and easily recognizable pattern to the mass spectrum. Any ion containing a bromine atom will appear not as a single peak, but as a pair of peaks (a "doublet") separated by two mass-to-charge units (m/z). The peak at the lower mass (M) corresponds to the ion containing the ⁷⁹Br isotope, while the peak at the higher mass (M+2) corresponds to the ion with the ⁸¹Br isotope. The relative intensity of these M and M+2 peaks will be nearly 1:1, providing an unmistakable signature for the presence of one bromine atom.[6][7] This isotopic signature is the primary diagnostic tool for confirming the identity of the molecular ion and any bromine-containing fragments.

Experimental Design: Ionization and Instrumentation

The choice of ionization technique is paramount and is dictated by the analytical goal, sample matrix, and the physicochemical properties of the analyte. For this compound, both "hard" and "soft" ionization techniques are applicable, each providing complementary information.

Electron Ionization (EI) for Structural Elucidation

Electron Ionization is the classic technique for generating detailed fragmentation patterns, which are invaluable for unambiguous structural confirmation.

  • Causality: EI utilizes high-energy electrons (~70 eV) to bombard the molecule, causing the ejection of an electron and forming an energetically unstable molecular ion (M+•).[8] This excess energy induces extensive and reproducible fragmentation. For aromatic aldehydes, the molecular ion peak is typically strong and readily identifiable.[7][9] This makes EI-MS an excellent choice for creating a structural fingerprint of the molecule.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is the ideal platform for EI analysis of this compound due to its volatility. A standard quadrupole or ion trap mass analyzer provides sufficient resolution and sensitivity for this application.

Electrospray Ionization (ESI) for Sensitive Quantification

When the analytical goal is detection and quantification in a liquid matrix, particularly at low concentrations, Electrospray Ionization is the superior method.

  • Causality: ESI is a "soft" ionization technique that generates ions from a liquid solution with minimal fragmentation.[10][11] This is advantageous for determining the molecular weight of the parent compound, as the spectrum is often dominated by the protonated molecule [M+H]⁺ or adducts (e.g., [M+Na]⁺).[12] Its compatibility with Liquid Chromatography (LC) makes it the cornerstone of modern quantitative analysis in fields like pharmacokinetics and metabolomics.[13][14]

  • Instrumentation: An LC-MS/MS system, typically featuring a triple quadrupole or a high-resolution Orbitrap/Q-TOF analyzer, is the preferred platform. The LC system separates the analyte from the matrix, while the mass spectrometer provides sensitive and selective detection.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary quality controls.

Protocol 1: GC-MS Analysis via Electron Ionization (EI)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity dichloromethane. Perform a serial dilution to a final concentration of ~10 µg/mL.

  • GC Configuration:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Configuration (EI Source):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Data Acquisition: Full Scan Mode.

  • Validation: Inject a solvent blank prior to the sample to ensure no system contamination. Verify instrument tuning and calibration with a standard (e.g., PFTBA) before the analytical run.

Protocol 2: LC-MS/MS Analysis via Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Perform a serial dilution in 50:50 acetonitrile:water to a final concentration of ~100 ng/mL.

  • LC Configuration:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Configuration (ESI Source, Positive Ion Mode):

    • Ion Source: ESI in Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Data Acquisition:

      • Full Scan: Acquire a full scan from m/z 100-400 to identify the [M+H]⁺ ion.

      • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 243/245) as the precursor and apply collision energy (e.g., 15-25 eV) to generate product ion spectra for structural confirmation.

  • Validation: Run a matrix blank to check for interferences. The consistent ratio of the 243/245 precursor ions serves as an internal validation of the peak's identity.

Interpretation: Predicted Fragmentation Pathways (EI-MS)

Under Electron Ionization, the molecular ion of this compound (m/z 242/244) will undergo a series of predictable fragmentation reactions driven by the stability of the resulting fragments. The primary cleavage events are centered around the ether and aldehyde functionalities.[15]

  • α-Cleavage at the Aldehyde: The most common fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion.[9][16]

    • M+• (m/z 242/244) → [M-H]⁺ (m/z 241/243)

  • Loss of CO: The resulting acylium ion can then lose a neutral carbon monoxide (CO) molecule. This is a characteristic fragmentation pathway for benzaldehyde derivatives.[17]

    • [M-H]⁺ (m/z 241/243) → [M-H-CO]⁺ (m/z 213/215)

  • Cleavage of the Isopropyl Group: A significant fragmentation pathway involves the loss of the isopropyl group as a propylene neutral molecule via a rearrangement, or loss of an isopropyl radical. The most likely is the loss of propylene (C₃H₆).

    • M+• (m/z 242/244) → [M-C₃H₆]+• (m/z 200/202) . This fragment is the radical cation of 5-bromosalicylaldehyde.[18][19]

  • Loss of the Isopropoxy Radical: Cleavage of the C-O ether bond can lead to the loss of the isopropoxy radical (•OCH(CH₃)₂).

    • M+• (m/z 242/244) → [M-OC₃H₇]⁺ (m/z 183/185)

The following diagram visualizes the most probable fragmentation cascade.

G cluster_0 cluster_1 M Molecular Ion (M+•) C₁₀H₁₁BrO₂ m/z 242/244 M_H [M-H]⁺ C₁₀H₁₀BrO₂ m/z 241/243 M->M_H - H• (α-cleavage) M_C3H6 [M-C₃H₆]+• C₇H₅BrO₂ m/z 200/202 M->M_C3H6 - C₃H₆ (Propylene) M_H_CO [M-H-CO]⁺ C₉H₁₀BrO m/z 213/215 M_H->M_H_CO - CO M_C3H6_CO [M-C₃H₆-CO]+• C₆H₅BrO m/z 172/174 M_C3H6->M_C3H6_CO - CO

Sources

physical appearance of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde

Section 1: Compound Identification and Overview

This compound is a polysubstituted aromatic aldehyde. Its structure, featuring a reactive aldehyde group, a bulky isopropoxy ether, and a bromine atom, makes it a valuable intermediate in synthetic organic chemistry. These functional groups offer multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and novel materials. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde can be readily transformed into a variety of other functional groups.

This guide provides a comprehensive overview of its known and predicted physicochemical properties, theoretical spectroscopic characteristics, a representative synthesis protocol, and essential safety information for researchers and drug development professionals.

Key Identifiers:

  • CAS Number: 138505-25-6[1][2][3][4]

  • Molecular Formula: C₁₀H₁₁BrO₂[1][3]

  • IUPAC Name: 5-bromo-2-propan-2-yloxybenzaldehyde[5][6]

  • Synonyms: 5-Bromo-2-(1-Methylethoxy)Benzaldehyde, 5-Bromo-2-Propan-2-Yloxybenzaldehyde[6]

Caption: Molecular structure of this compound.

Section 2: Physicochemical Properties

PropertyValue / Expected ValueSource
Molecular Weight 243.11 g/mol [1]
Physical State Solid (Expected)Inferred from analogues[7]
Color White to Light-Yellow (Expected)Inferred from analogues[7]
Melting Point Data not available; expected to be a solid with a defined melting point.-
Boiling Point Data not available.[6]
Solubility Expected to have low water solubility but good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from analogues[7][8]

Section 3: Spectroscopic Analysis (Theoretical)

While public repositories lack experimental spectra for this specific compound, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is crucial for researchers to confirm the identity and purity of the material post-synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton:

  • Aldehyde Proton (-CHO): A sharp singlet is anticipated in the downfield region, typically between δ 9.8 and 10.5 ppm. This significant deshielding is due to the anisotropic effect of the carbonyl group.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets between δ 7.0 and 8.0 ppm. The proton ortho to the aldehyde group (at C6) will likely be the most downfield of the three due to the combined electron-withdrawing effects of the aldehyde and the ether oxygen.

  • Isopropoxy Methine Proton (-OCH(CH₃)₂): This single proton will appear as a septet (a multiplet of 7 lines) due to coupling with the six equivalent methyl protons. Its chemical shift is expected around δ 4.6-4.8 ppm.

  • Isopropoxy Methyl Protons (-OCH(CH₃)₂): The six equivalent protons of the two methyl groups will appear as a sharp doublet around δ 1.3-1.5 ppm, coupled to the single methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary structural information:

  • Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, appearing significantly downfield, typically between δ 185 and 195 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm. The carbon atom bonded to the isopropoxy group (C2) will be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom. The carbon atom bonded to the bromine (C5) will appear further upfield than might be expected due to the "heavy atom effect."

  • Isopropoxy Carbons: The methine carbon (-OCH) is expected around δ 70-75 ppm, while the equivalent methyl carbons (-CH₃) will be found in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is a characteristic peak for aromatic aldehydes.

  • C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet), which are characteristic of the C-H bond in an aldehyde.

  • C-O-C Stretch (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected between 1200 and 1275 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands corresponding to the sp³ C-H stretches of the isopropoxy group will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorption bands will appear in the 1450-1600 cm⁻¹ region.

Section 4: Representative Synthesis Protocol

A robust and common method for preparing aryl ethers is the Williamson ether synthesis. The following protocol describes a representative procedure for the synthesis of this compound from commercially available 5-bromo-2-hydroxybenzaldehyde.

Reaction: 5-bromo-2-hydroxybenzaldehyde + 2-bromopropane → this compound

Rationale: This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated in situ by deprotonating the hydroxyl group with a mild base, acts as a nucleophile and attacks the electrophilic secondary carbon of 2-bromopropane, displacing the bromide leaving group. Anhydrous potassium carbonate is a suitable base as it is inexpensive and easily removed after the reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal as it solubilizes the reactants and promotes the Sₙ2 pathway.

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification start Combine 5-bromo-2-hydroxybenzaldehyde, K₂CO₃, and DMF in a flask reagents Add 2-bromopropane to the mixture start->reagents heat Heat reaction mixture (e.g., 60-80 °C) with stirring reagents->heat monitor Monitor reaction by TLC until starting material is consumed heat->monitor quench Cool to RT, pour into water, and extract with an organic solvent (e.g., Ethyl Acetate) monitor->quench wash Wash organic layer with brine, dry over Na₂SO₄ quench->wash concentrate Filter and concentrate the organic solution in vacuo wash->concentrate purify Purify crude product via flash column chromatography concentrate->purify end_product Obtain pure this compound purify->end_product

Caption: Workflow for the Williamson Ether Synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (or acetone), add anhydrous potassium carbonate (K₂CO₃, ~2.0-3.0 eq).

  • Addition of Reagent: Stir the suspension vigorously at room temperature for 15-20 minutes. Add 2-bromopropane (or isopropyl iodide, ~1.2-1.5 eq) dropwise to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and maintain stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is fully consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water and extract three times with ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Section 5: Safe Handling and Storage

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

  • Hazard Identification: It is classified as an irritant[1]. Safety data sheets for this compound and its analogues indicate potential hazards such as skin irritation, serious eye irritation, and possible allergic skin reactions[1]. It may also be harmful if swallowed[6].

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a chemical fume hood.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C)[2]. It should be kept away from strong oxidizing agents.

Section 6: Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate. Its utility has been documented in literature, for example, in the context of developing recyclable catalysts on functionalized polymer chips and in the synthesis of electron-withdrawing group-activated ruthenium catalysts for olefin metathesis[5]. The combination of the aldehyde, ether, and bromo functionalities allows for a wide range of subsequent chemical transformations, making it a valuable precursor for creating libraries of complex molecules for screening in drug discovery and materials science.

Section 7: References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 138505-25-6 | this compound. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 5-Bromo-2-isopropoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-isopropoxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Understanding its solubility profile in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties. Furthermore, it outlines a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring reliable and reproducible results. This guide is intended to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in Synthetic Chemistry

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a laboratory and industrial setting. For a versatile reagent like this compound, a clear understanding of its solubility is paramount for:

  • Reaction Optimization: Ensuring the compound is fully dissolved in the reaction medium is crucial for achieving optimal reaction rates and yields.

  • Purification Processes: Solubility differences are exploited in techniques such as crystallization, precipitation, and chromatography to isolate and purify the desired product.

  • Formulation and Drug Delivery: In the context of drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.

  • Analytical Characterization: Preparing solutions of known concentrations is essential for various analytical techniques, including spectroscopy and chromatography.

This guide will delve into the factors governing the solubility of this compound and provide a robust methodology for its experimental determination.

Physicochemical Properties of this compound

A molecule's structure provides significant clues to its solubility behavior. The key physicochemical properties of this compound are summarized below:

PropertyValueSource
CAS Number 138505-25-6[1][2][3][4][5]
Molecular Formula C₁₀H₁₁BrO₂[1][2]
Molecular Weight 243.1 g/mol [1][2]
Structure Aromatic benzaldehyde substituted with a bromo and an isopropoxy group.Inferred from name

The presence of a polar carbonyl group (C=O) in the aldehyde function and the ether linkage in the isopropoxy group suggests the potential for dipole-dipole interactions.[6][7] However, the bulky, nonpolar aromatic ring and the isopropoxy group, along with the large bromine atom, contribute to the molecule's overall lipophilicity. This structural combination suggests that this compound is likely to exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents of intermediate to low polarity.[6][7][8][9][10]

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[11] The molecule's moderate polarity, stemming from the aldehyde and ether functionalities, balanced by its significant nonpolar character, will dictate its solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Water, Methanol, EthanolLow to ModerateThe potential for hydrogen bonding with the carbonyl oxygen may afford some solubility, but the large nonpolar scaffold will limit this.[8][10]
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the carbonyl group without the steric hindrance of hydrogen bonding to a large nonpolar molecule.
Nonpolar Hexane, Toluene, DichloromethaneModerate to HighThe significant nonpolar character of the substituted benzene ring will favor solubility in these solvents through London dispersion forces.

It is important to note that these are predictions. Empirical determination is necessary for precise quantitative data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[11]

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)

  • Analytical balance

  • Scintillation vials or small glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess solid into vials B Add a known volume of solvent A->B Dispense C Seal vials and place in shaker bath B->C Secure D Equilibrate at constant temperature (e.g., 24-72h) C->D Incubate E Allow solid to settle D->E Cease agitation F Withdraw supernatant and filter E->F Clarify G Dilute sample to a known volume F->G Prepare for analysis H Analyze by HPLC or UV-Vis spectroscopy G->H Quantify I Determine concentration from calibration curve H->I Interpolate J Calculate solubility (e.g., in mg/mL or mol/L) I->J Final result G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of this compound Nonpolar Nonpolar (e.g., Hexane, Toluene) High High Solubility Nonpolar->High 'Like dissolves like' (Dominant nonpolar character) Intermediate Intermediate Polarity (e.g., Acetone, DCM) Intermediate->High Favorable dipole-dipole interactions Polar Polar (e.g., Methanol, Water) Low Low Solubility Polar->Low Mismatch in polarity Moderate Moderate Solubility

Sources

An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-isopropoxybenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile intermediate in synthetic organic chemistry. Its unique combination of functional groups—an electrophilic aldehyde, a nucleophilic isopropoxy group, and a bromine atom amenable to cross-coupling reactions—makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science. This document delves into its chemical identity, physicochemical properties, a validated synthetic protocol, expected reactivity, potential applications, and essential safety and handling information.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named 5-bromo-2-propan-2-yloxybenzaldehyde according to IUPAC nomenclature.[1][2]

The structure consists of a benzene ring substituted with a bromine atom at position 5, an isopropoxy group at position 2, and a formyl (aldehyde) group at position 1. The ortho-isopropoxy group can sterically and electronically influence the reactivity of the adjacent aldehyde and the aromatic ring.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-bromo-2-propan-2-yloxybenzaldehyde[1][2]
CAS Number 138505-25-6[1][3]
Molecular Formula C₁₀H₁₁BrO₂[3][4]
Molecular Weight 243.11 g/mol [3][4]
Canonical SMILES CC(C)OC1=C(C=C(C=C1)Br)C=O[1][2]
InChI Key GRLHVQABEZCTRD-UHFFFAOYSA-N[2]
MDL Number MFCD02257437[1][4]

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, we can infer estimated values based on its structure and data from analogous compounds, such as 5-Bromo-2-ethoxybenzaldehyde. These estimations are crucial for planning reactions, purification, and storage.

Table 2: Physicochemical Properties (Experimental and Estimated)

PropertyValueNotes
Appearance White to off-white solidBased on typical appearance of similar aromatic aldehydes.
Melting Point Not availableLikely a low-melting solid. For comparison, 5-Bromo-2-hydroxybenzaldehyde melts at 130-135°C. The ether linkage will lower this.
Boiling Point ~579 K (306 °C)Estimated using the Joback method for the analogous 5-Bromo-2-ethoxybenzaldehyde.
Solubility Insoluble in waterExpected due to the nonpolar aromatic ring and ether group.
Soluble in common organic solventsExpected to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, and THF.
logP (Octanol/Water Partition Coefficient) ~2.66Estimated for the analogous 5-Bromo-2-ethoxybenzaldehyde, suggesting good lipophilicity.

Synthesis Protocol: Williamson Ether Synthesis

The most logical and field-proven method for synthesizing this compound is via the Williamson ether synthesis. This venerable reaction provides a reliable pathway for forming the ether linkage. The synthesis starts from the readily available 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde).

The causality behind this choice of protocol is its high efficiency and the relatively mild conditions required. The phenolic proton of 5-Bromosalicylaldehyde is acidic and can be easily deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in an SN2 reaction to yield the desired isopropoxy ether.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Reaction_Mixture Combine reactants in DMF 5-Bromosalicylaldehyde->Reaction_Mixture 2-Bromopropane 2-Bromopropane 2-Bromopropane->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Heating Heat at 60-80°C Reaction_Mixture->Heating Quenching Quench with water Heating->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash organic layer Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Methodology
  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromosalicylaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Expertise & Experience: Potassium carbonate is an excellent choice of base as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenol without causing side reactions with the aldehyde. DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing for elevated reaction temperatures.

  • Addition of Alkylating Agent: Add 2-bromopropane (1.5 eq) to the stirred suspension.

    • Trustworthiness: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenol, which simplifies purification.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).

    • Self-Validating System: The partitioning between water and an organic solvent effectively removes the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent.

  • Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its three key functional groups. Understanding their interplay is crucial for designing subsequent synthetic transformations.

Reactivity_Diagram Molecule This compound Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Bromo_Atom Bromo Atom (-Br) Molecule->Bromo_Atom Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Wittig) Aldehyde->Nucleophilic_Addition Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation EAS Electrophilic Aromatic Substitution (EAS) Aromatic_Ring->EAS Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Bromo_Atom->Cross_Coupling

Caption: Key Reactivity Sites of the Molecule.

  • The Aldehyde Group: This is a highly versatile functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic addition reactions. This allows for:

    • Carbon-Carbon Bond Formation: Reactions with Grignard reagents, organolithium reagents, or Wittig reagents to form secondary alcohols or alkenes, respectively.

    • Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone of medicinal chemistry for introducing nitrogen-containing moieties.

    • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

  • The Aromatic Ring: The isopropoxy group is an ortho, para-directing activator for electrophilic aromatic substitution (EAS), while the bromine and aldehyde groups are deactivating. The powerful activating effect of the ether generally dominates.[5] Therefore, EAS reactions (e.g., nitration, halogenation) would likely occur at the positions ortho or para to the isopropoxy group that are not already substituted.

  • The Bromo Substituent: The bromine atom is a key handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a powerful strategy in modern drug discovery. Examples include:

    • Suzuki Coupling: Reaction with a boronic acid to form a biaryl system.

    • Heck Coupling: Reaction with an alkene to form a substituted alkene.

    • Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not widely documented, its structure makes it an attractive intermediate for several high-value applications.

  • Pharmaceutical Synthesis: Substituted benzaldehydes are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The functional groups on this molecule allow for its elaboration into more complex structures. For instance, related compounds like 2-Bromo-5-hydroxybenzaldehyde are key intermediates in the synthesis of Crisaborole, a treatment for atopic dermatitis.[6][7] The aldehyde can be used to build heterocyclic scaffolds or to introduce linker moieties for connecting different parts of a drug molecule. The bromo group allows for late-stage diversification of drug candidates using cross-coupling reactions.

  • Agrochemicals: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic building blocks. The reactivity profile of this molecule makes it suitable for creating new agrochemical candidates.

  • Materials Science: The aromatic core can be incorporated into polymers or dyes. The bromine atom allows for polymerization via cross-coupling reactions, potentially leading to the creation of functional materials with specific electronic or optical properties.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE).

  • Hazard Classification: It is classified as an irritant.[3][4] GHS hazard statements indicate that it may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[3]

  • Handling Precautions:

    • Wear protective gloves, safety glasses with side shields, and a lab coat.[8]

    • Use in a well-ventilated area or under a chemical fume hood.[8]

    • Avoid breathing dust, fumes, or vapors.[8]

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]

    • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical intermediate with significant, albeit underexplored, potential. Its well-defined structure and the distinct reactivity of its functional groups provide a robust platform for the synthesis of a wide array of complex organic molecules. The synthetic route via Williamson ether synthesis is reliable and scalable. For researchers in drug discovery and materials science, this compound represents a valuable building block for generating novel chemical entities with tailored properties. Adherence to proper safety protocols is essential when handling this compound.

References

  • This compound | CAS 138505-25-6. AMERICAN ELEMENTS. [Link]
  • 5-Bromo-2-ethoxybenzaldehyde.pdf. Cheméo. [Link]
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]
  • Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

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The Versatile Synthon: A Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a discovery campaign. 5-Bromo-2-isopropoxybenzaldehyde has emerged as a key intermediate, offering a unique combination of functionalities that serve as a versatile scaffold for the synthesis of novel therapeutic agents. This in-depth guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications in the rational design of biologically active molecules.

Core Chemical and Physical Properties

This compound, a substituted benzaldehyde, possesses a strategic arrangement of a bromine atom, an isopropoxy group, and an aldehyde functionality on the benzene ring. This configuration imparts a distinct reactivity profile, making it a valuable synthon in organic synthesis.

PropertyValueReferences
IUPAC Name 5-bromo-2-propan-2-yloxybenzaldehyde[1][2]
Synonyms 5-Bromo-2-(1-methylethoxy)benzaldehyde[3]
CAS Number 138505-25-6[2][3][4]
Molecular Formula C₁₀H₁₁BrO₂[3][4][5]
Molecular Weight 243.10 g/mol [4]
Appearance Off-white to light yellow crystalline powder
Purity ≥98% (typical)
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Hazard Statement Irritant[4]

Strategic Synthesis: A Self-Validating, Two-Step Protocol

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the bromination of salicylaldehyde, followed by a Williamson ether synthesis. This protocol is designed for high yield and purity, critical for downstream applications in drug discovery.

Step 1: Synthesis of the Precursor, 5-Bromosalicylaldehyde

The initial step involves the electrophilic aromatic substitution of salicylaldehyde with bromine. The hydroxyl group at position 2 is an activating, ortho-, para-director, while the aldehyde is a deactivating, meta-director. The bromination occurs predominantly at the para position to the hydroxyl group due to its stronger directing effect.[6]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve salicylaldehyde (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the white precipitate, wash thoroughly with cold water to remove any residual acid, and dry under vacuum to yield 5-bromosalicylaldehyde.[6]

Step 2: Williamson Ether Synthesis of this compound

This classical and robust method for ether formation involves the nucleophilic substitution of an alkyl halide by an alkoxide.[7][8] Here, the phenoxide is generated from 5-bromosalicylaldehyde, which then displaces the bromide from 2-bromopropane in an SN2 reaction.

Experimental Protocol:

  • Suspend 5-bromosalicylaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) in a round-bottom flask.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the suspension. This acts as a base to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide in situ.

  • Add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

SynthesisWorkflow Salicylaldehyde Salicylaldehyde Bromination Bromination (Br₂, Acetic Acid) Salicylaldehyde->Bromination Precursor 5-Bromosalicylaldehyde Bromination->Precursor Williamson Williamson Ether Synthesis (2-Bromopropane, K₂CO₃, DMF) Precursor->Williamson FinalProduct This compound Williamson->FinalProduct

Caption: Two-step synthesis workflow for this compound.

Key Reactions and Applications in Drug Discovery

The aldehyde and the bromo-isopropoxy-substituted aromatic ring of this compound are the key reactive sites that medicinal chemists can exploit for the synthesis of diverse molecular scaffolds.

Schiff Base Formation

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active compounds. Derivatives of 5-bromosalicylaldehyde, a close structural analog, have been used to synthesize Schiff bases that exhibit significant anticancer and antimicrobial activities.[6][9]

SchiffBaseFormation Reactant1 This compound Product Schiff Base Derivative Reactant1->Product + Reactant2 Primary Amine (R-NH₂) Reactant2->Product

Caption: General scheme for Schiff base formation.

Building Block for Heterocyclic Synthesis

The aldehyde group can participate in various cyclization reactions to form a wide range of heterocyclic systems, which are prevalent in many approved drugs.

Precursor for Anti-inflammatory Agents

Structurally similar brominated phenolic compounds have demonstrated potent anti-inflammatory effects. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[10] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The mechanism of action involves the suppression of key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK and JNK) and the nuclear factor-kappa B (NF-κB) pathway.[10] Given its structural similarity, derivatives of this compound are promising candidates for the development of novel anti-inflammatory drugs targeting these pathways.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n translocates Inhibitor This compound Derivative Inhibitor->MAPK inhibits Inhibitor->IKK inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Gene activates

Caption: Potential anti-inflammatory mechanism of action via inhibition of MAPK and NF-κB pathways.

Conclusion

This compound stands out as a strategically valuable and versatile building block for contemporary drug discovery. Its well-defined synthesis and the reactive handles it presents allow for the efficient construction of diverse and complex molecular architectures. The insights provided in this guide, from a detailed, reproducible synthesis protocol to its potential applications in targeting key signaling pathways, are intended to empower researchers and accelerate the development of next-generation therapeutics.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020).
  • Wikipedia. Williamson ether synthesis.
  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
  • American Elements. This compound | CAS 138505-25-6.
  • Singh, P., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Chemistry Central Journal.
  • Kim, J. H., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 20(9), 561.
  • Singh, P., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Chemistry Central Journal.
  • Obasuyi, E. I., & Iyekowa, O. (2018). Synthesis, Characterization and Antimicrobial of Schiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. Journal of Applied Sciences and Environmental Management, 22(11), 1735-1738.
  • Indian Journal of Chemistry. Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent.
  • MDPI. Natural Products with Pharmaceutical Activities. (2025).
  • MDPI. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. (2022).
  • Dove Medical Press. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024).
  • Google Patents. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.

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Unlocking the Molecular Landscape of 5-Bromo-2-isopropoxybenzaldehyde: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-isopropoxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring a bulky isopropoxy group and a bromine atom, imparts distinct electronic and steric properties that govern its reactivity and intermolecular interactions. This in-depth technical guide provides a comprehensive theoretical framework for understanding the molecular characteristics of this compound. By leveraging Density Functional Theory (DFT) and other computational methods, we will explore its structural geometry, vibrational frequencies, electronic properties, and reactivity descriptors. This guide is designed to empower researchers to rationally design and develop new molecules with tailored functionalities based on this promising scaffold.

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde derivatives are a cornerstone in organic synthesis, renowned for their utility in constructing a diverse array of complex molecules.[1] The introduction of various substituents onto the benzene ring dramatically modulates their chemical behavior, influencing everything from reaction kinetics to biological activity. Halogenated benzaldehydes, in particular, are of significant interest due to the ability of halogens to participate in halogen bonding, a non-covalent interaction increasingly exploited in drug design and crystal engineering.[2][3] The title compound, this compound, combines the electronic influence of a bromine atom with the steric bulk of an isopropoxy group, creating a unique molecular architecture ripe for exploration. Understanding the theoretical underpinnings of this molecule is paramount for unlocking its full potential in various scientific domains.

Theoretical Methodology: A Robust Computational Approach

To thoroughly investigate the molecular properties of this compound, a robust computational methodology is essential. Drawing from established protocols for similar molecules, such as 5-Bromo-2-hydroxybenzaldehyde, we propose a workflow centered around Density Functional Theory (DFT).[4][5]

Geometry Optimization and Vibrational Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure.

Protocol:

  • Software: All calculations will be performed using the Gaussian 09 or a later version software package.

  • Method: The geometry optimization will be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely recognized for its excellent balance of accuracy and computational cost for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set will be employed. This triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electronic distribution, particularly for the bromine atom and the oxygen atoms.

  • Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) and Raman spectra.

Causality: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven success in accurately predicting the geometric and vibrational properties of similar aromatic compounds.[4][5] This level of theory provides a reliable foundation for all subsequent electronic structure analyses.

Workflow for Geometry Optimization and Vibrational Analysis:

G start Initial Molecular Structure (e.g., from 2D sketch) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Failure (Imaginary Frequencies Found) output Optimized Geometry & Theoretical Spectra (IR/Raman) verify->output Success

Caption: Workflow for obtaining the optimized molecular geometry and theoretical vibrational spectra.

Molecular Structure and Conformational Analysis

The spatial arrangement of the isopropoxy group relative to the benzaldehyde moiety is a key determinant of the molecule's overall shape and accessibility for interactions.

Optimized Geometric Parameters

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value (Å or °)
C=O Bond Length~1.22
C-Br Bond Length~1.90
C-O (isopropoxy) Bond Length~1.37
C-C (aromatic) Bond Lengths1.39 - 1.41
C-C-O (aldehyde) Bond Angle~124
O-C-C (isopropoxy) Bond Angle~118

Note: These are expected values based on calculations of similar molecules and should be confirmed by specific calculations for the title compound.

Conformational Isomers

Rotation around the C-O bond of the isopropoxy group can lead to different conformational isomers. A potential energy surface scan, varying the relevant dihedral angle, can be performed to identify the most stable conformer and the energy barriers between different conformations. This analysis is crucial for understanding the molecule's flexibility and the population of different conformers at room temperature.

Electronic Properties and Reactivity

The distribution of electrons within the molecule dictates its reactivity and its ability to engage in intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides a visual representation of the charge distribution and is invaluable for identifying regions of positive and negative electrostatic potential.

Protocol:

  • Generate the MEP surface from the optimized wavefunction using a program like Multiwfn.

  • Visualize the surface, where red indicates regions of high electron density (electronegative) and blue indicates regions of low electron density (electropositive).

Expected Insights: The MEP surface is expected to show a strongly negative region around the carbonyl oxygen atom, making it a likely site for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the aldehyde group and the regions around the bromine atom (sigma-hole) will likely exhibit positive potential, indicating sites for nucleophilic attack or halogen bonding.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value (eV)Implication
HOMO Energy~ -6.5 to -7.0Electron-donating capability
LUMO Energy~ -2.0 to -2.5Electron-accepting capability
HOMO-LUMO Gap~ 4.0 to 5.0Chemical stability and reactivity

Note: These are estimated values. A smaller HOMO-LUMO gap generally implies higher reactivity.

Visualization of FMOs:

FMO homo_img [Visualization of HOMO orbital] homo_level HOMO Energy lumo_img [Visualization of LUMO orbital] lumo_level LUMO Energy energy Energy

Caption: Conceptual representation of HOMO and LUMO energy levels.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair bonds and lone pairs. It can reveal important information about hyperconjugative interactions, which contribute to molecular stability. For instance, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of the aromatic ring can be quantified.

Spectroscopic Characterization (Theoretical)

Theoretical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

Infrared (IR) and Raman Spectra

The calculated vibrational frequencies can be used to generate theoretical IR and Raman spectra. These spectra can be compared with experimental data to confirm the identity and purity of the synthesized compound. Key vibrational modes to analyze include the C=O stretch of the aldehyde, the C-Br stretch, and the various C-H and C-O stretching and bending modes.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. This can provide insights into the electronic structure and the nature of the chromophores within the molecule.

Applications in Drug Discovery and Materials Science

The theoretical insights gained from these studies can be directly applied to:

  • Drug Design: Understanding the MEP and FMOs can guide the design of derivatives of this compound that can act as inhibitors for specific biological targets, such as enzymes.[6][7] The bromine atom can be strategically employed to form halogen bonds with protein residues.

  • Molecular Docking: The optimized geometry of the molecule serves as the input for molecular docking simulations. These simulations can predict the binding affinity and orientation of the molecule within the active site of a target protein, aiding in the identification of potential drug candidates.

  • Materials Science: The intermolecular interaction patterns, guided by the electronic properties, can inform the design of crystalline materials with specific properties, such as non-linear optical activity.

Molecular Docking Workflow:

Docking ligand Optimized Ligand Structure (this compound) docking Molecular Docking Simulation ligand->docking protein Target Protein Structure (e.g., from PDB) protein->docking analysis Analysis of Binding Modes and Scoring Functions docking->analysis output Predicted Binding Affinity and Interactions analysis->output

Caption: A simplified workflow for molecular docking studies.

Conclusion

The theoretical study of this compound provides a powerful lens through which to understand its fundamental molecular properties. By employing a systematic computational approach, researchers can gain deep insights into its structure, electronics, and reactivity. This knowledge is not merely academic; it forms the bedrock for the rational design of novel molecules with applications spanning from medicinal chemistry to materials science. This guide provides a comprehensive roadmap for conducting such theoretical investigations, empowering scientists to harness the full potential of this versatile chemical entity.

References

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirfeld surface and lattice energy analyses. (2020). RSC Publishing.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2025). NIH.
  • This compound.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). PubMed.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI.
  • Benzaldehyde derivatives with investigated inhibition profile 2....
  • (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • This compound. J&K Scientific LLC.
  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry.
  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2016). PubMed.

Sources

5-Bromo-2-isopropoxybenzaldehyde: A Linchpin Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Architect of Complex Molecules

In the landscape of pharmaceutical synthesis, certain molecules, while not therapeutic agents themselves, play a pivotal role as indispensable building blocks. 5-Bromo-2-isopropoxybenzaldehyde (CAS No. 138505-25-6) is a paradigm of such a compound. Though its name may not be widely recognized outside of specialized organic synthesis circles, its structural motifs are integral to the architecture of several modern therapeutics. This guide provides a comprehensive technical overview of this compound, from its synthetic pathways and chemical logic to its critical role in the development of life-changing pharmaceuticals. We will explore the causality behind its synthetic routes, detail the experimental protocols for its preparation, and illuminate its significance as a key intermediate, thereby offering field-proven insights for professionals in drug discovery and development.

Strategic Importance in Medicinal Chemistry: A Tale of Two Moieties

The strategic value of this compound in medicinal chemistry stems from the specific arrangement of its functional groups. The molecule is a trisubstituted benzene ring featuring:

  • An aldehyde group , which serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.

  • An isopropoxy group ortho to the aldehyde, which acts as a bulky, lipophilic ether. This group can influence the molecule's conformation and its interactions with biological targets.

  • A bromine atom para to the isopropoxy group, which provides a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This unique combination makes this compound a highly sought-after intermediate in the synthesis of complex molecules, particularly those targeting G-protein coupled receptors (GPCRs).

Synthetic Pathways: A Divergent Approach

The synthesis of this compound is not documented in a singular, seminal "discovery" paper. Instead, its preparation has been described in the context of larger synthetic campaigns, particularly within the patent literature for long-acting β2-adrenoceptor agonists. Two principal and logically divergent synthetic strategies have emerged, each with its own set of advantages.

Route A: Williamson Ether Synthesis from a Phenolic Precursor

This is arguably the most common and intuitive approach. It begins with the commercially available 5-bromo-2-hydroxybenzaldehyde and introduces the isopropoxy group via a classic Williamson ether synthesis.

This route leverages the nucleophilicity of the phenoxide ion generated from 5-bromo-2-hydroxybenzaldehyde. The choice of an isopropyl halide (or sulfate) as the electrophile completes the synthesis in a single, high-yielding step. The reaction is a classic SN2 displacement.

  • Deprotonation: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a suitable base (e.g., potassium carbonate, 1.5 eq) at room temperature.

  • Alkylation: The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide. 2-Bromopropane (1.2 eq) is then added, and the mixture is heated to 60-80 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow for Williamson Ether Synthesis.
Route B: Vilsmeier-Haack Formylation of a Pre-formed Ether

An alternative strategy involves introducing the aldehyde group onto a pre-existing 4-bromo-1-isopropoxybenzene ring system. This is achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.

This approach relies on the ortho-directing effect of the isopropoxy group in electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium species generated in situ from DMF and a chlorinating agent (e.g., phosphorus oxychloride), acts as the electrophile.

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise to N,N-dimethylformamide (DMF) (used as both solvent and reactant). The mixture is stirred at this temperature for 30 minutes.

  • Electrophilic Aromatic Substitution: A solution of 4-bromo-1-isopropoxybenzene (1.0 eq) in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Hydrolysis: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous solution of sodium acetate or sodium hydroxide. This hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Workflow for Vilsmeier-Haack Formylation.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in multi-step syntheses. While a comprehensive set of publicly available, citable spectroscopic data is sparse, the expected data can be inferred from its structure and comparison with its precursors.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Off-white to pale yellow solid
CAS Number 138505-25-6

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • Singlet for the aldehyde proton (~10.3 ppm).

    • Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring (~6.9-7.8 ppm).

    • Septet for the methine proton of the isopropoxy group (~4.6 ppm).

    • Doublet for the methyl protons of the isopropoxy group (~1.4 ppm).

  • ¹³C NMR (CDCl₃):

    • Carbonyl carbon of the aldehyde (~190 ppm).

    • Aromatic carbons, including the carbon attached to the bromine atom (~115-160 ppm).

    • Methine carbon of the isopropoxy group (~72 ppm).

    • Methyl carbons of the isopropoxy group (~22 ppm).

  • IR (KBr):

    • Strong carbonyl stretch for the aldehyde (~1680 cm⁻¹).

    • C-O stretching for the ether (~1250 cm⁻¹).

    • C-H stretching for the aromatic ring and alkyl groups (~2800-3100 cm⁻¹).

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) and M+2 peak with approximately equal intensity, characteristic of a monobrominated compound.

For the key precursor, 5-bromo-2-hydroxybenzaldehyde, extensive experimental data is available. The National Institute of Standards and Technology (NIST) provides evaluated infrared and mass spectra for this compound, which can serve as a reliable reference.[1] A comprehensive theoretical and experimental analysis of 5-bromo-2-hydroxybenzaldehyde, including DFT calculations, FT-IR, and UV-Vis spectra, has also been published.[2]

Applications in Drug Discovery: A Gateway to β2-Adrenoceptor Agonists

The primary and most significant application of this compound and its close analogues is in the synthesis of long-acting β2-adrenoceptor agonists (LABAs), a class of drugs used in the management of asthma and chronic obstructive pulmonary disease (COPD).

The Vilanterol and Salmeterol Connection

While not a direct precursor in all published routes, the structural framework of this compound is closely related to key intermediates in the synthesis of blockbuster drugs like Vilanterol and Salmeterol . For instance, the synthesis of Vilanterol often involves intermediates such as 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, which is then elaborated.[3] The isopropoxy group in the target molecule is analogous to the ether-linked side chains that are crucial for the long duration of action of these drugs. These side chains are believed to anchor the drug molecule to an "exosite" on or near the β2-adrenergic receptor, allowing for repeated binding and activation.

The synthesis of Salmeterol also starts from salicylaldehyde derivatives, highlighting the importance of this class of building blocks.[4][5] Patents related to the synthesis of Salmeterol and its intermediates frequently describe the preparation of similar substituted benzaldehydes.[6][7][8]

The logical progression from a molecule like this compound to a complex therapeutic agent like Vilanterol involves a series of well-established synthetic transformations. The aldehyde can be converted to a phenylethanolamine moiety, a key pharmacophore for β2-agonists, while the bromo- and isopropoxy-substituents provide handles for introducing the characteristic long side chains.

Conceptual pathway from the intermediate to the final drug class.

Conclusion and Future Perspectives

This compound is a testament to the enabling power of synthetic chemistry in modern medicine. While it may not be the final active pharmaceutical ingredient, its role as a key intermediate is undeniable. The synthetic routes to this compound are robust and scalable, and its versatile functional groups provide a gateway to complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of such key intermediates is paramount. As the quest for new and improved therapeutics continues, the demand for well-designed, functionalized building blocks like this compound will undoubtedly grow, solidifying its place as a quiet but essential contributor to the advancement of human health.

References

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
  • ResearchGate. (2009). New synthesis process of salmeterol xinafoate. Chinese Journal of New Drugs, 18(21), 2081-2083.
  • Google Patents. (n.d.). EP2641893A1 - Process for the preparation of salmeterol and its salts.
  • European Patent Office. (2013). PROCESS FOR THE PREPARATION OF SALMETEROL AND ITS SALTS - EP 2641893 A1.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Eureka | Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

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Methodological & Application

Application Note: Synthesis of Novel Schiff Bases from 5-Bromo-2-isopropoxybenzaldehyde for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Schiff Bases

Schiff bases, compounds featuring an azomethine or imine group (-C=N-), represent a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these molecules are not only pivotal intermediates in numerous organic reactions but also form the backbone of a vast array of biologically active compounds.[1][2] Their unique structural and electronic properties, particularly the sp² hybridized nitrogen atom with its lone pair of electrons, enable them to participate in hydrogen bonding and coordinate with metal ions, activities that are crucial for biological function.[1]

This guide focuses on the synthesis of Schiff bases using 5-Bromo-2-isopropoxybenzaldehyde as the aldehyde precursor. This starting material is of particular interest for several reasons:

  • The Aldehyde Functionality: Provides the electrophilic carbon center necessary for the condensation reaction with a primary amine.

  • The Bromo Group: Acts as a lipophilic and electron-withdrawing substituent, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

  • The Isopropoxy Group: A bulky, lipophilic group that can enhance membrane permeability and protect the ortho-hydroxyl group, which is often a site for metabolic modification or unwanted side reactions.

The strategic combination of these functional groups makes the resulting Schiff bases promising candidates for applications in medicinal chemistry, materials science, and catalysis.[1][3] This document provides a detailed protocol for their synthesis, purification, and characterization, aimed at researchers, scientists, and drug development professionals.

The Chemistry: Mechanism of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two primary, reversible steps, typically catalyzed by a small amount of acid, although highly reactive aldehydes and amines can often proceed without external catalysis.[4][5]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[4]

  • Dehydration: The hemiaminal is generally unstable and undergoes a rapid dehydration (elimination of a water molecule). Protonation of the hydroxyl group makes it a good leaving group (water), and the subsequent elimination is driven by the formation of the stable carbon-nitrogen double bond (the imine).[4]

G Fig. 1: Reaction Mechanism of Schiff Base Formation cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde 5-Bromo-2-isopropoxy- benzaldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R'-NH2) Amine->Hemiaminal SchiffBase Schiff Base (Imine) (R-CH=N-R') Water Water (H2O) Hemiaminal_ref Hemiaminal Intermediate Hemiaminal_ref->SchiffBase -H2O Hemiaminal_ref->Water

Caption: Fig. 1: Reaction Mechanism of Schiff Base Formation

Experimental Protocol: Synthesis of a Representative Schiff Base

This section details the synthesis of (E)-1-(5-bromo-2-isopropoxyphenyl)-N-phenylmethanimine from this compound and aniline.

Materials and Reagents

Proper handling of all chemicals is paramount. Always consult the Safety Data Sheet (SDS) before use.[6][7][8][9]

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
This compoundC₁₀H₁₁BrO₂243.10~45-48N/ASkin/Eye Irritant, Harmful if swallowed/inhaled.[9]
AnilineC₆H₅NH₂93.13-6184Toxic, Carcinogen, Skin/Eye Irritant.
Ethanol (Absolute)C₂H₅OH46.07-11478Flammable liquid and vapor.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Glass filter paper

  • Melting point apparatus

Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.43 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Amine Addition: To this stirring solution, add aniline (e.g., 0.93 g, 10.0 mmol, or ~0.91 mL) dropwise at room temperature. Rationale: A 1:1 molar ratio is crucial for this condensation reaction. Ethanol is an excellent solvent as it dissolves the reactants and is easy to remove.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain reflux with gentle stirring for 2-4 hours. Rationale: Heating the reaction provides the activation energy needed to overcome the reaction barrier and drives the dehydration step to completion.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Product Isolation (Crude): After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the Schiff base product, being less soluble in cold ethanol, will precipitate out as a solid.

  • Filtration: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold ethanol (2 x 5 mL) to remove any soluble impurities. Rationale: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility in the solvent.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[10][11] The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the solution.[11][12]

  • Solvent Selection: Absolute ethanol is often a suitable solvent for recrystallizing Schiff bases.[13][14]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of ethanol and heat the mixture gently (on a hot plate) until the solid completely dissolves. Add the solvent in small portions until dissolution is just complete. Rationale: Using the minimum amount of solvent ensures the solution becomes supersaturated upon cooling, maximizing the yield of recrystallized product.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to complete the crystallization process. Rationale: Slow cooling promotes the formation of large, pure crystals.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry them thoroughly in a vacuum oven or desiccator.

G Fig. 2: Experimental Workflow for Schiff Base Synthesis A 1. Dissolve Aldehyde in Ethanol B 2. Add Aniline (1:1 molar ratio) dropwise at RT A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to Room Temperature (Precipitation Occurs) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Recrystallize from Hot Ethanol E->F G 7. Collect Pure Crystals & Dry F->G

Caption: Fig. 2: Experimental Workflow for Schiff Base Synthesis

Characterization and Data Analysis

Confirming the identity and purity of the synthesized Schiff base is a critical final step. Spectroscopic methods are indispensable for this structural elucidation.[15][16][17][18]

TechniqueKey Observation
FT-IR (KBr, cm⁻¹)Disappearance of aldehyde C=O stretch (~1700-1680 cm⁻¹). Disappearance of amine N-H stretches (~3400-3300 cm⁻¹). Appearance of a strong imine C=N stretch (~1640-1610 cm⁻¹).[10][16]
¹H NMR (CDCl₃, ppm)Disappearance of the aldehyde proton signal (-CHO ) at ~9.5-10.5 ppm. Appearance of the azomethine proton signal (-CH=N- ) as a singlet at ~8.0-9.0 ppm.[16] Aromatic protons will appear in the ~6.8-8.0 ppm region.
¹³C NMR (CDCl₃, ppm)Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of the imine carbon signal (-C=N- ) at ~155-165 ppm.[15][16]
Mass Spec. (ESI-MS) The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product (e.g., for C₁₆H₁₆BrNO, MW = 318.21).

Applications in Drug Development and Beyond

Schiff bases are highly valued in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][19] The imine linkage is often critical for their biological function.[4]

  • Antimicrobial Activity: Many Schiff bases exhibit potent antibacterial and antifungal properties, often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.[3][19]

  • Anticancer & Antitumor Activity: Certain Schiff base derivatives have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanism can involve inducing apoptosis, inhibiting key enzymes, or intercalating with DNA.[2][20] Metal complexes of Schiff bases often show enhanced anticancer activity compared to the free ligands.[1]

  • Anti-inflammatory & Antioxidant Properties: The structural features of Schiff bases allow them to act as radical scavengers and to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.[2][3]

  • Catalysis and Materials Science: Beyond medicine, Schiff bases are used as versatile ligands in coordination chemistry to create catalysts for organic synthesis and as building blocks for advanced polymers and dyes.[1][2]

The specific structural motifs of the Schiff bases derived from this compound—the halogen atom and the bulky ether group—can be fine-tuned by reacting the aldehyde with a diverse library of primary amines to optimize their biological activity, solubility, and metabolic stability.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate.
  • Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. (n.d.). Inventi Journals.
  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.). Innovare Academic Sciences.
  • Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher.
  • Schiff's bases mechanism: Significance and symbolism. (2024). Scite.
  • Mechanism of formation Schiff base. (n.d.). ResearchGate.
  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2023). National Institutes of Health (NIH).
  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen.
  • Recent Applications of Schiff Bases in Biomedical Sciences. (2025). ResearchGate.
  • Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science.
  • Schiff base. (n.d.). Wikipedia.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). National Institutes of Health (NIH).
  • Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. (2009). National Institutes of Health (NIH).
  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2019). Semantic Scholar.
  • Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. (2009). PubMed.
  • What are solvents used in recrystallization of Schiff base? (2019). ResearchGate.
  • Safety Data Sheet for 2-Amino-5-bromobenzaldehyde. (2024). Acros Organics.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Safety Data Sheet for 5-bromo-2-hydroxy-benzaldehyde. (n.d.). Acros Organics.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • What are the simplest and best methods for purifying the Schiff base by crystallization? (2013). ResearchGate.

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Introduction: The Strategic Value of Substituted Biaryl Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of 5-Bromo-2-isopropoxybenzaldehyde in Suzuki-Miyaura cross-coupling reactions, tailored for researchers and professionals in drug development and synthetic chemistry.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of biaryl frameworks is a frequent necessity.[2][3] Within this context, this compound emerges as a highly valuable building block. Its structure is strategically designed: the bromo-substituent provides a reactive handle for palladium-catalyzed coupling, the aldehyde offers a versatile functional group for subsequent transformations (e.g., reductive amination, Wittig reactions, or condensation to form Schiff bases and chalcones), and the ortho-isopropoxy group introduces steric bulk and electronic modifications that can be leveraged to influence molecular conformation and biological activity.[4][5]

This guide provides a comprehensive overview of the principles, key parameters, and detailed protocols for successfully employing this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the catalytic cycle, explore optimization strategies for this sterically influenced substrate, and present a validated, step-by-step protocol for practical application in the laboratory.

Reaction Principles: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst.[1][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The presence of the ortho-isopropoxy group in this compound can influence the kinetics and efficiency of these steps, making a careful selection of catalyst and conditions paramount.[7]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This forms a square planar Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.

  • Transmetalation : In this crucial step, a base activates the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[6] The choice of base is critical for the efficiency of this step.

  • Reductive Elimination : The final step involves the elimination of the two organic groups from the palladium center, forming the new C-C bond of the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1] This step is often the rate-determining step, particularly for sterically hindered substrates.[8][9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ ArBr 5-Bromo-2-isopropoxy- benzaldehyde (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation ArBOH Ar'B(OH)₂ + Base Product Ar-Ar' (Biaryl Product) Transmetal->Product Reductive Elimination Waste X-B(OH)₂ + Base Product->Pd0 Catalyst Regeneration ArBr->OxAdd Oxidative Addition Boronate [Ar'B(OH)₃]⁻ ArBOH->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Optimization

The coupling of an ortho-alkoxy substituted aryl bromide like this compound can be challenging due to steric hindrance near the reaction center.[9][10][11] Therefore, careful optimization of the reaction components is essential for achieving high yields.

  • Palladium Catalyst and Ligand : The choice of the palladium source and its associated ligands is the most critical parameter. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results for sterically demanding substrates.[8][12] These ligands promote the reductive elimination step and stabilize the active catalytic species.[8]

Catalyst SystemTypical Loading (mol%)Key Advantages & Considerations
Pd(PPh₃)₄ 3 - 5Commercially available and widely used, but may require higher temperatures and longer reaction times for hindered substrates.[13]
Pd(dppf)Cl₂ 1 - 3Excellent for a broad range of substrates; the dppf ligand is robust and promotes high catalytic activity. Often a first choice for optimization.[13][14]
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) 0.5 - 2Highly active for sterically hindered and electronically deactivated aryl halides. Allows for lower catalyst loadings and milder reaction conditions.[15]
Pd-NHC Complexes 0.05 - 1Offer high stability and catalytic activity, particularly effective for forming tri- and tetra-ortho-substituted biaryls.[8]
  • Base : The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases are most common. Mild bases like sodium bicarbonate (NaHCO₃) may be sufficient in some cases, but stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often required to achieve good yields, especially with less reactive coupling partners.[3][16] Cs₂CO₃ is often effective in difficult couplings due to its high solubility in organic solvents.

  • Solvent System : The reaction is typically performed in a mixture of an organic solvent and water. The aqueous phase is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species. Common organic solvents include toluene, 1,4-dioxane, and dimethoxyethane (DME).[1][13] A degassed solvent system is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed (8 mL)

  • Water, degassed (2 mL)

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser and inert gas (Argon or Nitrogen) manifold

  • Standard laboratory glassware for workup and purification

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - Aryl Bromide - Boronic Acid - Base C Combine solid reagents in flask A->C B Prepare Degassed Solvent System (Dioxane/Water) E Add degassed solvents via syringe B->E D Evacuate & backfill with Inert Gas (3x) C->D D->E F Add Pd(dppf)Cl₂ catalyst under positive Ar/N₂ flow E->F G Heat reaction to 80-90 °C with vigorous stirring F->G H Monitor progress by TLC or LC-MS (2-8 h) G->H I Cool to RT, dilute with Ethyl Acetate H->I J Wash with water and brine I->J K Dry organic layer (Na₂SO₄ or MgSO₄) J->K L Filter and concentrate under reduced pressure K->L M Purify crude product via Silica Gel Chromatography L->M N Characterize final product (NMR, MS) M->N

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[13]

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to protect the catalyst from oxidation.[13]

  • Solvent Addition : Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL total) via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition : Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.03 mmol) to the flask. The mixture may change color upon addition of the catalyst.

  • Reaction : Attach a condenser to the flask, ensuring a continued inert gas atmosphere. Heat the reaction mixture to 80-90 °C in an oil bath and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-8 hours).

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure biaryl aldehyde product.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure proper degassing of solvents and use of a robust inert atmosphere technique. Use a fresh bottle of catalyst.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Presence of excess water or trace acid.2. Prolonged reaction time at high temperature.3. Base is too strong or not suitable.1. Use anhydrous solvents and ensure the base is not hygroscopic. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[15]2. Monitor the reaction closely and stop it once the starting material is consumed.3. Screen different bases; sometimes a milder base can prevent this side reaction.
Formation of Homocoupling Product (Ar-Ar) 1. Presence of oxygen in the reaction.2. Catalyst degradation.1. Improve the degassing procedure and maintain a strict inert atmosphere.2. Consider using a more stable pre-catalyst or a different ligand system.
Stalled Reaction 1. Catalyst has deactivated over time.2. Poor solubility of reagents.1. Add a second small portion of the catalyst under an inert atmosphere.2. Try a different solvent system (e.g., Toluene/Water, DME/Water) to improve solubility.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex biaryl aldehydes via the Suzuki-Miyaura cross-coupling reaction. While the ortho-alkoxy group presents a steric challenge, high yields can be reliably achieved through the careful selection of a modern palladium catalyst system, an appropriate base, and rigorous anaerobic reaction conditions. The protocols and insights provided in this guide offer a robust framework for researchers to successfully utilize this building block in the synthesis of novel compounds for pharmaceutical discovery and materials science.

References

  • Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Google Search.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate.
  • Benchchem. (n.d.). Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. Benchchem.
  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
  • Various Authors. (2003-2016). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Various Chemistry Journals.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals. Benchchem.

Sources

Application Note & Protocol: Synthesis of Secondary Alcohols via Grignard Reaction with 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds.[1][2] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon, such as that found in aldehydes and ketones.[2][3] The reaction of a Grignard reagent with an aldehyde provides a versatile route to secondary alcohols, which are crucial intermediates in the synthesis of pharmaceuticals and other high-value organic molecules.[4][5][6]

This document provides a comprehensive guide for researchers and drug development professionals on the application of the Grignard reaction to 5-Bromo-2-isopropoxybenzaldehyde. This substrate is of interest due to its substituted aromatic ring, which can be further functionalized, making the resulting secondary alcohol a valuable building block. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, discuss potential side reactions, and offer insights into process optimization.

The protocol herein describes the addition of methylmagnesium bromide to this compound as a representative example, yielding (5-Bromo-2-isopropoxyphenyl)(methyl)methanol. The principles and techniques discussed are broadly applicable to other Grignard reagents.

Scientific Principles & Mechanistic Overview

The Grignard reaction proceeds through a two-step mechanism: nucleophilic addition followed by an acidic workup.

  • Nucleophilic Addition: The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, imparting significant carbanionic character to the carbon atom. This makes the Grignard reagent a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[6]

  • Aqueous Workup: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide intermediate, yielding the final secondary alcohol product and magnesium salts.[7]

For the specific reaction with this compound, the electronic effects of the ring substituents are noteworthy. The ortho-isopropoxy group is electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon. Conversely, the para-bromo group is electron-withdrawing, which can enhance it. The steric bulk of the ortho-isopropoxy group may also influence the approach of the nucleophile.

Diagram 1: Grignard Reaction Mechanism

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under N₂ flow prep2 Dissolve aldehyde in anhydrous THF prep1->prep2 react1 Cool aldehyde solution to 0 °C prep2->react1 Transfer to reaction flask react2 Add Grignard reagent dropwise at 0 °C react1->react2 react3 Warm to RT and stir for 2 hours react2->react3 work1 Cool to 0 °C and quench with aq. NH₄Cl react3->work1 Reaction complete (TLC) work2 Extract with diethyl ether (3x) work1->work2 work3 Wash with brine, dry over Na₂SO₄ work2->work3 work4 Concentrate under reduced pressure work3->work4 work5 Purify by flash chromatography work4->work5

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Setup: Assemble the flame-dried three-necked flask with a stir bar, condenser (with a nitrogen inlet), and a rubber septum. Maintain a positive pressure of nitrogen throughout the procedure.

  • Reagent Preparation: In the flask, dissolve this compound (2.43 g, 10.0 mmol) in 30 mL of anhydrous THF.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Grignard Addition: Using a dry syringe, draw up the methylmagnesium bromide solution (4.0 mL of 3.0 M solution, 12.0 mmol) and add it to the dropping funnel (if used) or directly to the reaction mixture dropwise over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C. [8]5. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2 hours. [8]6. Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution (~20 mL) dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide. [7][8]A white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 30 mL of diethyl ether and shake. Separate the organic layer. Extract the aqueous layer two more times with 30 mL of diethyl ether each. [8]9. Washing and Drying: Combine all organic extracts and wash them once with brine (~20 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure (5-Bromo-2-isopropoxyphenyl)(methyl)methanol.

Characterization & Expected Results

The final product, (5-Bromo-2-isopropoxyphenyl)(methyl)methanol, should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The expected yield for this reaction, when performed under strictly anhydrous conditions, is typically in the range of 80-95%.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or no product yieldWet glassware, solvents, or reagents; inert atmosphere compromised.Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents. Check for leaks in the inert gas setup. [7][9]
Starting material remainsInsufficient Grignard reagent; quenched reagent.Use a slight excess (1.2-1.5 eq.) of the Grignard reagent. Re-verify anhydrous conditions.
Formation of a primary alcohol byproductReduction of the aldehyde.Ensure the reaction is run at low temperatures. Use a Grignard reagent without β-hydrogens if possible. [7]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Grignard Reaction of 3-(Trifluoromethyl)benzaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Cambridge University Press. (n.d.). Grignard Reaction. Published online.
  • BenchChem. (n.d.). Technical Support Center: Grignard Synthesis of Secondary Alcohols.
  • Tse, M. K. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Yadav, P., et al. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Wikipedia. (n.d.). Grignard reaction.
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
  • Alchem Pharmtech. (n.d.). CAS 138505-25-6 | this compound.
  • Chem LibreTexts. (2014, March 3). Using the Grignard Reaction to Make Alcohols. YouTube.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

Sources

The Versatile Building Block: Application Notes for 5-Bromo-2-isopropoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-2-isopropoxybenzaldehyde is a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring an aldehyde, an aryl bromide, and a sterically bulky isopropoxy ether, provides a powerful platform for the strategic construction of complex molecular architectures. The aldehyde group serves as a reactive handle for a myriad of transformations including olefination, reductive amination, and condensation reactions. The aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Finally, the isopropoxy group acts as a robust protecting group for the ortho-hydroxyl functionality, influencing the electronic properties of the aromatic ring and allowing for late-stage deprotection to reveal a phenol. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Properties and Handling

Before delving into synthetic applications, a clear understanding of the physicochemical properties of this compound is essential for its safe and effective use.

PropertyValue
CAS Number 138505-25-6
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the Williamson ether synthesis, starting from the readily available 5-bromosalicylaldehyde. This reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated by deprotonation of the hydroxyl group, acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide.

G 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Reaction Mixture Reaction Mixture 5-Bromosalicylaldehyde->Reaction Mixture Isopropyl Halide Isopropyl Halide Isopropyl Halide->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Mixture This compound This compound Reaction Mixture->this compound Reflux

Figure 1. Williamson ether synthesis workflow.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from standard Williamson ether synthesis procedures.

Materials:

  • 5-Bromosalicylaldehyde (1.0 eq)

  • 2-Bromopropane (or 2-iodopropane) (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 5-bromosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetone to the flask to create a suspension (approximately 5-10 mL of acetone per gram of 5-bromosalicylaldehyde).

  • To the stirring suspension, add 2-bromopropane (1.5 eq) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (the boiling point of acetone is 56 °C).

  • Maintain the reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Yield: 85-95%

Application in the Synthesis of Ruthenium-Based Olefin Metathesis Catalysts

This compound has been instrumental in the development of novel ruthenium-based catalysts for olefin metathesis. The isopropoxy group is a key feature of the chelating benzylidene ligand in Hoveyda-Grubbs type catalysts, which are known for their enhanced stability and activity. The bromo-substituent at the 5-position allows for the introduction of electron-withdrawing groups, which has been shown to further modulate the catalyst's performance.

A notable application is in the synthesis of electron-withdrawing group activated ruthenium catalysts. The synthetic route involves the conversion of the aldehyde to a styrene derivative, which then participates in a ligand exchange reaction with a Grubbs-type catalyst.

G cluster_0 Wittig Reaction cluster_1 Catalyst Synthesis This compound This compound Reaction Reaction This compound->Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Styrene Derivative Styrene Derivative Reaction->Styrene Derivative Ligand Exchange Ligand Exchange Styrene Derivative->Ligand Exchange Grubbs Catalyst Grubbs Catalyst Grubbs Catalyst->Ligand Exchange New Ru Catalyst New Ru Catalyst Ligand Exchange->New Ru Catalyst

Figure 2. Synthesis of a Ruthenium Catalyst Precursor.

Detailed Protocol: Synthesis of 5-Bromo-2-isopropoxy-styrene via Wittig Reaction

This protocol is a general procedure for the Wittig olefination of an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas (nitrogen or argon) supply

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • To the cooled and stirring suspension, add potassium tert-butoxide (1.1 eq) portion-wise. The formation of the yellow to orange colored ylide will be observed.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cooled ylide solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add deionized water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 5-bromo-2-isopropoxystyrene by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Expected Yield: 70-85%

Application in Polymer-Supported Catalysis

In addition to homogeneous catalysis, this compound serves as a precursor for the synthesis of ligands that can be immobilized on solid supports. This approach is central to the development of recyclable catalytic systems, a key principle of green chemistry.

In a notable example, the aldehyde is used to synthesize a ligand for a palladium catalyst that is subsequently anchored to a polymer chip. This creates a heterogeneous catalyst that can be easily recovered and reused in cross-coupling reactions.

Other Potential Transformations

The rich functionality of this compound opens the door to a wide range of other synthetic transformations:

  • Suzuki-Miyaura Cross-Coupling: The aryl bromide moiety can be readily coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl groups at the 5-position. This is a powerful method for generating libraries of compounds for drug discovery.

  • Horner-Wadsworth-Emmons Olefination: As an alternative to the Wittig reaction, the Horner-Wadsworth-Emmons reaction can be employed to introduce a variety of substituted vinyl groups with high (E)-selectivity.

  • Reductive Amination: The aldehyde can be converted to a wide range of secondary and tertiary amines through reaction with primary or secondary amines in the presence of a reducing agent.

  • Deprotection: The isopropoxy group can be cleaved under acidic conditions (e.g., with BBr₃) to reveal the free phenol, allowing for further functionalization at this position.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a diverse array of complex organic molecules. Its strategic combination of an aldehyde, an aryl bromide, and a protected phenol provides synthetic chemists with multiple avenues for molecular elaboration. The protocols and applications detailed in this guide underscore its utility in areas ranging from the development of advanced catalysts to the construction of novel scaffolds for medicinal chemistry. As the demand for efficient and versatile synthetic methodologies continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

  • A New Tool in the Toolbox: Electron-Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis. Synlett, 2013. [URL not readily available without subscription access]
  • Catalysts on Functionalized Polymer Chips (PC) as Recyclable Entities. Synthesis, 2005. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2005-918479]
  • Williamson Ether Synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Wittig Reaction. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0751]

Application Note: Protocol for the Wittig Olefination of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus ylide.[1][2] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this transformation is fundamental in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its high degree of regioselectivity.[1][3] The C=C bond is formed precisely where the C=O group was located, offering a predictable and powerful tool for synthetic chemists.[4]

This application note provides a comprehensive, field-tested protocol for the Wittig olefination of 5-Bromo-2-isopropoxybenzaldehyde, a substituted aromatic aldehyde often used as a building block in medicinal chemistry. We will detail the preparation of the necessary phosphonium ylide (Wittig reagent) and its subsequent reaction with the aldehyde. The guide emphasizes not only the procedural steps but also the underlying chemical principles, troubleshooting, and the rationale behind key experimental choices to ensure reproducibility and success.

The Wittig Reaction: Mechanistic Overview

The overall transformation consists of two primary stages: the formation of the phosphorus ylide and its subsequent reaction with the aldehyde.

Stage 1: Ylide Formation The process begins with the synthesis of an alkyltriphenylphosphonium salt. This is typically achieved through a standard SN2 reaction between triphenylphosphine, an excellent nucleophile, and a primary or secondary alkyl halide.[1][4] The resulting phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom.[1][5] Treatment with a strong base deprotonates this carbon, yielding the neutral phosphorus ylide, a species with adjacent positive and negative charges, which is the active Wittig reagent.[5][6]

Stage 2: Olefination The modern and widely accepted mechanism for the olefination step involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[2][3][6] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, while the carbonyl oxygen attacks the phosphonium center. This forms a transient, four-membered cyclic intermediate known as an oxaphosphetane.[7][8] This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide (TPPO).[5][9] The exceptional stability of the phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction.[8][9]

Wittig_Mechanism cluster_ylide_formation Stage 1: Ylide Formation cluster_olefination Stage 2: Olefination PPh3 Ph₃P Triphenylphosphine Salt [Ph₃P⁺-CH₂-R]X⁻ Phosphonium Salt PPh3->Salt SN2 AlkylHalide R-CH₂-X Alkyl Halide AlkylHalide->Salt Ylide Ph₃P=CH-R Phosphorus Ylide Salt->Ylide Deprotonation Base Base (e.g., n-BuLi) Base->Ylide Aldehyde Ar-CHO Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide2 Ph₃P=CH-R Ylide Ylide2->Oxaphosphetane [2+2] Cycloaddition Alkene Ar-CH=CH-R Alkene Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O TPPO Oxaphosphetane->TPPO

Caption: The two-stage mechanism of the Wittig reaction.

Detailed Experimental Protocol

This protocol details the synthesis of 5-bromo-2-isopropoxy-1-vinylbenzene from this compound using methylenetriphenylphosphorane.

3.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.Notes
Methyltriphenylphosphonium bromide357.231.61 g4.501.5Dry thoroughly under vacuum before use.
Tetrahydrofuran (THF)-30 mL--Anhydrous, inhibitor-free.
n-Butyllithium (n-BuLi)-1.6 mL4.051.352.5 M solution in hexanes.
This compound243.11730 mg3.001.0Source: Matrix Scientific, J&K Scientific.
Saturated aq. NH₄Cl solution-20 mL--For quenching the reaction.
Diethyl ether or Ethyl acetate-~100 mL--For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--For drying organic layers.
Silica Gel-As needed--For column chromatography (230-400 mesh).
Hexanes/Ethyl Acetate mixture-As needed--Eluent for chromatography.

3.2 Step-by-Step Methodology

Part A: In Situ Generation of the Wittig Reagent

  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a rubber septum, and a glass stopper. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Addition: Add methyltriphenylphosphonium bromide (1.61 g, 4.50 mmol) to the flask. Add anhydrous THF (30 mL) via syringe. Stir the resulting suspension.

  • Ylide Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add n-butyllithium (1.6 mL of a 2.5 M solution in hexanes, 4.05 mmol) dropwise via syringe over 10 minutes.

    • Scientist's Note: Upon addition of n-BuLi, the white suspension will turn into a characteristic deep yellow or orange color, indicating the formation of the ylide.[10] Anhydrous conditions are critical; ylides are strong bases and will be readily protonated by water, rendering them unreactive.[1]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

Part B: The Wittig Reaction

  • Aldehyde Addition: Dissolve this compound (730 mg, 3.00 mmol) in a minimal amount of anhydrous THF (~5 mL). Cool the ylide solution back down to 0 °C. Add the aldehyde solution dropwise to the stirring ylide solution over 15 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The disappearance of the ylide's color is a visual indicator of reaction progress.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. Spot the starting aldehyde and the reaction mixture. The reaction is complete upon the disappearance of the aldehyde spot and the appearance of a new, less polar product spot. This typically takes 1-2 hours.[11]

Part C: Workup and Purification

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).[12]

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate (50 mL) and water (30 mL). Shake vigorously and separate the layers. Extract the aqueous layer twice more with the organic solvent (2x 25 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a semi-solid mixture of the desired alkene and triphenylphosphine oxide (TPPO).

  • Purification: The primary challenge in Wittig reaction purification is the removal of the TPPO byproduct.[13]

    • Flash Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.

    • Packing: Use a non-polar solvent system, starting with 100% hexanes.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and slowly increasing to 5%). The non-polar alkene product will elute first, followed by the more polar TPPO.[13]

    • Alternative: For non-polar products, TPPO can sometimes be precipitated by adding a non-polar solvent like cold petroleum ether or hexanes to the concentrated crude mixture, followed by filtration.[13]

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting oil or solid by NMR, IR, and mass spectrometry to confirm the structure of 5-bromo-2-isopropoxy-1-vinylbenzene.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting and Expert Insights

  • Low or No Yield:

    • Cause: Incomplete ylide formation due to wet reagents/solvents or an insufficiently strong base.

    • Solution: Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvents. Verify the concentration of the n-BuLi solution by titration.

  • Difficult Purification:

    • Cause: TPPO can be challenging to separate from products of similar polarity.

    • Solution: If chromatography is difficult, consider an alternative workup. One strategy involves treating the crude mixture with reagents like hydrogen peroxide or iodomethane, which selectively converts the phosphorus impurities into highly polar derivatives that are easily separated.[13] Recrystallization from a suitable solvent like isopropanol can also be effective if the product is crystalline.[14][15]

  • Stereoselectivity:

    • Note: The protocol described uses a non-stabilized ylide (Ph₃P=CH₂), which generally favors the formation of (Z)-alkenes with aldehydes.[6][8] However, for a terminal alkene, stereoisomerism is not a concern. For other ylides (e.g., Ph₃P=CH-R where R is an alkyl group), the reaction conditions (solvent, presence of lithium salts, temperature) can influence the Z/E ratio.[2][7] Stabilized ylides (where R is an electron-withdrawing group like -CO₂Et) typically yield (E)-alkenes.[8][9]

References

  • Wang, Z., et al. (2022). Wittig reaction purification for products with very low polarity. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2022.2144360
  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. URL: https://openstax.org/books/organic-chemistry/pages/19-11-nucleophilic-addition-of-phosphorus-ylides-the-wittig-reaction
  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60105f
  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Chemistry Steps. URL: https://www.chemistrysteps.com/wittig-reaction-mechanism-and-examples/
  • Organic Chemistry Portal. Wittig Reaction. Organic-Chemistry.org. URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
  • Reisman, S. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/
  • Molander, G. A., & Gormis, E. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol1021969
  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. URL: https://pubs.rsc.org/en/content/articlehtml/2013/cs/c3cs60105f
  • University of Michigan. The Wittig Reaction: Synthesis of Alkenes. URL: https://docs.google.com/document/d/1w6-R2-gZ7-Y-lQ4J_XzQ5Y5Y5Y5Y5Y5Y5Y5Y5Y5Y5Y5Y/edit?usp=sharing
  • Taylor, M. S. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlepdf/2012/ob/c2ob26325j
  • YouTube. (2022). The Wittig Reaction. URL: https://www.youtube.
  • LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(OpenStax)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.11%3A_Nucleophilic_Addition_of_Phosphorus_Ylides-_The_Wittig_Reaction
  • ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?URL: https://www.researchgate.net/post/What_are_the_best_ways_to_get_wittig_reagent_phosphorane_ylide_and_wittig_reaction
  • Miles, W. H., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. URL: http://pubs.sciepub.com/wjce/4/1/1/
  • DePaul University. A Solvent Free Wittig Reaction. URL: https://condor.depaul.edu/skumar/Chem236/Expt_info/27_Wittig_Solvent_Free.pdf
  • Molander, G. A., & Gormis, E. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2965217/
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. URL: https://chemistry.stackexchange.com/questions/21303/wittig-reaction-with-benzaldehyde
  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. URL: https://patents.google.
  • NROChemistry. Wittig Reaction: Mechanism and Examples. URL: https://www.nro-chem.com/wittig-reaction/
  • YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. URL: https://www.youtube.
  • Matrix Scientific. This compound. URL: https://www.matrixscientific.com/5-bromo-2-isopropoxybenzaldehyde-028567.html
  • University of Central Florida. The WITTIG REACTION with CHEMILUMINESCENCE!URL: https://sciences.ucf.edu/chemistry/files/2017/10/Wittig-Reaction.pdf
  • LibreTexts. (2023). Wittig Reaction. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(Smith)/20%3A_Carboxylic_Acids_and_Their_Derivatives_-_Nucleophilic_Acyl_Substitution/20.12%3A_The_Wittig_Reaction
  • DePaul University. (2017). A Solvent Free Wittig Reaction. URL: https://condor.depaul.edu/skumar/Chem236/Expt_info/20_Wittig_Solvent_Free.pdf
  • J&K Scientific LLC. This compound. URL: https://www.jk-sci.com/5-bromo-2-isopropoxybenzaldehyde-CS-0041511-138505-25-6.html

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Application Notes and Protocols: The Strategic Role of 5-Bromo-2-isopropoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Drug Discovery

5-Bromo-2-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the synthesis of complex molecular architectures for medicinal chemistry. Its unique combination of a reactive aldehyde group, a strategically placed bromine atom, and a bulky isopropoxy group offers medicinal chemists a versatile scaffold for the construction of novel therapeutic agents. The aldehyde functionality serves as a key handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The bromine atom provides a site for cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity. Furthermore, the isopropoxy group can influence the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in a drug discovery context. We will explore its application in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs with significant therapeutic potential in autoimmune diseases. Detailed, field-proven protocols are provided to facilitate the practical application of this versatile building block in the laboratory.

Core Application: Synthesis of S1P Receptor Modulators

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide range of cellular processes, including cell proliferation, survival, and migration. Its effects are mediated through a family of five G protein-coupled receptors, S1P1-5. Modulators of S1P receptors, particularly S1P1, have garnered significant attention in drug discovery for their ability to control lymphocyte trafficking. By preventing the egress of lymphocytes from lymph nodes, S1P1 receptor modulators can dampen the autoimmune response, making them effective treatments for conditions like multiple sclerosis.

This compound serves as a key starting material in the synthesis of novel S1P receptor modulators, as described in patent literature[1]. The following sections detail the synthetic workflow and protocols for utilizing this intermediate in the generation of a potential therapeutic agent.

Experimental Workflow for S1P Modulator Synthesis

The overall synthetic strategy involves the initial preparation of this compound, followed by its elaboration into a more complex intermediate through a Wittig reaction. This intermediate is then further functionalized to yield the final S1P receptor modulator.

G cluster_0 Synthesis of this compound cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A 2-Isopropoxybenzaldehyde B N-Bromosuccinimide (NBS) in DMF A->B Bromination C This compound B->C E Wittig Reaction C->E D Wittig Reagent D->E F Stilbene Intermediate E->F G Further Functionalization (e.g., Cross-Coupling, Reduction) F->G H S1P Receptor Modulator G->H

Caption: Synthetic workflow for S1P receptor modulators.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic methods and provide a step-by-step guide for the preparation and utilization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 2-isopropoxybenzaldehyde to yield the title compound.

Materials:

  • 2-Isopropoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • To a stirred solution of 2-isopropoxybenzaldehyde (1.0 eq) in DMF, add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by the addition of a saturated NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with H₂O, dry over MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Expert Insights: The use of NBS in DMF is a common and effective method for the selective bromination of activated aromatic rings. The reaction progress should be monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.

Protocol 2: Acetal Protection of this compound

For certain synthetic routes, protection of the aldehyde group is necessary. This protocol details the formation of a cyclic acetal.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid

  • Benzene

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • After the reaction is complete (as monitored by TLC, typically 6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a 5% NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound.[2]

Expert Insights: The Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water formed during the reaction. The choice of an acid catalyst is important, and p-toluenesulfonic acid is a common and effective choice for this transformation.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
CAS Number 138505-25-6[3]
Molecular Formula C₁₀H₁₁BrO₂[3]
Molecular Weight 243.10 g/mol [3]
IUPAC Name 5-bromo-2-(propan-2-yloxy)benzaldehyde[3]

The Medicinal Chemist's Perspective: Why the Isopropoxy Group Matters

While the closely related 5-Bromo-2-hydroxybenzaldehyde is also a valuable precursor in medicinal chemistry, the isopropoxy moiety in this compound offers distinct advantages:

  • Modulation of Lipophilicity: The isopropoxy group increases the lipophilicity of the molecule compared to a hydroxyl group. This can be strategically employed to enhance membrane permeability and improve oral bioavailability of the final drug candidate.

  • Metabolic Stability: The ether linkage of the isopropoxy group is generally more resistant to metabolic degradation than a phenolic hydroxyl group, which can be readily conjugated (e.g., glucuronidation or sulfation) and excreted. This can lead to a longer in vivo half-life of the drug.

  • Steric Influence: The bulkier isopropoxy group can exert steric effects that may influence the binding affinity and selectivity of the final compound for its biological target. It can also serve to block or hinder unwanted metabolic reactions at adjacent positions on the aromatic ring.

  • Synthetic Handle: While stable, the isopropoxy group can be cleaved under specific conditions to reveal the hydroxyl group, providing a late-stage diversification point in a synthetic sequence.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry. Its utility in the synthesis of S1P receptor modulators highlights its potential for the generation of complex and biologically active molecules. The strategic incorporation of the isopropoxy group allows for the fine-tuning of key drug-like properties. As the demand for novel therapeutics continues to grow, the creative application of such specialized intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines. Researchers and drug development professionals are encouraged to explore the full synthetic potential of this compound in their quest for innovative therapeutic agents.

References

  • WO2010043000A1 - S1p receptors modulators and their use thereof - Google P
  • Applications in synthesis and c
  • This compound | 138505-25-6 - J&K Scientific LLC

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Application Note: 5-Bromo-2-isopropoxybenzaldehyde as a Versatile Precursor for the Synthesis of Advanced Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted benzaldehydes are a cornerstone of pharmaceutical synthesis, offering a reactive handle for a multitude of chemical transformations.[1][2] This application note provides an in-depth technical guide on the utility of 5-Bromo-2-isopropoxybenzaldehyde (CAS No: 138505-25-6), a key building block in drug discovery and development. We will explore its unique structural attributes, detail its application in robust carbon-carbon bond-forming reactions, and provide a validated experimental protocol for its use in Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.[3]

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a bifunctional aromatic compound whose value lies in its distinct and orthogonally reactive functional groups: the aldehyde and the aryl bromide.

  • The Aldehyde Group: This moiety serves as a versatile electrophilic site, readily participating in reactions such as Wittig olefination, reductive amination, and condensation reactions to form Schiff bases, which are precursors to a vast array of heterocyclic systems common in drug molecules.[1][2][4]

  • The Aryl Bromide: The bromine atom at the 5-position is a critical handle for transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of aryl, heteroaryl, or alkyl substituents, enabling the construction of complex biaryl systems prevalent in many active pharmaceutical ingredients (APIs).[5][6]

  • The 2-Isopropoxy Group: This bulky ether group provides steric hindrance that can direct reactions to other sites on the ring. Furthermore, its lipophilic nature can modulate the solubility and pharmacokinetic properties of downstream intermediates and final APIs.

This unique combination of features makes this compound a highly valuable precursor for generating diverse compound libraries for structure-activity relationship (SAR) studies and for the convergent synthesis of complex drug targets.[5]

Physicochemical Properties and Safety Data

Proper handling and storage are critical for ensuring the stability and reactivity of the reagent. The following table summarizes key properties and safety information.

PropertyValueReference
CAS Number 138505-25-6[7][8]
Molecular Formula C₁₀H₁₁BrO₂[7][9]
Molecular Weight 243.11 g/mol [7]
IUPAC Name 5-bromo-2-propan-2-yloxybenzaldehyde[9][10]
Appearance White to brown powder[11]
Storage Inert atmosphere, 2-8°C[8]
Hazard Irritant. May cause skin and serious eye irritation.[7][12]

Safety & Handling: Researchers should handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid inhalation of dust and direct contact with skin and eyes.[12] In case of contact, rinse the affected area thoroughly with water.[12]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in pharmaceutical synthesis, owing to its mild conditions and tolerance of diverse functional groups.[3][6] The bromo-substituent of this compound makes it an ideal substrate for this transformation.

Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][13] Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzaldehyde, forming a Pd(II) complex.[13]

  • Transmetalation: A base activates the organoboron species (boronic acid), facilitating the transfer of its organic group to the palladium center.[6] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex ArX This compound (Ar-X) OxAdd Oxidative Addition PdII_Ar_Ar_prime Ar-Pd(II)L₂-Ar' PdII_complex->PdII_Ar_Ar_prime Organoboron Arylboronic Acid (Ar'-B(OH)₂) + Base Transmetalation Transmetalation PdII_Ar_Ar_prime->Pd0 Product Biaryl Product (Ar-Ar') PdII_Ar_Ar_prime->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 5-Aryl-2-isopropoxybenzaldehyde

This protocol describes a general and robust method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer

Experimental_Workflow start Start setup 1. Assemble Reaction - Add solids (aldehyde, boronic acid, base) to oven-dried flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert solvent 3. Add Solvents & Catalyst - Add degassed dioxane/water. - Add Pd(OAc)₂/SPhos catalyst solution. inert->solvent reaction 4. Reaction - Heat mixture to 80-100 °C. - Monitor by TLC/LC-MS. solvent->reaction workup 5. Aqueous Workup - Cool to RT, dilute with Ethyl Acetate. - Wash with water and brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify via column chromatography. workup->purify end Final Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (3.0 equiv.).

  • Inerting the System: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Catalyst Addition: To the flask, add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The mixture is then sparged with inert gas for 10-15 minutes. Causality: Degassing the solvent prevents catalyst deactivation. Water is essential for the activity of the inorganic base.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under inert gas, dissolve Pd(OAc)₂ (0.02 equiv.) and the SPhos ligand (0.04 equiv.) in a small amount of the degassed solvent. Stir for 5-10 minutes. Add this pre-formed catalyst solution to the main reaction flask. Causality: Using a phosphine ligand like SPhos stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination, leading to higher yields.[5]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Causality: The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 5-aryl-2-isopropoxybenzaldehyde.[5][14]

Application Pathway: A Precursor to Lifitegrast Structural Analogs

Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease.[15][16] Its complex structure features a substituted biaryl ether core. While published syntheses may use different starting materials, this compound serves as an excellent precursor to construct key fragments analogous to those required for Lifitegrast and other complex APIs. The following pathway illustrates its potential.

Synthetic_Pathway start This compound step1 Suzuki Coupling (e.g., with 4-hydroxyphenylboronic acid) start->step1 intermediate1 5-(4-hydroxyphenyl)-2- isopropoxybenzaldehyde step1->intermediate1 step2 Reductive Amination (with a chiral amine) intermediate1->step2 intermediate2 Advanced Chiral Amine Intermediate step2->intermediate2 step3 Further Functionalization (e.g., Amide Coupling) intermediate2->step3 final_product Complex Pharmaceutical Scaffold (e.g., Lifitegrast Analog Core) step3->final_product

Caption: Proposed pathway to complex pharmaceutical scaffolds.

This hypothetical synthesis demonstrates how the two functional handles of this compound can be used sequentially. First, a Suzuki coupling builds the core biaryl skeleton. Subsequently, the aldehyde is transformed via reductive amination to install a side chain, potentially introducing a chiral center critical for biological activity.[15]

Conclusion

This compound is a high-value, versatile building block for pharmaceutical research and development. Its dual reactivity allows for the strategic and sequential introduction of molecular complexity, making it an ideal precursor for constructing diverse libraries of compounds and for the total synthesis of advanced drug targets. The robust and reproducible Suzuki-Miyaura coupling protocol provided herein serves as a reliable method for leveraging the aryl bromide functionality, paving the way for innovations in drug discovery.

References

  • Vertex AI Search. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
  • Matrix Scientific. (n.d.). This compound.
  • Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism.
  • ChemistryViews. (2023, October 1). Improved Synthesis Route for Lifitegrast.
  • BLD Pharm. (n.d.). 138505-25-6|this compound.
  • ChemicalBook. (n.d.). lifitegrast synthesis.
  • Google Patents. (n.d.). WO2019186520A1 - A process for the preparation of lifitegrast.
  • ResearchGate. (n.d.). Zhong et. al synthesis of Lifitegrast.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • AMERICAN ELEMENTS. (n.d.). This compound | CAS 138505-25-6.
  • J&K Scientific LLC. (n.d.). This compound | 138505-25-6.
  • ResearchGate. (2023, August 3). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast.
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Application Notes and Protocols: Derivatization of 5-Bromo-2-isopropoxybenzaldehyde for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Bromo-2-isopropoxybenzaldehyde in Medicinal Chemistry

This compound is a versatile aromatic aldehyde that serves as a valuable starting material in the synthesis of a wide array of more complex molecules.[1][2][3][4][5] Its structure, featuring a reactive aldehyde group, a bromine atom, and an isopropoxy group on a benzene ring, offers multiple points for chemical modification. The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions, while the bromo substituent can participate in various cross-coupling reactions. The isopropoxy group modulates the electronic properties and steric environment of the molecule. These characteristics make this compound an attractive building block for medicinal chemists and researchers in drug development, enabling the synthesis of novel compounds with potential therapeutic applications.[6]

This guide provides detailed experimental protocols for two fundamental derivatization reactions of this compound: Reductive Amination and the Wittig Reaction. These protocols are designed to be self-validating and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures.

Protocol 1: Reductive Amination - Synthesis of N-Substituted Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8] The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the reaction of an aldehyde with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[9] This method is widely favored for its efficiency and the broad availability of primary and secondary amines, allowing for the generation of diverse amine libraries.

Causality Behind Experimental Choices

The choice of reducing agent is critical in reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for the reduction of iminium ions in the presence of aldehydes.[10] Its steric bulk and moderate reactivity prevent the significant reduction of the starting aldehyde, leading to higher yields of the desired amine. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the organic reactants and the STAB reagent. The inclusion of acetic acid as a catalyst facilitates the formation of the iminium ion intermediate, thereby accelerating the reaction rate.

Experimental Protocol: Reductive Amination of this compound with Benzylamine

Objective: To synthesize N-((5-bromo-2-isopropoxyphenyl)methyl)aniline.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Addition of Amine and Acid: To the stirred solution, add benzylamine (1.1 eq) followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot will indicate reaction completion.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((5-bromo-2-isopropoxyphenyl)methyl)aniline.

Data Summary Table
Reagent/ParameterQuantity/ValueMolar Ratio
This compound1.0 g1.0
Benzylamine0.49 mL1.1
Sodium triacetoxyborohydride1.3 g1.5
Dichloromethane (DCM)20 mL-
Acetic Acid0.025 mL0.1
Reaction TemperatureRoom Temperature-
Reaction Time2-4 hours (monitor by TLC)-
Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through continuous monitoring and a rigorous purification process. The use of TLC allows for real-time tracking of the reaction, ensuring that the reaction is driven to completion and preventing the formation of side products due to prolonged reaction times. The aqueous workup with sodium bicarbonate neutralizes the acidic catalyst and removes any water-soluble byproducts. Finally, column chromatography provides a robust method for isolating the desired product from any unreacted starting materials or byproducts, with the purity of the final compound readily verifiable by standard analytical techniques such as NMR and mass spectrometry.

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM add_amine Add Benzylamine (1.1 eq) and Acetic Acid (0.1 eq) start->add_amine stir Stir at RT for 30 min add_amine->stir add_stab Add STAB (1.5 eq) portion-wise stir->add_stab monitor Monitor by TLC add_stab->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Pure N-((5-bromo-2-isopropoxyphenyl)methyl)aniline purify->end_product caption Reductive Amination Workflow Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification start Suspend Methyltriphenylphosphonium bromide in anhydrous THF at 0°C add_base Add Potassium tert-butoxide (1.1 eq) start->add_base stir Stir at 0°C then RT add_base->stir cool Cool to 0°C stir->cool add_aldehyde Add this compound (1.0 eq) in THF cool->add_aldehyde monitor Warm to RT and Monitor by TLC add_aldehyde->monitor quench Quench with sat. NH4Cl monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Pure 5-bromo-2-isopropoxy-1-vinylbenzene purify->end_product caption Wittig Reaction Workflow

Sources

Application Notes and Protocols for Catalytic Reactions Involving 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-isopropoxybenzaldehyde, a versatile building block in modern organic synthesis. The strategic placement of the bromine atom, the isopropoxy group, and the aldehyde functionality makes this molecule a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document offers both a theoretical framework and practical, detailed protocols for key transformations, empowering researchers to effectively employ this reagent in their synthetic endeavors.

While specific peer-reviewed protocols for this compound are not extensively documented, the following application notes are based on well-established procedures for structurally similar aryl bromides. These protocols serve as robust starting points and can be optimized to achieve desired outcomes.

Introduction: The Synthetic Utility of this compound

This compound is a trifunctional aromatic compound. The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ortho-isopropoxy group can influence the electronic properties and conformation of the molecule, and the benzaldehyde moiety provides a handle for a wide range of subsequent transformations, such as reductive amination, oxidation, reduction, and olefination. This combination of reactive sites makes it a valuable starting material for the construction of diverse molecular scaffolds.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2] This reaction is particularly effective for creating biaryl linkages, which are prevalent in many pharmaceutical agents.[1]

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for an efficient reaction, as these factors influence the rate of each step in the catalytic cycle. For an electron-rich aryl bromide like this compound, a sufficiently electron-rich and bulky phosphine ligand is often employed to promote the oxidative addition step.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OR)₂ Base ArPdR Ar-Pd(II)L₂(R') Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR'R'' ArPdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation Base ArPdAmido Ar-Pd(II)L₂(NR'R'') Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Heck_Logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions ArylHalide Aryl Halide (this compound) Product Substituted Alkene Product ArylHalide->Product Alkene Alkene (e.g., Styrene, Acrylate) Alkene->Product PdSource Palladium Source (e.g., Pd(OAc)₂) PdSource->Product Ligand Ligand (optional) (e.g., PPh₃) Ligand->Product Base Base (e.g., Et₃N, K₂CO₃) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Temperature Temperature (e.g., 80-120 °C) Temperature->Product

Sources

Application Notes and Protocols: The Strategic Role of 5-Bromo-2-isopropoxybenzaldehyde in the Synthesis of Pyrazole Carboxamide Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Crop Protection

In the continuous effort to develop novel agrochemicals with improved efficacy and safety profiles, the strategic selection of starting materials is paramount. 5-Bromo-2-isopropoxybenzaldehyde emerges as a highly valuable and versatile building block, particularly in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals has seen significant commercial success due to its potent and broad-spectrum activity against a variety of plant pathogens. The presence of the isopropoxy and bromo substituents on the benzaldehyde scaffold allows for fine-tuning of the lipophilicity and electronic properties of the final active ingredient, which can significantly impact its biological activity and environmental fate.

These application notes provide a comprehensive guide for researchers and professionals in the agrochemical industry on the utilization of this compound as a key intermediate. We will explore a representative synthetic pathway to a potent pyrazole carboxamide fungicide, detailing the underlying chemical principles and providing robust, step-by-step protocols.

Synthetic Strategy: From Benzaldehyde to a High-Value Fungicide

The core strategy for leveraging this compound in the synthesis of pyrazole carboxamide fungicides involves a multi-step sequence. The primary transformation is the conversion of the benzaldehyde functional group into an aniline. This aniline intermediate is then coupled with a pyrazole carboxylic acid derivative to form the final amide product. This amide linkage is a critical toxophore in many modern fungicides.

The rationale for this approach is rooted in the well-established structure-activity relationships of pyrazole carboxamide fungicides. The substituted aniline moiety plays a crucial role in the binding of the molecule to its target enzyme, succinate dehydrogenase (SDH), in the fungal respiratory chain. The specific substitution pattern on the aniline ring, dictated by the starting benzaldehyde, is therefore a key determinant of the fungicide's potency and spectrum of activity.

Below is a diagram illustrating the overall synthetic workflow from this compound to a representative pyrazole carboxamide fungicide.

G A This compound B Step 1: Oxime Formation (Hydroxylamine hydrochloride, Pyridine) A->B C This compound Oxime B->C D Step 2: Reduction to Amine (e.g., Catalytic Hydrogenation) C->D E 5-Bromo-2-isopropoxyaniline (Key Intermediate) D->E G Step 3: Amide Coupling (Pyridine or other base) E->G F 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride F->G H N-(5-bromo-2-isopropoxyphenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Target Fungicide) G->H

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the key aniline intermediate and the final pyrazole carboxamide fungicide.

Protocol 1: Synthesis of 5-Bromo-2-isopropoxyaniline (Key Intermediate)

This protocol details the conversion of this compound to the corresponding aniline via a two-step process involving oxime formation and subsequent reduction.

Step 1: Synthesis of this compound Oxime

  • To a stirred solution of this compound (1.0 eq) in ethanol (5 mL per gram of aldehyde), add hydroxylamine hydrochloride (1.2 eq).

  • Slowly add pyridine (2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound oxime as a crystalline solid.

Step 2: Reduction of this compound Oxime to 5-Bromo-2-isopropoxyaniline

  • In a high-pressure reaction vessel, dissolve the this compound oxime (1.0 eq) in methanol.

  • Add a catalytic amount of Raney nickel (approximately 10% by weight of the oxime).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-isopropoxyaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-(5-bromo-2-isopropoxyphenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Target Fungicide)

This protocol describes the amide coupling of the key aniline intermediate with a pyrazole acid chloride.

  • Dissolve 5-Bromo-2-isopropoxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent to the cooled aniline solution.

  • Add a base, such as pyridine or triethylamine (1.2 eq), to scavenge the HCl generated during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Data Summary

The following table summarizes key quantitative data for the compounds in this synthetic pathway. Please note that yields are representative and may vary based on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateRepresentative YieldPurity (by HPLC)
This compoundC₁₀H₁₁BrO₂243.10Solid->98%
This compound OximeC₁₀H₁₂BrNO₂258.11Solid90-95%>97%
5-Bromo-2-isopropoxyanilineC₉H₁₂BrNO230.10Oil/Solid85-90%>98%
N-(5-bromo-2-isopropoxyphenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideC₁₅H₁₅BrF₃N₃O₂422.20Solid80-85%>99%

Conclusion and Future Perspectives

This compound is a valuable and strategically important starting material for the synthesis of novel pyrazole carboxamide fungicides. The protocols outlined in these application notes provide a robust and reliable pathway to a representative member of this important class of agrochemicals. The versatility of this building block allows for the introduction of a diverse range of substituents on the aniline ring, enabling the generation of extensive compound libraries for screening and optimization. Future research in this area could focus on the development of more efficient and sustainable synthetic methods for the conversion of this compound to the key aniline intermediate, as well as the exploration of novel pyrazole carboxylic acid coupling partners to further expand the chemical space of potent fungicides.

References

  • MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Springer. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • Google Patents. (n.d.). US20230189807A1 - Compositions having pesticidal utility and processes related thereto.
  • ResearchGate. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • PubMed. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors.
  • MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.

Application Notes & Protocols for the Synthesis of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in the exploration and synthesis of advanced organic materials.

Abstract: The rational design and synthesis of novel organic materials with tailored properties is a cornerstone of innovation in fields ranging from optoelectronics to therapeutic interventions. This guide provides an in-depth exploration of state-of-the-art synthetic methodologies that are empowering researchers to construct complex molecular architectures with unprecedented precision. We delve into the mechanistic underpinnings and practical execution of key techniques, including Suzuki-Miyaura cross-coupling for conjugated polymers, Ring-Opening Metathesis Polymerization (ROMP) for functionalized macromolecules, photoredox catalysis for mild and selective transformations, and the continuous flow synthesis of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Beyond procedural steps, this document emphasizes the critical thinking behind experimental design—the "why" behind the choice of catalysts, reagents, and reaction conditions. Each protocol is presented as a self-validating system, incorporating essential characterization and quality control measures to ensure the synthesis of well-defined, high-purity materials. This guide is intended to serve as a comprehensive resource for both seasoned investigators and those new to the field, facilitating the translation of molecular concepts into tangible materials with transformative potential.

Section 1: Foundational Principles in the Design and Synthesis of Organic Materials

The creation of novel organic materials is a multi-faceted endeavor that begins with a clear definition of the desired function. Whether the target is a highly conductive polymer for flexible electronics, a porous framework for targeted drug delivery, or a photosensitizer for photodynamic therapy, the material's properties are intrinsically linked to its molecular architecture. Modern synthetic organic chemistry provides a powerful toolkit for realizing these designs. The choice of synthetic strategy is paramount and is dictated by factors such as the nature of the desired covalent bonds, the required degree of polymerization, the tolerance of functional groups, and the desired level of control over stereochemistry and macromolecular architecture.

A crucial aspect of contemporary materials synthesis is the pursuit of "green" and efficient methodologies. Traditional multi-step syntheses are often plagued by low overall yields and the generation of significant chemical waste. In contrast, modern techniques like C-H activation aim to be more atom-economical by directly functionalizing existing C-H bonds, thereby reducing the need for pre-functionalized starting materials.[1][2] Similarly, the adoption of flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters, making it an increasingly attractive approach for the production of active pharmaceutical ingredients (APIs) and other high-value materials.[3][4]

This guide will focus on several key synthetic pillars that have revolutionized the field of organic materials science. For each, we will explore the underlying mechanistic principles that govern the reaction, providing the rationale for experimental choices, and then present detailed, actionable protocols.

Section 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Conjugated Polymers

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[5] This palladium-catalyzed reaction is particularly valuable for the synthesis of conjugated polymers, which are the workhorses of organic electronics. The ability to precisely control the sequence of aromatic units along the polymer backbone allows for the fine-tuning of the material's optical and electronic properties.

The Rationale Behind Experimental Choices in Suzuki-Miyaura Polymerization

The success of a Suzuki-Miyaura polymerization hinges on the careful selection of several key components:

  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, is critical.[6] The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[7] Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to enhance the rate of the oxidative addition step and promote the reductive elimination that forms the desired C-C bond.[8] The choice of ligand can also impact the solubility of the catalytic species and the overall stability of the reaction.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[9] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base must be carefully considered. For instance, in reactions involving sensitive functional groups, a milder base may be necessary to prevent side reactions. The presence of water is often required for the hydrolysis of the boronic ester to the active boronic acid, but excess water can lead to protodeboronation, an undesired side reaction.[9]

  • Solvent System: Suzuki-Miyaura reactions are typically performed in biphasic solvent systems, such as a mixture of an organic solvent (e.g., toluene, THF, dioxane) and an aqueous solution of the base. This setup facilitates the transfer of the boronic acid/ester to the organic phase where the palladium catalyst resides. The choice of organic solvent is also influenced by the solubility of the starting materials and the growing polymer chain.

Protocol: Synthesis of Poly(9,9-dioctylfluorene) (PFO) via Suzuki-Miyaura Polymerization

This protocol describes the synthesis of a well-defined polyfluorene, a common blue-emitting conjugated polymer.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (monomer A)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Degassed deionized water

  • Methanol

  • Acetone

  • Chloroform

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (494 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous toluene (20 mL) and a degassed 2 M aqueous solution of K₂CO₃ (10 mL).

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL). Precipitate the polymer by slowly adding the toluene solution to a stirred flask of methanol (400 mL).

  • Purification: Collect the polymer by filtration and wash with methanol and acetone. Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol. Collect the purified polymer by filtration and dry under vacuum at 60 °C overnight.

Characterization:

ParameterTechniqueExpected Outcome
Molecular Weight (Mn, Mw)Gel Permeation Chromatography (GPC)Mn > 10,000 g/mol , Polydispersity Index (PDI) < 2.5
Structure Confirmation¹H and ¹³C NMR SpectroscopyCharacteristic peaks for the fluorene backbone and octyl side chains. Absence of monomer peaks.
Optical PropertiesUV-Vis and Photoluminescence SpectroscopyAbsorption and emission maxima consistent with conjugated polyfluorene.

Section 3: Ring-Opening Metathesis Polymerization (ROMP) for Functionalized Polymers

ROMP is a powerful and versatile polymerization technique that utilizes transition metal carbene catalysts to polymerize cyclic olefins.[2] A key advantage of ROMP is its "living" nature, which allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.[10] The high functional group tolerance of modern ROMP catalysts makes it an ideal method for preparing polymers with tailored functionalities for applications in drug delivery and biomaterials.[9]

Designing a ROMP Experiment: Key Considerations
  • Monomer Selection: The choice of monomer is dictated by the desired properties of the final polymer. Norbornene and its derivatives are popular choices due to their high ring strain, which provides a strong thermodynamic driving force for polymerization.[11] The functional groups on the monomer will be incorporated into the polymer, allowing for the introduction of therapeutic agents, targeting ligands, or stimuli-responsive moieties.[9]

  • Catalyst Choice: Grubbs' and Schrock's catalysts are the most commonly used catalysts for ROMP. The choice between them depends on factors such as the reactivity of the monomer, the desired polymerization rate, and the tolerance to functional groups and impurities. Third-generation Grubbs' catalysts offer a good balance of high activity and stability.

  • Solvent and Temperature: ROMP is typically carried out in organic solvents such as dichloromethane or toluene. The reaction temperature can influence the polymerization rate and the stability of the catalyst.

Protocol: Synthesis of a Functionalized Norbornene-Based Polymer for Drug Delivery

This protocol describes the synthesis of a polymer with pendant functional groups that can be used for the attachment of drug molecules.

Materials:

  • exo-5-Norbornene-2-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Grubbs' third-generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Diethyl ether

Procedure:

  • Monomer Synthesis:

    • In a round-bottom flask, dissolve exo-5-norbornene-2-carboxylic acid (1.38 g, 10 mmol) and NHS (1.27 g, 11 mmol) in anhydrous DCM (50 mL).

    • Cool the solution to 0 °C and add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (20 mL) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethyl acetate/hexanes to afford the NHS-activated norbornene monomer.

  • Polymerization:

    • In a glovebox, dissolve the NHS-activated norbornene monomer (235 mg, 1.0 mmol) in anhydrous DCM (5 mL).

    • In a separate vial, dissolve Grubbs' third-generation catalyst (8.9 mg, 0.01 mmol) in anhydrous DCM (1 mL).

    • Add the catalyst solution to the monomer solution and stir at room temperature. Monitor the reaction by ¹H NMR for the disappearance of the monomer olefinic peaks.

    • After complete conversion (typically 1-2 hours), quench the polymerization by adding a few drops of ethyl vinyl ether.

    • Precipitate the polymer by adding the reaction mixture to cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum.

Characterization:

ParameterTechniqueExpected Outcome
Molecular Weight (Mn, Mw)Gel Permeation Chromatography (GPC)Controlled molecular weight based on the monomer-to-initiator ratio, PDI < 1.2.
Structure Confirmation¹H and ¹³C NMR SpectroscopyBroad peaks corresponding to the polymer backbone and sharp peaks for the NHS ester side chains.
Functional Group IntegrityFTIR SpectroscopyCharacteristic carbonyl stretch of the NHS ester.

Section 4: Photoredox Catalysis for Mild and Selective Organic Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild and environmentally friendly conditions.[12][13] This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates.[14] This approach has found broad applicability in the synthesis of complex organic molecules, including bioactive heterocycles.[15]

Mechanistic Rationale in Photoredox Catalysis

The success of a photoredox-catalyzed reaction depends on the careful matching of the redox potentials of the photocatalyst, the substrates, and any sacrificial redox agents. The photocatalyst, typically a ruthenium or iridium complex or an organic dye, is excited to a long-lived triplet state upon light absorption. This excited state can then act as either a potent oxidant or reductant, initiating the desired chemical transformation. The choice of photocatalyst is therefore critical and is guided by its photophysical and electrochemical properties.

Protocol: Photoredox-Mediated Atom Transfer Radical Polymerization (photoATRP) of Methyl Methacrylate

PhotoATRP is a controlled radical polymerization technique that utilizes a photoredox catalyst to regulate the equilibrium between active and dormant polymer chains.[16] This method allows for the synthesis of well-defined polymers with precise control over molecular weight and architecture under mild conditions.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Copper(II) bromide (CuBr₂)

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Blue LED light source (λ ≈ 450 nm)

Procedure:

  • Reaction Setup: In a Schlenk tube, add CuBr₂ (1.1 mg, 0.005 mmol) and PMDETA (2.1 µL, 0.01 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under argon, add anhydrous DMF (2 mL), MMA (1.07 mL, 10 mmol), EBiB (14.7 µL, 0.1 mmol), and Ru(bpy)₃Cl₂ (3.7 mg, 0.005 mmol).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: Place the Schlenk tube in front of a blue LED light source and stir at room temperature.

  • Monitoring and Work-up: Periodically take samples under argon to monitor the conversion by ¹H NMR. Once the desired conversion is reached, open the tube to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Characterization:

ParameterTechniqueExpected Outcome
Molecular Weight (Mn, Mw)Gel Permeation Chromatography (GPC)Linear increase of Mn with conversion, PDI < 1.3.
Structure Confirmation¹H and ¹³C NMR SpectroscopyCharacteristic peaks of poly(methyl methacrylate).
Livingness of PolymerizationChain Extension ExperimentSuccessful re-initiation of polymerization upon addition of more monomer.

Section 5: Continuous Flow Synthesis of Porous Crystalline Materials

Continuous flow chemistry has emerged as a transformative technology for the synthesis of organic materials, offering significant advantages in terms of safety, scalability, and process control.[3][4] This is particularly true for the synthesis of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where precise control over nucleation and growth is crucial for obtaining materials with high crystallinity and porosity.

The Advantages of Flow Chemistry for MOF and COF Synthesis

Traditional batch synthesis of MOFs and COFs often suffers from long reaction times, poor reproducibility, and difficulties in scaling up. Flow chemistry addresses these challenges by providing:

  • Precise Control over Reaction Parameters: Flow reactors allow for precise control over temperature, pressure, and residence time, leading to more consistent product quality.

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient heat and mass transfer, leading to faster reaction rates and more uniform particle sizes.

  • Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

  • Scalability: Scaling up a flow process is typically achieved by running the system for longer periods or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up a batch reactor.

Protocol: Continuous Flow Synthesis of ZIF-8

Zeolitic Imidazolate Framework-8 (ZIF-8) is a well-studied MOF with applications in gas storage, separation, and catalysis. This protocol describes its synthesis using a simple continuous flow setup.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Methylimidazole (2-MeIM)

  • Methanol

  • Two syringe pumps

  • T-mixer

  • PFA tubing (as the reactor coil)

  • Back-pressure regulator

Procedure:

  • Prepare Precursor Solutions:

    • Solution A: Dissolve Zn(NO₃)₂·6H₂O (2.97 g, 10 mmol) in methanol (100 mL).

    • Solution B: Dissolve 2-MeIM (6.57 g, 80 mmol) in methanol (100 mL).

  • Flow Reactor Setup:

    • Connect two syringes filled with Solution A and Solution B to a T-mixer using PFA tubing.

    • Connect the outlet of the T-mixer to a coil of PFA tubing (the reactor). The length of the tubing and the flow rate will determine the residence time.

    • Connect the outlet of the reactor coil to a back-pressure regulator set to a low pressure (e.g., 5 bar) to prevent solvent boiling.

  • Synthesis:

    • Set the flow rates of both syringe pumps to be equal (e.g., 1 mL/min each).

    • Start the pumps to mix the two solutions in the T-mixer. The ZIF-8 nanoparticles will begin to form as the mixture flows through the reactor coil.

    • Collect the milky suspension at the outlet of the back-pressure regulator.

  • Purification:

    • Centrifuge the collected suspension to isolate the ZIF-8 nanoparticles.

    • Wash the nanoparticles with fresh methanol several times to remove unreacted precursors.

    • Dry the purified ZIF-8 powder in a vacuum oven at 100 °C.

Characterization:

ParameterTechniqueExpected Outcome
Crystallinity and Phase PurityPowder X-ray Diffraction (PXRD)Diffraction pattern matching the simulated pattern for the ZIF-8 structure.[17][18]
Morphology and Particle SizeScanning Electron Microscopy (SEM)Uniform, well-defined crystals with a narrow size distribution.
PorosityN₂ Sorption Analysis (BET)High surface area, typically > 1000 m²/g.

Section 6: Quality Control and Good Manufacturing Practices (GMP)

For organic materials intended for use in drug development and other regulated applications, adherence to Good Manufacturing Practices (GMP) is essential.[19][20][21][22][23] GMP ensures that products are consistently produced and controlled according to quality standards. Key aspects of GMP in the context of novel organic materials synthesis include:

  • Raw Material Control: All starting materials must be sourced from approved suppliers and tested for identity, purity, and quality before use.

  • Process Validation: The synthetic process must be validated to ensure that it consistently produces a material that meets its predetermined specifications.

  • In-Process Controls: Critical process parameters should be monitored and controlled during the synthesis to ensure the process remains in a state of control.

  • Final Product Testing: The final material must be thoroughly characterized to confirm its identity, strength, quality, and purity.

  • Documentation: All aspects of the synthesis, from raw material receipt to final product release, must be meticulously documented.

Section 7: Visualizations of Synthetic Workflows and Mechanisms

Suzuki-Miyaura Polymerization Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition OA Oxidative Addition (Ar-X) PdII_diaryl Ar-Pd(II)L₂-Ar' PdII_complex->PdII_diaryl Transmetalation Base_activation Base (e.g., K₂CO₃) + H₂O Boronic_acid Ar'-B(OR)₂ Base_activation->Boronic_acid Boronic_acid->PdII_complex Transmetalation Transmetalation PdII_diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_diaryl->Product RE Reductive Elimination Flow_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Continuous Flow Synthesis cluster_purification Purification & Characterization SolA Solution A: Zn(NO₃)₂ in MeOH PumpA Syringe Pump A SolA->PumpA SolB Solution B: 2-MeIM in MeOH PumpB Syringe Pump B SolB->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Reactor Coil (PFA Tubing) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Centrifuge Centrifugation Collection->Centrifuge Wash Washing (MeOH) Centrifuge->Wash Dry Drying Wash->Dry Characterize Characterization (PXRD, SEM, BET) Dry->Characterize

Caption: Workflow for the continuous flow synthesis of ZIF-8.

References

  • Bloemendal, V. R. L. J., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering. [Link]
  • DiRocco, D. A., et al. (2014). Late-stage functionalization of biologically active heterocycles through photoredox catalysis.
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  • Matyjaszewski Polymer Group. (n.d.).
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Application Notes and Protocols for the Reaction of 5-Bromo-2-isopropoxybenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzylamines

In the landscape of modern drug discovery and organic synthesis, the carbon-nitrogen (C-N) bond is a cornerstone of molecular architecture. The reaction between aldehydes and primary amines to form imines (Schiff bases) and their subsequent reduction to secondary amines represents a fundamental and highly versatile strategy for constructing this critical linkage.[1][2][3] 5-Bromo-2-isopropoxybenzaldehyde is a particularly valuable starting material in this context. The presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the isopropoxy group modulates the electronic properties of the aromatic ring and can influence the biological activity of the final molecule. The derivatives of such substituted benzaldehydes are precursors to a wide array of compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the reaction of this compound with primary amines. We will explore the two primary synthetic pathways—Schiff base formation and one-pot reductive amination—offering in-depth mechanistic insights, field-proven experimental protocols, and guidance on reaction optimization and product purification.

Core Chemical Principles: Navigating the Reaction Pathways

The reaction of this compound with a primary amine can be directed down two principal pathways, each yielding a distinct class of products with unique applications. The choice between these pathways is dictated by the desired final product and the reaction conditions employed.

Pathway 1: Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine under appropriate conditions yields an imine, also known as a Schiff base.[2][3] This reaction is a reversible equilibrium process.[6] To drive the reaction toward the imine product, it is often necessary to remove the water formed as a byproduct, typically through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[6]

The mechanism proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by acid-catalyzed dehydration to yield the final imine product.

Schiff_Base_Formation Aldehyde 5-Bromo-2-isopropoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Carbinolamine Carbinolamine Protonated_Hemiaminal->Carbinolamine - H+ Iminium Iminium Ion Carbinolamine->Iminium - H2O Water Water (H2O) Carbinolamine->Water Imine Schiff Base (Imine) Iminium->Imine - H+

Caption: Mechanism of Schiff Base Formation.

Pathway 2: Reductive Amination

For the direct synthesis of secondary amines, reductive amination is the method of choice.[1][7] This one-pot reaction combines the formation of the imine (or iminium ion) intermediate with an in-situ reduction.[1] A key advantage of this approach is that the isolation of the often-unstable imine is not required. The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the starting aldehyde.

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (NaBH(OAc)₃).[8] The choice of reducing agent is critical; for instance, NaBH₄ can also reduce the starting aldehyde, so it is typically added after imine formation is complete. In contrast, NaBH(OAc)₃ is milder and more selective for the iminium ion, allowing it to be present from the start of the reaction.

Reductive_Amination Aldehyde 5-Bromo-2-isopropoxy- benzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + R-NH2, H+ Amine Primary Amine (R-NH2) Amine->Iminium Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Secondary_Amine Secondary Amine Reducing_Agent->Secondary_Amine Reduction Iminium->Secondary_Amine

Caption: One-Pot Reductive Amination Pathway.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific primary amine used and the desired scale of the reaction.

Protocol 1: Synthesis of a Schiff Base from this compound and Aniline

This protocol describes a general procedure for the synthesis of an N-aryl imine.

Materials:

  • This compound

  • Aniline (or other primary aromatic amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Gentle warming and stirring may be required to achieve complete dissolution.

  • Amine Addition: In a separate beaker, dissolve 0.01 mol of aniline in 20 mL of absolute ethanol. Add the aniline solution dropwise to the aldehyde solution with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the formation of the imine.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid Schiff base is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[5]

Protocol 2: One-Pot Reductive Amination of this compound with Benzylamine

This protocol provides an efficient method for the synthesis of a secondary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzylamine (or other primary aliphatic amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Amine Addition: Add benzylamine (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview

The choice of primary amine and reaction pathway significantly influences the outcome of the reaction. The following table provides a generalized summary of expected outcomes based on the nature of the primary amine.

Primary Amine TypePathwayTypical ConditionsExpected Outcome & Purification Notes
Aromatic (e.g., Aniline) Schiff Base FormationEthanol, reflux, catalytic acidCrystalline solid, readily purified by recrystallization from ethanol.
Aromatic (e.g., Aniline) Reductive AminationDCM, NaBH(OAc)₃, room temp.Often an oil or low-melting solid. Purification by column chromatography.
Aliphatic (e.g., Benzylamine) Schiff Base FormationToluene, Dean-Stark, refluxCan be less stable than N-aryl imines. May be used directly in the next step.
Aliphatic (e.g., Benzylamine) Reductive AminationMethanol, NaBH₄, 0°C to rtGood yields. NaBH₄ added after initial imine formation. Purification by column chromatography.

Experimental Workflow Visualization

The overall process for the synthesis and purification of a secondary amine via reductive amination can be visualized as follows:

workflow cluster_reaction One-Pot Reaction cluster_workup Aqueous Workup cluster_purification Purification Reactants Aldehyde + Amine in Anhydrous Solvent Imine_Formation Imine/Iminium Formation Reactants->Imine_Formation Reduction Addition of Reducing Agent Imine_Formation->Reduction Quench Quench with aq. NaHCO3 Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Characterize Characterization (NMR, MS) Chromatography->Characterize Final_Product Final_Product Characterize->Final_Product Pure Secondary Amine

Caption: General workflow for reductive amination.

Conclusion and Future Outlook

The reaction of this compound with primary amines provides a robust and adaptable platform for the synthesis of a diverse range of N-substituted benzylamine derivatives. By carefully selecting the reaction pathway—either direct imine formation or one-pot reductive amination—and optimizing the reaction conditions, researchers can efficiently generate molecules with significant potential in medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a solid foundation for the exploration of this versatile chemical transformation. Further investigation into novel catalytic systems and green reaction media will undoubtedly continue to enhance the efficiency and sustainability of these important C-N bond-forming reactions.

References

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  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).
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  • Miyashita, A., et al. (n.d.). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex.
  • Kuddushi, M. M. Y., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Recent Scientific Research. [Link]
  • Organic Chemistry with Lluís Llorens Palomo. (2023).
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-isopropoxybenzaldehyde

In the landscape of modern drug discovery and materials science, the ability to precisely construct complex molecular architectures is paramount. This compound has emerged as a highly valuable and versatile building block. Its structure, featuring a reactive aldehyde, a sterically influencing isopropoxy group, and a strategically placed bromine atom, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1]

This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes for researchers, medicinal chemists, and process development scientists.

The Mechanistic Core: A Unified Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate through a similar catalytic cycle.[2] Understanding this cycle is fundamental to troubleshooting and optimizing these powerful transformations. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Fig. 1: Generalized Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Palladium(II) Intermediate) OxAdd->PdII Transmetalation Transmetalation (R²-M) PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Generalized workflow for a Palladium-Catalyzed Cross-Coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[3]

  • Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.[4] This step often requires the presence of a base to facilitate the transfer.

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[6] It is an exemplary method for creating biaryl structures, which are prevalent in pharmaceuticals.

Scientific Rationale

The isopropoxy group at the ortho position of this compound is electron-donating, which can slightly decrease the reactivity of the aryl bromide towards oxidative addition compared to electron-deficient systems. However, the reaction is generally very effective. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition and subsequent reductive elimination steps.[7] A base is required to activate the boronic acid for transmetalation.[6]

Detailed Experimental Protocol

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.2 M with respect to the aryl bromide) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Comparative Data: Suzuki Coupling Conditions
ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄PdCl₂(dppf)
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane/H₂OToluene/EtOH/H₂ODMF
Temperature 80-100 °C100 °C90 °C
Typical Yield HighModerate to HighModerate to High
Notes Excellent for electron-rich and sterically hindered substrates.A classic, robust system.Good for polar substrates.

Application Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the most reliable method for the synthesis of aryl alkynes, which are important intermediates in the synthesis of natural products and functional materials.[8] The reaction couples a terminal alkyne with an aryl halide.

Scientific Rationale

The traditional Sonogashira reaction employs both a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[9] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), particularly for sensitive substrates.[2][10] An amine base is used both as a base and often as a solvent.

Detailed Experimental Protocol

Reaction: Coupling of this compound with Phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: In a dry Schlenk flask with a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous THF and triethylamine (3:1 v/v).

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (1-5 mol%).

  • Alkyne Addition: Add phenylacetylene (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data: Sonogashira Coupling Conditions
ParameterTraditional (Cu)Copper-Free
Pd Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂
Ligand PPh₃ (in catalyst)cataCXium® A
Co-catalyst CuINone
Base TriethylamineCs₂CO₃
Solvent THF/Triethylamine2-MeTHF
Temperature Room Temp - 50 °CRoom Temp - 90 °C
Key Advantage Fast, well-establishedAvoids Glaser homocoupling

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[11][12] This reaction is of immense importance in the pharmaceutical industry, as the arylamine motif is a common feature in many drug molecules.

Scientific Rationale

The Buchwald-Hartwig amination of electron-rich aryl bromides like this compound often requires the use of sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, BrettPhos).[13] These ligands facilitate both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[14]

Detailed Experimental Protocol

Reaction: Coupling of this compound with Morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous, degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv.), this compound (1.0 equiv.), and anhydrous, degassed toluene.

  • Amine Addition: Add morpholine (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 6-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a plug of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Comparative Data: Buchwald-Hartwig Amination Conditions
ParameterCondition 1Condition 2Condition 3
Pd Source Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G4
Ligand XPhosBINAPBrettPhos
Base NaOt-BuCs₂CO₃K₃PO₄
Solvent TolueneDioxanet-BuOH
Temperature 80-110 °C100 °C100 °C
Substrate Scope Broad, good for hindered systemsGood for primary aminesExcellent for primary amines

A Note on the Heck Reaction

The Heck reaction, which couples aryl halides with alkenes, is another important palladium-catalyzed transformation.[15] While potentially applicable to this compound, the presence of the aldehyde functionality can sometimes lead to side reactions or catalyst inhibition under typical Heck conditions, which often require higher temperatures. For substrates containing sensitive functional groups like aldehydes, Suzuki, Sonogashira, and Buchwald-Hartwig reactions are often the preferred methods due to their generally milder conditions and broader functional group tolerance.

Conclusion

This compound is a powerful synthetic intermediate whose utility is fully realized through the application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide reliable and versatile pathways to a diverse array of complex molecules. Success in these transformations hinges on a rational understanding of the catalytic cycle and careful selection of the catalyst, ligand, base, and solvent system tailored to the specific electronic and steric properties of the substrate. The protocols and comparative data presented in this guide offer a robust framework for researchers to achieve their synthetic goals, accelerating innovation in drug discovery and materials science.

References

  • Van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health.
  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal.
  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Pu, X., et al. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. Organic Chemistry Portal.
  • Pu, X., et al. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. ACS Publications.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Li, I., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health.
  • ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
  • Dai, C., et al. (2014). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. RSC Publishing.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Keglevich, P., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Palladium-catalyzed synthesis of substituted benzaldehydes from aryl chlorides a...
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Al-dujaili, A. H., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. National Institutes of Health.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Organic Chemistry Portal.
  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Sharma, N., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health.
  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Newman, S. G., & Willis, M. C. (2013). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health.
  • Cornella, J., & Martin, R. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health.
  • ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
  • ResearchGate. (n.d.). Aqueous oxidative Heck reactions with protein-bound alkenes according...

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-isopropoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Bromo-2-isopropoxybenzaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions and achieve high-purity products. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the specific challenges you may encounter.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly tackle common problems observed during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

A. Incomplete Deprotonation of 5-Bromo-2-hydroxybenzaldehyde:

The first step of the Williamson ether synthesis is the deprotonation of the starting phenol, 5-Bromo-2-hydroxybenzaldehyde, to form the corresponding phenoxide. This phenoxide is the active nucleophile in the subsequent SN2 reaction. Incomplete deprotonation will result in unreacted starting material and, consequently, a low yield of the desired ether.

  • Underlying Cause: The base used may be too weak or may have degraded due to improper storage. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

  • Troubleshooting Steps:

    • Verify Base Strength: Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of the phenolic proton of 5-Bromo-2-hydroxybenzaldehyde (around 8-10). NaH is a very strong, non-nucleophilic base and is an excellent choice for this purpose.[1][2]

    • Check Base Quality: Use freshly opened or properly stored base. Sodium hydride, for instance, can react with atmospheric moisture and lose its activity. A gray appearance can indicate deactivation.[3]

    • Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base.[3] All glassware should be thoroughly dried, and anhydrous solvents must be used.

    • Optimize Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the starting phenol.

B. Competing Elimination (E2) Reaction:

The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, especially when using secondary or tertiary alkyl halides.[4][5] In the synthesis of this compound, the alkylating agent is typically 2-bromopropane or 2-iodopropane, which are secondary alkyl halides.

  • Underlying Cause: The phenoxide is not only a good nucleophile but also a reasonably strong base.[6] At elevated temperatures, it can promote the elimination of HBr from 2-bromopropane to form propene gas.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Higher temperatures favor elimination over substitution.[3][4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 50-100 °C.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance.

    • Choice of Alkyl Halide: While both 2-bromopropane and 2-iodopropane can be used, 2-iodopropane is more reactive and may allow for lower reaction temperatures, thus minimizing the E2 side reaction.

C. Suboptimal Solvent Choice:

The choice of solvent plays a critical role in the rate and outcome of an SN2 reaction.

  • Underlying Cause: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[4]

  • Troubleshooting Steps:

    • Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for Williamson ether synthesis.[3][7] They effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive nucleophile.[3]

D. Reaction Time and Monitoring:

  • Underlying Cause: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product decomposition or the formation of byproducts.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material (5-Bromo-2-hydroxybenzaldehyde) and the appearance of the product. This will help determine the optimal reaction time. A typical reaction time can range from 1 to 8 hours.[3][4]

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product and unreacted starting material, several side products can form.

  • Unreacted 5-Bromo-2-hydroxybenzaldehyde: This is often the most common impurity if the reaction has not gone to completion.

  • Propene: Formed from the E2 elimination of 2-bromopropane. Being a gas, it will likely not be observed on the TLC plate but its formation signifies a loss of the alkylating agent.

  • C-Alkylation Product: With phenoxide nucleophiles, there is a possibility of alkylation occurring on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[4] This is generally a minor side reaction under typical Williamson ether synthesis conditions.

  • Products from Impure Reagents: Impurities in the starting materials or solvent can lead to the formation of unexpected byproducts.

Question 3: What is the best method for purifying the crude this compound?

Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Purification TechniqueTypical Yield (%)Final Purity (%)Key AdvantagesKey Disadvantages
Column Chromatography 75-90%95-98%Good separation of closely related impurities.Time-consuming and requires significant solvent amounts.[8]
Recrystallization 60-85%>99%Can yield very high purity; relatively inexpensive.[8]Lower yield due to product loss in the mother liquor; not suitable for oily products.[8]
Distillation (under reduced pressure) Variable>98%Effective for thermally stable, liquid products.Not suitable for high-melting solids.

For most lab-scale syntheses, column chromatography is the most versatile method to separate the desired product from unreacted starting material and other polar impurities. If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method to obtain a highly pure final product.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis for this compound?

A1: The reaction proceeds via a two-step mechanism:

  • Deprotonation: A strong base removes the acidic proton from the hydroxyl group of 5-Bromo-2-hydroxybenzaldehyde to form a sodium or potassium phenoxide.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the 2-halopropane (e.g., 2-bromopropane). This occurs in a single concerted step where the carbon-oxygen bond is formed simultaneously with the breaking of the carbon-halogen bond.[1][5] This SN2 mechanism results in an inversion of stereochemistry if the carbon atom were chiral, though in this case, it is not.[1]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction Start 5-Bromo-2-hydroxybenzaldehyde + Base (e.g., NaH) Intermediate 5-Bromo-2-phenoxide intermediate Start->Intermediate Deprotonation Product This compound Intermediate->Product SN2 Attack AlkylHalide 2-Bromopropane

Caption: Reaction mechanism for this compound synthesis.

Q2: Can I use a tertiary alkyl halide like tert-butyl bromide for this synthesis?

A2: No, using a tertiary alkyl halide like tert-butyl bromide is not recommended. Tertiary alkyl halides will predominantly undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, leading to the formation of an alkene (isobutylene in this case) instead of the desired ether.[1][5] The Williamson ether synthesis works best with methyl or primary alkyl halides.[1]

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: While not strictly necessary for all Williamson ether syntheses, using an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially when using reactive bases like sodium hydride.[4] This prevents the base from reacting with atmospheric moisture and carbon dioxide, ensuring its full activity for the deprotonation step.

III. Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 2-Bromopropane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Bromo-2-hydroxybenzaldehyde.

  • Add anhydrous DMF to dissolve the starting material.

  • Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Slowly add 2-bromopropane via the dropping funnel.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Experimental_Workflow Start Dissolve 5-Bromo-2-hydroxybenzaldehyde in anhydrous DMF Deprotonation Add NaH at 0°C, then stir at RT for 30 min Start->Deprotonation Alkylation Add 2-Bromopropane and heat to 60-70°C Deprotonation->Alkylation Monitoring Monitor reaction by TLC Alkylation->Monitoring Workup Quench, extract with Et2O, wash, and dry Monitoring->Workup Purification Concentrate and purify by column chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis.

IV. Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Check purity of starting materials and solvent dryness Start->Check_Starting_Materials Check_Base Verify base activity and stoichiometry Check_Starting_Materials->Check_Base Check_Temperature Optimize reaction temperature to minimize E2 Check_Base->Check_Temperature Check_Time Monitor reaction by TLC for optimal time Check_Temperature->Check_Time Check_Workup Ensure proper workup and purification Check_Time->Check_Workup Solution Optimized Reaction Check_Workup->Solution

Caption: A systematic workflow for troubleshooting synthesis issues.

V. References

  • Improving reaction conditions for Williamson ether synthesis - Benchchem. Available at:

  • Troubleshooting low yield in Williamson ether synthesis of crown ethers - Benchchem. Available at:

  • Williamson Ether Synthesis - Chemistry Steps. Available at:

  • Williamson Ether Synthesis. Available at:

  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620 - YouTube. Available at:

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at:

  • Williamson ether synthesis (video) - Khan Academy. Available at:

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available at:

  • Williamson Ether Synthesis - YouTube. Available at:

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. Available at:

  • Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem. Available at:

Sources

Technical Support Center: Purification of Crude 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-isopropoxybenzaldehyde (CAS 138505-25-6).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with the high purity required for downstream applications. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methods to your specific needs.

Section 1: Initial Assessment & Purification Strategy

Before attempting any purification, a preliminary analysis of your crude material is critical. This initial assessment will guide you toward the most efficient and effective purification strategy.

Q: What are the first steps I should take before purifying my crude this compound?

A: Your first step is to understand the composition of your crude product.

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude material against a reference standard if available. This will give you a visual representation of the number of components in your mixture. Test a few solvent systems (e.g., varying ratios of Hexane:Ethyl Acetate) to find one that gives good separation between your desired product and its impurities. This will be invaluable for developing a column chromatography method if needed.

  • Identify Likely Impurities: Consider the reaction used for synthesis. Common impurities in aromatic aldehydes include:

    • Starting Materials: Unreacted 5-bromosalicylaldehyde or 2-isopropoxybenzaldehyde.

    • Oxidation Product: 5-Bromo-2-isopropoxybenzoic acid, formed by exposure to air. This is a very common impurity in aldehydes.[3]

    • By-products: Products from side reactions specific to your synthetic route. For instance, in a Williamson ether synthesis, unreacted 4-bromobenzyl bromide might be present.[4]

Based on this initial analysis, you can select the most appropriate purification path using the decision tree below.

Purification_Decision_Tree start Crude this compound check_purity Analyze by TLC. Is there a major spot with minor impurities? start->check_purity wash Aqueous Wash / Liquid-Liquid Extraction start->wash Acidic impurity suspected (e.g., carboxylic acid) check_solid Is the crude product a solid? check_purity->check_solid Yes complex_mixture Complex mixture or oily product. check_purity->complex_mixture No check_impurities Are impurities significantly more or less polar? recrystallize Recrystallization check_impurities->recrystallize Yes column Column Chromatography check_impurities->column No check_solid->check_impurities Yes check_solid->column No wash->check_purity bisulfite Chemical Purification (Bisulfite Adduct) complex_mixture->column

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying solid compounds on a large scale.[5]

Q: My compound "oils out" as a liquid instead of forming crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point. This is a common issue caused by several factors:[6][7]

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound.

  • Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for crystal lattice formation.[8]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high.

Solutions:

  • Reheat and Add Solvent: Warm the flask to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to slightly decrease the solution's saturation.[6][8]

  • Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, perhaps insulated with paper towels, before transferring it to an ice bath. Very slow cooling can favor crystal formation.[8]

  • Add Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a nucleation site.[6]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create microscopic rough edges that promote nucleation.[8]

Q: The yield of my recrystallized product is very low. How can I improve it?

A: Low recovery is frustrating but often correctable. The primary causes are:

  • Using Too Much Solvent: This is the most common error. An excessive volume of solvent will keep a large portion of your product dissolved in the mother liquor even after cooling.[8][9]

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step to remove insoluble impurities, you will lose a significant portion of your yield.[10]

  • Incomplete Cooling: Not allowing the solution to cool sufficiently will prevent maximum crystal formation.[7]

Solutions:

  • Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to your crude material, waiting for it to dissolve before adding more. The goal is to create a saturated solution at the solvent's boiling point.[9]

  • Pre-heat Your Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent or steam to prevent the solution from cooling and crystallizing prematurely.[10]

  • Maximize Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of your product.[7]

  • Wash with Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove any residual mother liquor without dissolving the product.[9]

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with similar polarities.[11]

Q: My aldehyde seems to be decomposing on the silica gel column. Is this possible?

A: Yes, this is a known issue. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the decomposition or polymerization of sensitive aldehydes.

Solutions:

  • Neutralize the Silica: You can prepare a slurry of silica gel with a very small amount of a base like triethylamine (~0.1-1% v/v) in your eluent to neutralize the acidic sites before packing the column.

  • Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.[12]

  • Work Quickly: Do not let the compound sit on the column for extended periods. Flash chromatography, which uses pressure to speed up the elution, is highly recommended.[11]

Q: I am not getting good separation between my product and an impurity. What can I change?

A: Poor separation means the relative affinities of your compounds for the stationary and mobile phases are too similar.

Solutions:

  • Adjust Solvent Polarity: The key is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35 on TLC. If separation is poor, try a less polar solvent system to increase the interaction with the silica and improve resolution.

  • Change Solvents: Sometimes, changing the solvent composition entirely can help. For example, switching from a hexane/ethyl acetate system to a dichloromethane/hexane system can alter the selectivity and improve separation.

  • Ensure Proper Column Packing: A poorly packed column with air bubbles or channels will lead to band broadening and poor separation.[13] Pack the column carefully using either a dry or slurry method.

Chemical Purification Troubleshooting

Q: How can I easily remove the 5-bromo-2-isopropoxybenzoic acid impurity?

A: The acidic nature of the carboxylic acid makes it easy to remove with a simple acid-base extraction.

Solution:

  • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer.

  • Separate the organic layer, wash it with brine, dry it with an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporate the solvent.[3]

Q: When should I consider using the sodium bisulfite adduct method for purification?

A: This is a highly selective classical method for purifying aldehydes.[14] It is particularly useful when:

  • The aldehyde is difficult to crystallize.

  • Impurities are chemically very similar to the aldehyde but are not aldehydes or unhindered methyl ketones.[15]

The aldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct, which can be separated from non-aldehyde impurities. The aldehyde is then regenerated by adding a base.[16]

Q: My bisulfite adduct is not precipitating. What's wrong?

A: The adduct of some aldehydes is soluble in water.[15]

Solution: If the adduct does not precipitate, it has likely formed in the aqueous solution. You can proceed by:

  • Extracting the aqueous solution with an organic solvent (e.g., ether) to remove the organic impurities.

  • Adding a base (e.g., NaHCO₃ or NaOH solution) to the aqueous layer to regenerate the pure aldehyde.[14]

  • Extracting the regenerated aldehyde from the aqueous layer with a fresh portion of organic solvent.

Section 3: Frequently Asked Questions (FAQs)

Q: Which purification method is generally best for achieving >99% purity for this compound?

A: For a crystalline solid, a well-executed recrystallization is often the best method to achieve very high purity (>99%), as the process of crystal lattice formation is highly selective.[5] If the compound is an oil or impurities are very similar, flash column chromatography followed by a recrystallization step may be necessary.

Q: How do I choose between recrystallization and column chromatography?

A: Use the following as a guide:

  • Choose Recrystallization if: Your crude product is a solid, you have a large amount of material (>5 g), and TLC shows that the impurities are present in minor quantities.[5]

  • Choose Column Chromatography if: Your product is an oil, impurities have similar polarity to your product (i.e., TLC spots are very close), or you have a complex mixture with multiple components.[5]

Q: What is a good starting solvent system for column chromatography?

A: For an aromatic aldehyde like this compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of 5% to 20% ethyl acetate in hexane is a common and effective choice.[14]

Section 4: Data & Protocols

Performance Comparison of Purification Techniques
Purification TechniqueTypical Yield (%)Final Purity (%)Estimated Time (per sample)Key AdvantagesKey Disadvantages
Recrystallization 60-85%>99%2-6 hours (plus drying)High purity, inexpensive, scalable.[5]Lower yield due to product loss in mother liquor; not suitable for oils.[5]
Column Chromatography 75-90%95-98%4-8 hoursGood separation of closely related impurities; versatile.[5]Time-consuming, requires large solvent volumes, potential for compound decomposition on silica.[5][14]
Bisulfite Adduct 50-80%>98%3-5 hoursHighly selective for aldehydes, removes non-carbonyl impurities effectively.[15]Not suitable for base-sensitive molecules, can have moderate yields.[15]
Detailed Experimental Protocols

Disclaimer: Always perform experiments in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Recrystallization

  • Solvent Selection: Based on the principle of "like dissolves like," a good starting point for this compound is a solvent pair like ethyl acetate/hexanes or isopropanol/water.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot isopropanol to just dissolve the solid at a gentle boil.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[9]

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove residual impurities.[9]

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Protocol 2: Flash Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column. Add a thin layer of sand on top of the silica to prevent disruption.[17]

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with 100% hexane, then gradually increase the polarity by adding ethyl acetate (e.g., start with 2% ethyl acetate in hexane, then move to 5%, 10%, etc.).[14]

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-15 mL tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[11]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). [Link]
  • Problems with Recrystallisations - University of York. (n.d.). [Link]
  • Recrystalliz
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  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons. (2018). Arabian Journal of Geosciences. [Link]
  • General procedures for the purification of Aldehydes - LookChem. (n.d.). [Link]
  • Column Chromatography - University of Colorado Boulder. (n.d.). [Link]
  • 5-Bromo-2-[isobutyl(propyl)amino]benzaldehyde - PubChem. (n.d.). [Link]
  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions - ResearchG
  • This compound - American Elements. (n.d.). [Link]
  • Process for the preparation of substituted benzaldehydes - Google P
  • Purifying aldehydes? - Reddit. (2015). [Link]
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction - ResearchG
  • Understanding Column Chromatography: A Guide for Lab Professionals. (2025). [Link]
  • Chemical/Laboratory Techniques: Column Chrom
  • Is it possible to purify aldehyde by column?
  • Preparation of benzaldehyde - PrepChem.com. (n.d.). [Link]
  • Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde - ACS Public
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Prepar
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde - NIH. (2023). [Link]
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). [Link]
  • Column Chrom
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. (2020). [Link]
  • Synthesis method of 5-(2-bromoacetyl)
  • 3,4-Dihexyloxybenzaldehyde (2a) - Unknown Source. [Link]
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common impurities in 5-Bromo-2-isopropoxybenzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-isopropoxybenzaldehyde (CAS No. 138505-25-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical intermediate. Here, we provide in-depth troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The impurity profile of this compound is typically linked to its synthesis, which commonly involves the Williamson ether synthesis from 5-bromo-2-hydroxybenzaldehyde and an isopropylating agent.[1]

Common impurities can include:

  • Unreacted Starting Materials: The most prevalent impurity is often the starting material, 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde), due to an incomplete reaction.[2]

  • Oxidation Product: Aldehydes are susceptible to oxidation, especially when exposed to air over time. This can lead to the formation of 5-bromo-2-isopropoxybenzoic acid.[3]

  • Isomeric Byproducts: Depending on the synthetic route of the starting material, regioisomers from the bromination of 2-hydroxybenzaldehyde may be present in trace amounts.[4]

  • Hydrolysis Products: Although less common, exposure to moisture under certain conditions could potentially lead to hydrolysis of the ether linkage, reverting the compound back to 5-bromo-2-hydroxybenzaldehyde.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, ethyl acetate, hexanes) may be retained in the final product.[5]

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method for purity assessment. Spot your crude material alongside the starting material (if available) on a silica gel TLC plate. Develop the plate in a solvent system like 10-20% ethyl acetate in hexanes. The presence of multiple spots indicates impurities. The starting material, 5-bromo-2-hydroxybenzaldehyde, is more polar and will have a lower Retention Factor (Rf) than the desired product. For more rigorous quantitative analysis, methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[3][6][7]

Q3: Which purification method is best for this compound?

A3: The choice depends on the nature of the impurities and the desired final purity.

  • Column Chromatography: This is the most versatile and highly effective method for removing both starting materials and closely related byproducts.[8][9]

  • Recrystallization: If the primary impurity is the starting material and the crude product is a solid, recrystallization can yield very high-purity material, though often with some loss of product.[4][10]

The following table provides a comparison to guide your decision:

Purification TechniqueTypical Yield (%)Final Purity (%)Key AdvantagesKey Disadvantages
Column Chromatography 75-90%95-98%Excellent separation of closely related impurities.[8]Time-consuming and requires significant solvent volumes.[8]
Recrystallization 60-85%>99%Can yield very high purity; relatively inexpensive.[8]Lower yield due to product loss in mother liquor; not suitable for oily products.[8][11]

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: To maintain its integrity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[12] Aldehydes are prone to oxidation, so minimizing exposure to air and light is crucial for preventing the formation of the corresponding carboxylic acid.[3]

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification process and provides actionable solutions.

Problem: My compound "oils out" during recrystallization instead of forming crystals.

This common issue occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[11]

Causality & Solution Workflow:

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Problem: My yield after column chromatography is very low.

Low recovery can be frustrating and is often preventable. The primary causes are either incomplete elution from the column or improper fraction collection.

Solutions:

  • Ensure Complete Elution: this compound is moderately polar. If you are using a very non-polar eluent (e.g., pure hexanes), the compound may adsorb strongly to the silica gel. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to ensure the product elutes completely.[3]

  • Monitor Fractions Diligently: Use TLC to analyze every fraction. The product may sometimes elute over a larger volume of solvent than expected. Pooling fractions based solely on visual cues can lead to significant product loss.

  • Avoid Overly Broad "Cuts": When combining fractions, be precise. Combine only the pure fractions for evaporation. Fractions containing mixtures of product and impurities can be combined and re-purified if necessary.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the desired product from starting materials and other byproducts with different polarities.[9]

Step 1: TLC Analysis & Mobile Phase Selection

  • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a test solvent system, such as 10% ethyl acetate in hexanes.

  • The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4, with good separation from all impurities.[10]

Step 2: Column Packing

  • Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column using either a "dry packing" or "wet slurry" method with the chosen mobile phase. Ensure the silica bed is compact and level.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Alternatively, for less soluble materials, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the mobile phase, applying gentle air pressure.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by performing TLC on the collected fractions.

Step 5: Product Isolation

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Purity Assessment and Method Selection

Caption: General workflow for purification of this compound.

Protocol 2: Purification by Recrystallization

This method is effective if the crude material is solid and contains impurities with different solubility profiles.[10]

Step 1: Solvent Selection

  • Place a small amount of crude product in a test tube.

  • Add a potential solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) dropwise.

  • A good solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system is often effective.

Step 2: Dissolution

  • Place the crude product in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent until the solid just dissolves completely.

Step 3: Cooling and Crystallization

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[3]

Step 4: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities on the surface.

  • Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

References

  • BenchChem. (2025). Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of 5-Bromonicotinaldehyde Derivatives.
  • Eureka | Patsnap. (2019). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes.
  • American Elements. (n.d.). This compound | CAS 138505-25-6.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
  • 365 EZ PURE WATER. (n.d.). Purification Methods.
  • (n.d.). 3,4-Dihexyloxybenzaldehyde (2a).
  • Sensorex Liquid Analysis Technology. (2021). Understanding Water Purification Methods.
  • (n.d.). Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate.
  • Romegamart. (2025). 5 Methods of Water Purification.
  • NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Matrix Fine Chemicals. (n.d.). 5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • BenchChem. (2025). Technical Support Center: 5-Bromosalicylamide Recrystallization.

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stability and storage conditions for 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-isopropoxybenzaldehyde in their experimental work. It provides in-depth information on stability, storage, and handling, along with troubleshooting guides and frequently asked questions to ensure the integrity of your research and the longevity of the reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound should be stored in a cool, dry, and dark environment.[1] For optimal long-term stability, it is recommended to store the compound at 2-8°C.[1] The container should be tightly sealed and the headspace purged with an inert gas, such as nitrogen or argon, to minimize exposure to air and moisture.

Q2: What are the primary signs of degradation for this compound?

A2: The most common sign of degradation for aromatic aldehydes is a change in physical appearance. A pure sample of this compound should be a white to off-white solid. Any significant color change, such as the development of a yellow or brown tint, may indicate oxidation or other forms of degradation. The presence of a carboxylic acid odor could also suggest oxidation of the aldehyde group.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway for benzaldehyde derivatives is autoxidation of the aldehyde functional group to a carboxylic acid. This process is often initiated by exposure to light and air (oxygen). In the case of this compound, this would result in the formation of 5-bromo-2-isopropoxybenzoic acid.

G Potential Oxidation of this compound This compound This compound 5-bromo-2-isopropoxybenzoic_acid 5-bromo-2-isopropoxybenzoic acid This compound->5-bromo-2-isopropoxybenzoic_acid O2, light

Caption: Potential oxidation pathway of this compound.

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, which can cause a vigorous reaction and lead to the rapid degradation of the compound. It is also advisable to avoid contact with strong bases, which can potentially catalyze aldol condensation or other side reactions.

Incompatible Substances Potential Hazards
Strong Oxidizing AgentsVigorous reaction, potential for fire, rapid degradation.
Strong BasesMay catalyze side reactions such as aldol condensation.

Q5: In which common laboratory solvents is this compound soluble?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of the solid (yellowing/browning) 1. Oxidation due to prolonged exposure to air and/or light. 2. Contamination with impurities.1. Before use, assess the purity of the compound using an appropriate analytical technique (e.g., ¹H NMR, HPLC). 2. If purity is compromised, consider purification by recrystallization or column chromatography.
Inconsistent reaction outcomes 1. Degradation of the starting material. 2. Presence of residual solvent or moisture.1. Use a fresh bottle of the reagent or purify the existing stock. 2. Ensure the compound is thoroughly dried under vacuum before use, especially for moisture-sensitive reactions.
Difficulty in dissolving the compound 1. Use of an inappropriate solvent. 2. The compound may have degraded to a less soluble impurity.1. Test solubility in a small scale with different solvents (e.g., DCM, EtOAc, THF). Gentle heating may aid dissolution. 2. Analyze the material for signs of degradation as described above.
Formation of unexpected byproducts in a reaction 1. Side reactions involving the aldehyde functional group. 2. Reaction with incompatible reagents.1. Re-evaluate the reaction conditions (temperature, reaction time, choice of base/acid). 2. Ensure all reagents and solvents are pure and compatible with an aromatic aldehyde.

Experimental Protocols

Purity Assessment by ¹H NMR

A powerful tool for assessing the purity of this compound is ¹H NMR spectroscopy. The presence of characteristic peaks and the absence of significant impurity signals can confirm the integrity of the compound.

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Analyze the spectrum for the characteristic signals of the compound. The aldehyde proton should appear as a singlet at approximately 10.3 ppm, the aromatic protons between 7-8 ppm, and the isopropoxy group protons around 4.7 ppm (septet) and 1.4 ppm (doublet).

  • Integrate the peaks to check for the correct proton ratios. The presence of a broad peak around 10-12 ppm could indicate the presence of the corresponding carboxylic acid impurity.

General Purification by Column Chromatography

If the compound shows signs of degradation or contains impurities, it can be purified by silica gel column chromatography.

Procedure:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagent_Handling Handle this compound in a well-ventilated fume hood Purity_Check Assess purity (¹H NMR, TLC) Reagent_Handling->Purity_Check Reaction_Setup Set up reaction under appropriate conditions Purity_Check->Reaction_Setup Monitoring Monitor reaction progress (TLC, LC-MS) Reaction_Setup->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract product Quenching->Extraction Drying Dry organic layer Extraction->Drying Purification Purify by column chromatography or recrystallization Drying->Purification Final_Product Obtain purified product Purification->Final_Product

Caption: A general workflow for experiments involving this compound.

References

  • American Elements. This compound Product Page. [Link]
  • Shaheer, M., Garg, N., Siddiqui, N. et al. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chem19, 197 (2025). [Link]

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Technical Support Center: Synthesis of 5-Bromo-2-isopropoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-isopropoxybenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The most common synthetic routes involve either a Williamson ether synthesis starting from 5-bromo-2-hydroxybenzaldehyde or a formylation reaction (such as the Vilsmeier-Haack reaction) on an appropriate precursor.

Issue 1: Low Yield in Williamson Ether Synthesis

Question: I am attempting to synthesize this compound from 5-bromo-2-hydroxybenzaldehyde and 2-bromopropane via Williamson ether synthesis, but my yields are consistently low. What are the likely causes and how can I improve this?

Answer: Low yields in the Williamson ether synthesis are a common problem and can often be attributed to several factors, primarily related to the SN2 reaction mechanism and competing side reactions.[1][2]

Root Causes & Solutions
  • Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion, which is a much stronger nucleophile than the neutral phenol.[2] Incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base to fully deprotonate the 5-bromo-2-hydroxybenzaldehyde. While weaker bases like K₂CO₃ can be used, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are often more effective.[2][3]

  • Side Reaction: E2 Elimination: 2-bromopropane is a secondary alkyl halide, which can undergo E2 elimination in the presence of a strong, sterically hindered base to form propene gas.[1][4] This is a significant competing pathway that will reduce the yield of your desired ether.

    • Solution:

      • Choice of Base: Avoid bulky bases if possible.[4]

      • Temperature Control: Higher temperatures favor elimination over substitution.[1] Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 50-100 °C.[5]

      • Alkyl Halide: If possible, using 2-iodopropane might increase the rate of the SN2 reaction relative to elimination, as iodide is a better leaving group.

  • Solvent Choice: The choice of solvent is critical for SN2 reactions. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, reducing its reactivity.[1]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively free and highly reactive.[5][6][7]

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[8] While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired byproducts.

    • Solution: The use of polar aprotic solvents generally favors O-alkylation.[9]

Optimized Protocol for Williamson Ether Synthesis

Below is a detailed protocol with optimized conditions to maximize your yield.

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Ether Formation cluster_2 Step 3: Work-up & Purification A Dissolve 5-bromo-2-hydroxybenzaldehyde in anhydrous DMF under N2 B Add NaH portion-wise at 0°C A->B C Stir for 30-60 min at RT B->C D Cool to 0°C and add 2-bromopropane dropwise C->D Complete Deprotonation E Warm to 50-70°C and stir for 2-8 hours D->E F Monitor reaction by TLC E->F G Quench with ice-water F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with brine, dry over Na2SO4 H->I J Purify by column chromatography I->J

Caption: Optimized workflow for Williamson ether synthesis.

Quantitative Data: Impact of Reaction Conditions on Yield
ParameterCondition ACondition BCondition C (Optimized)Expected Yield
Base K₂CO₃NaHNaH>85%
Solvent EthanolTHFDMF
Temperature 100°C (Reflux)65°C (Reflux)60°C
Primary Side Product Elimination (Propene)Incomplete ReactionMinimal
Issue 2: Vilsmeier-Haack Reaction Fails or Gives Low Yield

Question: I am trying to formylate 4-bromo-2-isopropoxyanisole using a Vilsmeier-Haack reaction, but the reaction is not proceeding, or the yield is very low. What could be wrong?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[10][11] Failure or low yield can often be traced to the stability of the Vilsmeier reagent, the reactivity of your substrate, or the work-up procedure.

Root Causes & Solutions
  • Vilsmeier Reagent Formation and Stability: The Vilsmeier reagent (a chloroiminium ion) is formed from DMF and a halogenating agent, typically phosphorus oxychloride (POCl₃).[11] This reagent can be unstable and its formation is exothermic.

    • Solution: Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0°C) by adding POCl₃ dropwise to anhydrous DMF.[12] In some cases, the reagent can precipitate if the concentration is too high; using a co-solvent like dichloromethane can help.[13][14]

  • Substrate Reactivity: The Vilsmeier-Haack reaction works best on highly electron-rich aromatic systems.[11] While the isopropoxy and methoxy groups are activating, the bromo group is deactivating, which might make your substrate less reactive.

    • Solution:

      • Increase Reagent Stoichiometry: Use a slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents).[12]

      • Increase Reaction Temperature: After adding the substrate at a low temperature, you may need to warm the reaction to room temperature or even heat it (e.g., 40-80°C) to drive the reaction to completion.[12]

      • Extend Reaction Time: Monitor the reaction by TLC to ensure all the starting material has been consumed.[12]

  • Improper Hydrolysis/Work-up: The initial product of the reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[11] Improper quenching or pH control during work-up can lead to low yields.

    • Solution: Pour the reaction mixture slowly into a vigorously stirred solution of ice water to hydrolyze the iminium salt.[12] Afterwards, carefully neutralize the mixture. A common method is to add a saturated aqueous solution of sodium acetate or to carefully basify with 1M NaOH.[12]

Vilsmeier-Haack Reaction Mechanism and Troubleshooting

G cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis cluster_3 Troubleshooting Points DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Attack T1 Precipitation during reagent formation? Vilsmeier->T1 Arene Electron-Rich Arene Arene->Iminium Aldehyde Aryl Aldehyde Iminium->Aldehyde Hydrolysis T2 Sluggish reaction? Iminium->T2 H2O H2O Work-up H2O->Aldehyde T3 Difficult work-up? Aldehyde->T3

Caption: Vilsmeier-Haack reaction pathway and key troubleshooting points.

Issue 3: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of this compound. What are the best purification techniques?

Answer: Purification can be challenging due to the presence of unreacted starting materials or side products with similar polarities. A combination of techniques is often most effective.

Purification Strategy
  • Aqueous Work-up: After quenching the reaction, ensure a thorough aqueous work-up. Washing the organic layer with a dilute base (e.g., 1M NaOH) can help remove any unreacted 5-bromo-2-hydroxybenzaldehyde (if using the Williamson route). Follow this with washes of water and brine to remove inorganic salts.

  • Column Chromatography: This is typically the most effective method for separating the desired product from closely related impurities.[15]

    • Solvent System: A common solvent system for compounds of this polarity is a mixture of hexane and ethyl acetate. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If you obtain a solid crude product that is reasonably pure (>90%), recrystallization can be an excellent final step to achieve high purity (>99%).[15]

    • Solvent Choice: A solvent system in which the product is soluble when hot but sparingly soluble when cold is ideal. Hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate could be effective.

Comparison of Purification Techniques
TechniqueTypical Yield (%)Final Purity (%)Key AdvantagesKey Disadvantages
Column Chromatography 75-90%95-98%Good separation of similar impurities.Time-consuming, requires large solvent volumes.[15]
Recrystallization 60-85%>99%Can yield very high purity, inexpensive.[15]Lower yield due to product loss in mother liquor.[15]
Preparative HPLC 50-80%>99.5%Excellent separation and purity.Expensive, small scale.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to this compound?

A1: The choice of route depends on the availability of starting materials.

  • Williamson Ether Synthesis: This is a very direct and reliable route if 5-bromo-2-hydroxybenzaldehyde is readily available. It is a classic SN2 reaction.[2][4]

  • ortho-Formylation: An alternative is the ortho-formylation of 4-bromo-2-isopropoxyphenol. Methods using MgCl₂, triethylamine, and paraformaldehyde have shown high regioselectivity for the ortho position.[16][17]

  • Vilsmeier-Haack Reaction: This is a good option if your starting material is an activated aromatic ring without the aldehyde group, such as 1-bromo-4-isopropoxybenzene. However, regioselectivity could be an issue depending on other substituents.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[18] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of the product spot. A UV lamp is typically used for visualization.

Q3: What are the key safety precautions for these syntheses?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts with water to produce HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves when handling them.

Q4: Can I use a different alkylating agent in the Williamson synthesis, like isopropyl tosylate?

A4: Yes, using a sulfonate ester like isopropyl tosylate is an excellent alternative to an alkyl halide.[2] Tosylates are excellent leaving groups, and this can sometimes improve the reaction rate and yield of the SN2 reaction.

References

  • Optimization of Vilsmeier-Haack reaction parameters - Benchchem. (n.d.).
  • Improving reaction conditions for Williamson ether synthesis - Benchchem. (n.d.).
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Vari
  • The Williamson Ether Synthesis. (n.d.).
  • Technical Support Center: Synthesis of 2-(Decyloxy)benzaldehyde - Benchchem. (n.d.).
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • Williamson Ether Synthesis. (n.d.).
  • How can I improve the Vilsmeier-Haack reaction? (2020).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
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  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
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  • Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (n.d.). Benchchem.
  • This compound. (n.d.). Matrix Scientific.
  • A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. (2021). Asian Journal of Pharmaceutics (AJP).
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  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
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  • Benzaldehyde, m-hydroxy. (n.d.). Organic Syntheses Procedure.
  • A Technical Guide to 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde) for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? (2017).
  • This compound. (n.d.). J&K Scientific LLC.
  • CAS 138505-25-6 | this compound. (n.d.). Alchem.Pharmtech.
  • ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. (2025).
  • 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis. (n.d.). ChemicalBook.
  • Stuck on synthesis problem, no idea how to add benzaldehyde into ring structure. (2025). Reddit.
  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. (n.d.). Organic Syntheses.
  • This compound. (n.d.). AMERICAN ELEMENTS.
  • 138505-25-6|this compound|BLD Pharm. (n.d.).
  • This compound,(CAS# 138505-25-6). (n.d.). Sinfoo Biotech.
  • This compound [P47746]. (n.d.). ChemUniverse.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid

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troubleshooting failed reactions involving 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this compound. The advice provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and help you achieve your desired outcomes.

Understanding the Reactivity of this compound

This compound is a bifunctional molecule, presenting both an aldehyde and an aryl bromide. The interplay between these groups, along with the steric and electronic effects of the isopropoxy group, dictates its reactivity. The bulky isopropoxy group ortho to the aldehyde can influence the approach of nucleophiles, while its electron-donating nature can affect the reactivity of both the aldehyde and the aryl bromide.[1] The bromine atom, meta to the aldehyde and para to the isopropoxy group, is a key handle for cross-coupling reactions.

This guide will address common issues in several key transformations:

  • Wittig Reaction: Olefination of the aldehyde.

  • Suzuki Coupling: Cross-coupling at the aryl bromide.

  • Reductive Amination: Conversion of the aldehyde to an amine.

  • Grignard Reaction: Both formation of a Grignard reagent from the aryl bromide and addition of a Grignard reagent to the aldehyde.

Part 1: Troubleshooting Failed Wittig Reactions

The Wittig reaction is a cornerstone of alkene synthesis. However, reactions with this compound can sometimes be sluggish or low-yielding.

FAQ 1: My Wittig reaction is showing low conversion, with a significant amount of unreacted aldehyde remaining. What's going wrong?

Low conversion in a Wittig reaction involving this substrate can often be traced back to three primary factors: ylide instability, steric hindrance, or suboptimal reaction conditions.

Causality and Troubleshooting Steps:

  • Ylide Generation and Stability: The stability of the phosphorus ylide is crucial.[2] Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive but can also be less stable, potentially decomposing before reacting with the aldehyde.

    • Solution: Generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the freshly prepared ylide.[2] Avoid prolonged stirring of the ylide before the aldehyde is introduced. For stabilized ylides (e.g., those with an adjacent ester or ketone), the reaction is often slower, and gentle heating may be required.

  • Steric Hindrance: The ortho-isopropoxy group can sterically hinder the approach of the bulky phosphorus ylide to the aldehyde carbonyl.

    • Solution: Consider using a less sterically demanding phosphonium salt if possible. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which uses smaller phosphonate esters, can be an excellent alternative for sterically hindered aldehydes and often provides better yields of the E-alkene.[3]

  • Base Selection: The choice of base for deprotonating the phosphonium salt is critical. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are commonly used.[2][4]

    • Solution: Ensure the base is of high quality and used in a slight excess (e.g., 1.1 equivalents) relative to the phosphonium salt. If using NaH, ensure it is fresh and the mineral oil has been washed away with dry hexanes.

Workflow Diagram: Troubleshooting Low Wittig Conversion

Wittig_Troubleshooting start Low Conversion in Wittig Reaction check_ylide Assess Ylide Generation & Stability start->check_ylide check_sterics Consider Steric Hindrance start->check_sterics check_base Verify Base Quality & Stoichiometry start->check_base solution_ylide Generate Ylide In Situ at Low Temp check_ylide->solution_ylide solution_sterics Try Horner-Wadsworth-Emmons (HWE) Reaction check_sterics->solution_sterics solution_base Use Fresh, High-Quality Base in Slight Excess check_base->solution_base

Caption: A logical workflow for diagnosing low conversion in Wittig reactions.

Part 2: Overcoming Challenges in Suzuki Coupling

The Suzuki coupling is a powerful tool for C-C bond formation at the aryl bromide position. However, the electronic nature of this compound can sometimes complicate this reaction.

FAQ 2: My Suzuki coupling reaction is sluggish, or I'm observing significant amounts of starting material and homocoupled byproducts. How can I improve the yield?

The electron-donating isopropoxy group can make the C-Br bond more electron-rich, potentially slowing down the oxidative addition step in the Suzuki catalytic cycle.[5]

Causality and Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-rich substrate.

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand, which can facilitate the oxidative addition step. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective for challenging substrates.[5][6]

  • Base and Solvent System: The choice of base and solvent is critical for an efficient Suzuki coupling.

    • Solution: A common issue is poor solubility of the reactants or base.[7] A biphasic solvent system like toluene/water or THF/water is often effective.[8] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective than sodium or potassium carbonate, especially if one of the coupling partners is sensitive to hydrolysis.[5][8]

  • Deborylation of Boronic Acid: Boronic acids can degrade under the reaction conditions, leading to lower yields.[7]

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the reaction is thoroughly degassed to prevent oxidative degradation of the catalyst and reagents. Purging the reaction mixture with an inert gas like argon or nitrogen for 20-30 minutes before adding the catalyst is crucial.[8]

Data Table: Recommended Conditions for Suzuki Coupling

ParameterRecommendation 1 (Standard)Recommendation 2 (For Challenging Substrates)
Palladium Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
Ligand NoneSPhos or XPhos (4 mol%)
Base Na₂CO₃ or K₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Toluene/H₂O (4:1) or THF/H₂O (4:1)
Temperature 80-100 °C80-110 °C

Part 3: Troubleshooting Reductive Amination

Reductive amination is a robust method for synthesizing amines from aldehydes. With this compound, the primary challenge is often achieving complete imine formation before the reduction step.

FAQ 3: My reductive amination is giving a low yield of the desired amine, and I'm recovering starting aldehyde or seeing the corresponding alcohol as a byproduct. What's the issue?

This outcome typically points to a problem with the balance between imine formation and reduction.

Causality and Troubleshooting Steps:

  • Inefficient Imine Formation: The reaction between the aldehyde and the amine to form an imine is an equilibrium process.[9] If the imine concentration is low, the reducing agent may reduce the starting aldehyde to an alcohol instead.

    • Solution: Promote imine formation by removing the water byproduct. This can be achieved by adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[10] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective. A mildly acidic catalyst, such as acetic acid, is often necessary to facilitate imine formation.[10][11]

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde faster than the imine is formed.[9]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for one-pot reductive aminations.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

Experimental Protocol: One-Pot Reductive Amination using STAB

  • To a solution of this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in an anhydrous solvent (e.g., dichloroethane or THF), add a catalytic amount of acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor this step by TLC or LC-MS.

  • Once imine formation is observed, add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to control any effervescence.

  • Continue stirring at room temperature until the reaction is complete (typically 4-24 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 4: Navigating Grignard Reactions

The dual functionality of this compound allows for two main types of Grignard reactions, each with its own set of challenges.

FAQ 4: I am trying to form a Grignard reagent from this compound, but the reaction won't initiate. What should I do?

Failure to initiate a Grignard reaction is a classic and often frustrating problem, usually stemming from impurities or an inactive magnesium surface.

Causality and Troubleshooting Steps:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture.[12][13] Any trace of water will quench the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[12]

  • Magnesium Oxide Layer: Magnesium turnings are typically coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[13]

    • Solution: Activate the magnesium. Common methods include:

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface.

      • Chemical Activation: Adding a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane are highly effective methods.[13][14]

Diagram: Grignard Initiation Troubleshooting

Grignard_Initiation start Grignard Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents) start->check_anhydrous check_mg Assess Magnesium Surface Activity check_anhydrous->check_mg activate_mg Activate Magnesium check_mg->activate_mg reinitiate Re-attempt Initiation (Local Heating, Add'l Reagent) activate_mg->reinitiate success Reaction Initiates (Exotherm, Bubbling) reinitiate->success

Caption: Step-by-step troubleshooting for Grignard reaction initiation.

FAQ 5: When I add a Grignard reagent (e.g., MeMgBr) to this compound, I get a complex mixture of products and a low yield of the desired secondary alcohol.

This issue can arise from a competing reaction pathway.

Causality and Troubleshooting:

The primary issue here is a potential side reaction where the Grignard reagent you are adding reacts with the aryl bromide of another molecule of the starting material in a process similar to a coupling reaction, or undergoes halogen-metal exchange.

  • Solution: This side reaction is more likely at higher temperatures. Perform the addition of the Grignard reagent at a low temperature (e.g., 0 °C to -78 °C) to favor the faster nucleophilic attack on the aldehyde carbonyl over the slower reaction at the aryl bromide. Add the Grignard reagent dropwise to a solution of the aldehyde to avoid high local concentrations of the nucleophile.

References

  • Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. [Link]
  • Troubleshooting my grignard reactions. Reddit r/chemistry. [Link]
  • How can I solve my problem with Suzuki coupling?
  • Problems with wittig reaction. Reddit r/Chempros. [Link]
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • This compound | CAS 138505-25-6. AMERICAN ELEMENTS. [Link]
  • What's wrong with my reductive amination? I barely got any product. Reddit r/Chempros. [Link]
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]
  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
  • What are the difficulties associated with reductive amination? How to control byproduct formation?
  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
  • Wittig Reaction. Chemistry LibreTexts. [Link]
  • Is anyone familiar with a reductive amination?
  • Wittig Reaction Practice Problems. Chemistry Steps. [Link]
  • A Solvent Free Wittig Reaction. University of Wisconsin-Madison Chemistry Department. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • What's the problem of Suzuki-Miyuara coupling reaction conditions?
  • Problems with Suzuki coupling. Reddit r/Chempros. [Link]
  • Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Semantic Scholar. [Link]
  • Reductive amination difficulties - poor conversion. Reddit r/Chempros. [Link]
  • CAS 138505-25-6 | this compound. Alchem.Pharmtech. [Link]
  • The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]
  • Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investig
  • Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]
  • 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. PubChem. [Link]

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Technical Support Center: A Guide to Preventing Degradation of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromo-2-isopropoxybenzaldehyde. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical information and practical advice to ensure the stability and integrity of this valuable compound during storage and handling. As Senior Application Scientists, we have compiled this resource to address common challenges and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the chemical integrity of this compound, it is crucial to store it under conditions that minimize exposure to environmental factors known to accelerate degradation. The primary goal is to prevent oxidation of the aldehyde functional group.

Recommended Storage Protocol:

  • Temperature: Store the compound in a cool environment, ideally between 2-8°C.[1] Some suppliers may recommend storage at room temperature, but refrigeration is a best practice for long-term stability.

  • Atmosphere: It is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. This displaces oxygen, a key reactant in the autoxidation process. After each use, purge the container's headspace with an inert gas before sealing.

  • Light: Protect the compound from light by storing it in an amber or opaque container. Light can provide the energy to initiate the free radical chain reactions responsible for degradation.

  • Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[2][3][4]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents contact with atmospheric oxygen, the primary oxidizing agent.
Light Dark (Amber Vial)Prevents photo-initiation of radical degradation pathways.
Container Tightly SealedProtects from atmospheric oxygen and moisture.
Q2: I've noticed the color of my this compound has changed from a white/off-white powder to a yellowish or brownish solid. What does this indicate?

A visible change in color, particularly a darkening from its original appearance, is a strong indicator of chemical degradation. For aromatic aldehydes, this typically signifies the onset of oxidation. The aldehyde group is susceptible to autoxidation, a process where it reacts with atmospheric oxygen to form the corresponding carboxylic acid, in this case, 5-bromo-2-isopropoxybenzoic acid.[5][6][7][8] This transformation can significantly impact the purity of your material and the outcome of your experiments.

Q3: What is the primary degradation pathway for this compound?

The most prevalent degradation pathway for this compound, like other benzaldehyde derivatives, is autoxidation .[6][7] This is a free-radical chain reaction that occurs in the presence of oxygen. The process can be initiated by light, heat, or trace metal impurities.

The generally accepted mechanism for benzaldehyde autoxidation proceeds as follows:

  • Initiation: A free radical (R•) abstracts the aldehydic hydrogen, forming a benzoyl radical.[5]

  • Propagation: The benzoyl radical reacts with molecular oxygen to form a benzoylperoxy radical.[9] This radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new benzoyl radical, thus continuing the chain reaction.[5][9]

  • Termination: The reaction is terminated when two radicals combine to form a non-radical species.

The primary degradation product is the corresponding carboxylic acid, which can act as a catalyst for further degradation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_product Final Product Formation Aldehyde 5-Bromo-2-isopropoxy benzaldehyde Benzoyl_Radical Benzoyl Radical Aldehyde->Benzoyl_Radical Initiator Initiator (Light, Heat, R•) Initiator->Aldehyde H• abstraction Oxygen O₂ (Air) Peroxy_Radical Benzoylperoxy Radical Oxygen->Peroxy_Radical Aldehyde_2 Another Aldehyde Molecule Peroxy_Radical->Aldehyde_2 H• abstraction Benzoyl_Radical_2 Benzoyl Radical Peroxy_Acid Perbenzoic Acid Derivative Aldehyde_2->Peroxy_Acid Aldehyde_2->Benzoyl_Radical_2 Aldehyde_3 Aldehyde Peroxy_Acid->Aldehyde_3 Oxidation Benzoyl_Radical_2->Oxygen Continues Chain Reaction Carboxylic_Acid 5-Bromo-2-isopropoxy benzoic Acid (Degradation Product) Aldehyde_3->Carboxylic_Acid G start Start prepare_workspace Prepare Workspace (Clean, Dry, Inert Atmosphere if needed) start->prepare_workspace remove_from_storage Remove Compound from Cold Storage (2-8°C) prepare_workspace->remove_from_storage equilibrate Allow to Equilibrate to Room Temperature in Desiccator remove_from_storage->equilibrate weigh Quickly Weigh Required Amount equilibrate->weigh transfer Transfer to Reaction Vessel weigh->transfer seal_container Purge Headspace with Inert Gas transfer->seal_container return_to_storage Tightly Seal and Return to Cold Storage seal_container->return_to_storage end End return_to_storage->end

Sources

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for 5-Bromo-2-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile intermediate. The choice of solvent is not merely a medium for dissolution; it is a critical parameter that dictates reaction kinetics, selectivity, and overall yield. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding solvent selection for reactions involving this compound.

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

A1: The selection of an appropriate solvent requires a multi-faceted analysis based on:

  • Solubility: The solvent must effectively dissolve this compound, your chosen reagents, and any catalysts to ensure a homogeneous reaction mixture, which is crucial for optimal kinetics.[1]

  • Polarity and Protic/Aprotic Nature: This is the most critical factor influencing reactivity. The solvent's ability to stabilize or destabilize reactants, intermediates, and transition states will direct the reaction pathway.[2]

    • Polar protic solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[3] They are excellent at solvating both cations and anions.[4][5]

    • Polar aprotic solvents (e.g., DMF, DMSO, THF, acetonitrile) lack these bonds and cannot donate hydrogen bonds.[3] They typically solvate cations well, but leave anions relatively "naked" and more reactive.[4][5]

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. Higher boiling points are necessary for reactions requiring significant thermal energy, but can make product isolation more difficult.

  • Inertness: The solvent should not participate in the reaction or cause degradation of the starting materials or products.

Q2: How does the isopropoxy group on this molecule influence solvent choice compared to a hydroxyl group (as in 5-bromosalicylaldehyde)?

A2: The isopropoxy group is a non-acidic ether, whereas the hydroxyl group in 5-bromosalicylaldehyde is a weakly acidic phenol. This has two major implications:

  • Absence of Acidity: You do not need to consider deprotonation of the isopropoxy group by basic reagents, which simplifies reaction design.

  • Reduced Hydrogen Bonding: Unlike the -OH group, the isopropoxy group's oxygen is only a hydrogen bond acceptor. It cannot act as a hydrogen bond donor. This alters its interaction with protic solvents and may slightly change its solubility profile compared to its hydroxyl-containing analog. The strong intramolecular hydrogen bond present in salicylaldehydes is absent here, which can influence the conformation and reactivity of the aldehyde group.

Q3: Which class of solvents is generally preferred for Suzuki-Miyaura cross-coupling reactions at the bromide position?

A3: For Suzuki-Miyaura couplings, polar aprotic solvents are most commonly employed, often in combination with water.[6] Systems like 1,4-dioxane/water, THF/water, or DMF are highly effective.[6][7] The organic solvent dissolves the aryl halide and boronic acid/ester, while the aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is crucial for the formation of the active boronate species that participates in the catalytic cycle.[6]

Q4: How do solvents affect nucleophilic attack at the aldehyde carbonyl group?

A4: Solvents play a pivotal role in modulating the reactivity of the aldehyde.

  • Electrophilicity: The bromine atom, being para to the aldehyde, exerts a strong electron-withdrawing inductive effect, which increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]

  • Transition State Stabilization: Nucleophilic addition proceeds through a charged transition state. Polar solvents can stabilize this transition state, thereby lowering the activation energy and accelerating the reaction rate.[9]

  • Nucleophile Solvation: The nature of the solvent dramatically affects the nucleophile itself. In polar protic solvents, strong anionic nucleophiles can be heavily solvated ("caged") by hydrogen bonds, which blunts their reactivity.[4][10] In contrast, polar aprotic solvents do not form these cages, leaving the nucleophile more potent and available for attack, often leading to significant rate enhancements for Sₙ2-type reactions.[4][5]

Troubleshooting Guide

This section is designed to resolve specific experimental issues in a problem-and-solution format.

Issue 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.

Potential Cause Recommended Solution & Rationale
Poor Solubility of Reagents Solution: Switch to a more effective solvent system. A mixture of 1,4-dioxane and water or THF and water is often a good starting point.[6] For particularly difficult substrates, DMF can be used. Rationale: All components, including the organic substrates and the inorganic base, must be sufficiently soluble for the reaction to proceed efficiently.[1][6]
Significant Dehalogenation Side Product Solution: This byproduct arises from a competing hydrodehalogenation pathway. To suppress it: 1. Use a weaker base: Switch from strong bases like NaOH or KOH to weaker, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1] 2. Ensure anhydrous conditions: Use freshly dried aprotic solvents, as water can be a proton source for this side reaction.[1] 3. Lower the temperature: Screen a range of lower temperatures (e.g., 60-80 °C) to find a balance where the desired coupling outcompes the dehalogenation.[1] Rationale: Dehalogenation is often promoted by strong bases and available proton sources. Optimizing these conditions favors the desired reductive elimination step over protonolysis of the Ar-Pd(II)-X intermediate.[1]
Catalyst Deactivation Solution: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Use degassed solvents. If deactivation persists, consider a more robust catalyst system or increase the catalyst loading.[1] Rationale: The active Pd(0) catalyst is sensitive to oxygen. Polar aprotic solvents can sometimes help stabilize the active catalytic species.

Issue 2: Slow or incomplete nucleophilic addition to the aldehyde (e.g., Wittig, Grignard, Aldol).

Potential Cause Recommended Solution & Rationale
Nucleophile Deactivation by Solvent Solution: If using a strong, anionic nucleophile (e.g., an enolate, cyanide ion), avoid polar protic solvents like methanol or ethanol. Switch to a polar aprotic solvent such as DMF, DMSO, or THF. Rationale: Protic solvents form a hydrogen-bonding "cage" around anionic nucleophiles, stabilizing them and reducing their energy and, consequently, their reactivity.[4][5] Polar aprotic solvents do not do this, leading to a much more reactive "naked" nucleophile and a dramatically increased reaction rate.[4]
Unfavorable Reaction Kinetics Solution: If the reaction is slow in a non-polar solvent like toluene or hexane, switch to a polar aprotic solvent like acetonitrile or dichloromethane. Rationale: The addition of a nucleophile to a carbonyl group proceeds through a polar, often charged, transition state. A more polar solvent will better stabilize this transition state, lowering the activation energy and accelerating the reaction.[9][11][12][13]
Grignard Reagent Quenching Solution: This is a critical error. Grignard reagents are incompatible with protic solvents of any kind, including water and alcohols. The reaction must be performed in a scrupulously dried ethereal solvent like diethyl ether or THF under an inert atmosphere. Rationale: Grignard reagents are extremely strong bases and will be instantly protonated and destroyed by any acidic proton source, preventing the desired nucleophilic addition.
Data Presentation

The following table summarizes the expected effects of different solvent classes on key reaction types involving this compound.

Solvent ClassDielectric ConstantKey FeatureEffect on Suzuki CouplingEffect on Nucleophilic Addition (with Anionic Nucleophile)Example Solvents
Non-Polar Low (<5)Poor at solvating ionsGenerally poor kinetics; may require a phase-transfer catalyst.[6]Very slow reaction rate due to poor stabilization of polar intermediates.Toluene, Hexane, Benzene
Polar Aprotic Moderate to High (>5)Solvates cations, leaves anions highly reactive.[4]Generally excellent; promotes good solubility and catalyst stability.[1][6]Dramatically accelerates reaction rate by enhancing nucleophilicity.[4][5]DMF, DMSO, Acetonitrile, THF, Dioxane
Polar Protic High (>20)Can H-bond; solvates both cations and anions.[3]Can be effective, especially aqueous mixtures which dissolve the inorganic base.[6][7]Significantly slows the reaction by solvating and deactivating the anionic nucleophile.[4][5][14]Water, Ethanol, Methanol, Acetic Acid
Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v mixture)

    • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

      • Causality Note: The dioxane ensures solubility of the organic components, while the water dissolves the K₂CO₃ base, which is essential for the transmetalation step of the catalytic cycle.[6]

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol demonstrates a base-catalyzed condensation reaction at the aldehyde functional group.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Solvent (e.g., Ethanol or DMF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound and malononitrile in the chosen solvent (Ethanol or DMF) in a round-bottom flask.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction at room temperature. Monitor progress by TLC.

      • Causality Note: The choice of solvent will impact the kinetics. In a protic solvent like ethanol, the initial aldol addition step may be favored.[15] In an aprotic solvent like DMF, both the initial addition and the subsequent water elimination step are often accelerated, potentially leading to faster overall reaction times.[15]

    • Upon completion, the product may precipitate. If so, collect by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography.

Visualizations

Solvent_Selection_Workflow start Select Reaction Type cc_coupling C-C Coupling (e.g., Suzuki, Heck) start->cc_coupling carbonyl_add Carbonyl Addition (e.g., Grignard, Wittig) start->carbonyl_add base_check Inorganic Base Used? cc_coupling->base_check nucleophile_check Nucleophile Nature? carbonyl_add->nucleophile_check solvent_protic_mix Recommended: Polar Aprotic / Water Mixture (Dioxane/H₂O, THF/H₂O) base_check->solvent_protic_mix Yes solvent_aprotic_no_water Recommended: Anhydrous Polar Aprotic (DMF, THF) base_check->solvent_aprotic_no_water No (e.g., organometallic base) nucleophile_check->solvent_aprotic_no_water Strong, Anionic solvent_ether MANDATORY: Anhydrous Ether (THF, Et₂O) nucleophile_check->solvent_ether Grignard/Organolithium

Solvent_Effect

References
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Effect of the solvent polarity on the rate of reaction. (n.d.). ResearchGate.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.ACS Omega, 4(8), 13530–13537. [Link]
  • de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.ACS Omega, 4(8), 13530–13537. [Link]
  • de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.ACS Omega, 4(8), 13530–13537. [Link]
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
  • Stolar, T., et al. (2023).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. (n.d.). ResearchGate.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
  • Protic vs. Aprotic Solvents. (n.d.). ChemistryScore.
  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube.

Sources

managing air and moisture sensitivity of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-isopropoxybenzaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the air and moisture sensitivity of this versatile building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments and the purity of your results.

Understanding the Core Challenge: Inherent Reactivity

This compound (CAS No. 138505-25-6) is a substituted benzaldehyde, a class of compounds known for the reactivity of the aldehyde functional group.[1][2] The primary challenge in handling and storing this reagent stems from its susceptibility to oxidation by atmospheric oxygen. This process is often catalyzed by light and moisture, leading to the formation of an unwanted carboxylic acid impurity.[2] Understanding this degradation pathway is the first step toward preventing it and troubleshooting its consequences.

Primary Degradation Pathway: Oxidation

The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH). In the presence of air (O₂), this compound converts to 5-Bromo-2-isopropoxybenzoic acid. This transformation is a critical point of failure in many synthetic routes, as the resulting impurity can alter reaction outcomes and complicate purification processes.

degradation_pathway reagent This compound product 5-Bromo-2-isopropoxybenzoic acid (Impurity) reagent->product Oxidation conditions Air (O₂) Moisture (H₂O) Light conditions->reagent

Caption: Oxidation of this compound to its corresponding benzoic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, linking them back to the air and moisture sensitivity of the reagent.

Question 1: My reaction yield is significantly lower than expected, or the reaction fails to go to completion. What could be the cause?

  • Probable Cause: The most likely culprit is a lower-than-assumed purity of the starting material. If the aldehyde has been exposed to air and moisture, a portion of it has likely oxidized to the unreactive carboxylic acid. This reduces the molar equivalents of the active aldehyde available for your reaction.

  • Troubleshooting & Validation:

    • Purity Assessment: Before use, assess the purity of the aldehyde via ¹H NMR. Look for the characteristic aldehyde proton peak and the absence of a broad carboxylic acid peak.

    • Purification: If the material is found to be impure, consider purification. However, given the sensitivity, it is often more efficient and reliable to start with a fresh, properly stored bottle.

    • Inert Technique Review: Ensure your reaction setup rigorously excludes air and moisture. Use oven-dried glassware cooled under a stream of inert gas like argon or nitrogen.[3][4]

Question 2: During my aqueous workup, I'm experiencing emulsion issues, and my final product is contaminated with an acidic impurity. What is happening?

  • Probable Cause: You are likely observing the 5-Bromo-2-isopropoxybenzoic acid impurity formed from oxidation. Carboxylic acids can act as surfactants, leading to emulsions. This impurity will carry through acidic or neutral extractions.

  • Troubleshooting & Validation:

    • Confirm the Impurity: An IR spectrum of the crude product would show a broad O-H stretch characteristic of a carboxylic acid.

    • Implement a Basic Wash: During the liquid-liquid extraction, include a wash with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble and will be removed into the aqueous layer.

    • Monitor the Wash: Test the aqueous layer with pH paper to ensure it is basic after the wash.

    • Re-acidification (Optional): If you wish to confirm the identity of the impurity, you can acidify the basic aqueous layer with HCl and extract the precipitated carboxylic acid with an organic solvent for analysis.

Question 3: I am getting inconsistent results from batch to batch, even when following the same procedure. Why?

  • Probable Cause: Inconsistent handling is the primary source of such variability. Minor differences in the time the reagent is exposed to air while weighing, the efficiency of the inert gas purge, or the quality of the septa used can lead to different levels of degradation.[5]

  • Troubleshooting & Validation:

    • Standardize Handling Protocol: Develop and adhere to a strict Standard Operating Procedure (SOP) for handling this reagent. (See Protocol: Handling and Dispensing under an Inert Atmosphere below).

    • Use High-Quality Septa: Ensure rubber septa provide a good seal and replace them if they show signs of wear or have been punctured multiple times.[4]

    • Positive Inert Gas Pressure: Always maintain a slight positive pressure of inert gas (argon or nitrogen) within the reaction vessel, as indicated by a bubbler.[3][6] This prevents air from entering the system.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions? A: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen is preferred).[7] It should be kept in a cool, dark, and dry environment, such as a refrigerator designated for chemicals, typically at 2-8°C.[8][9]

Q: How can I visually assess if a previously opened bottle of the reagent is still good? A: While analytical confirmation is always best, a visual inspection can be a first indicator. Fresh, pure this compound should be a clear liquid. A noticeable yellowing or the presence of a white crystalline solid (the benzoic acid) are strong indicators of significant degradation.[1]

Q: My reaction requires strictly anhydrous conditions. What are the most critical precautions? A:

  • Glassware: Use glassware that has been oven-dried (e.g., at 125°C overnight) and allowed to cool in a desiccator or under a stream of dry inert gas.[3][4]

  • Solvents: Use a freshly opened bottle of an anhydrous solvent or a solvent from a solvent purification system.

  • Transfers: Transfer the aldehyde and other reagents using dry syringes and needles under a positive pressure of inert gas.[4][10] Never leave the reaction flask open to the atmosphere.

Q: Is it better to use nitrogen or argon as the inert gas? A: For most applications, nitrogen is sufficient and more economical. However, argon is denser than air and can provide a more stable inert blanket over the reaction, making it the preferred choice for highly sensitive reactions.

Summary of Key Parameters

ParameterValueSource
CAS Number 138505-25-6[11][12][13]
Molecular Formula C₁₀H₁₁BrO₂[11][12]
Molecular Weight 243.1 g/mol [11][12]
Typical Appearance Colorless to Pale Yellow LiquidN/A
Storage Temperature 2-8 °C, under inert gas[8][9]
Key Sensitivities Air, Moisture, Light[2][7]
Primary Degradation Product 5-Bromo-2-isopropoxybenzoic acid[2]
Signs of Degradation Yellowing of liquid, formation of white precipitate[1]

Experimental Protocols

Protocol: Handling and Dispensing under an Inert Atmosphere

This protocol describes the standard technique for safely transferring an air- and moisture-sensitive liquid like this compound.

Materials:

  • Oven-dried round-bottom flask with a sidearm

  • Rubber septum

  • Inert gas source (Nitrogen or Argon) with tubing

  • Bubbler (filled with mineral oil)

  • Dry, clean syringe and a long needle (e.g., 18-21 gauge)

  • Bottle of this compound

Workflow Diagram:

handling_workflow cluster_prep Preparation cluster_purge System Purge cluster_transfer Reagent Transfer A 1. Assemble dry flask with septum B 2. Insert gas inlet needle and outlet needle to bubbler A->B C 3. Flush flask with inert gas for 5-10 min D 4. Remove outlet needle, establish positive pressure C->D E 5. Pierce septum on reagent bottle with a clean needle for gas inlet F 6. Withdraw desired volume with a dry syringe E->F G 7. Transfer reagent to reaction flask via septum F->G

Caption: Workflow for transferring an air-sensitive liquid reagent.

Step-by-Step Methodology:

  • System Setup: Assemble the dry reaction flask, fit it with a rubber septum, and secure it in a fume hood.

  • Inert Gas Purge: Insert a needle connected to the inert gas line through the septum. Insert a second needle (outlet) and direct it to a safe area of the hood or into a bubbler.

  • Flushing: Allow the inert gas to flow through the flask for several minutes to displace all the air.

  • Pressurize: Remove the outlet needle. The inert gas flow should now be directed through the bubbler, which will show a slow bubble rate (e.g., 1-2 bubbles per second), indicating a slight positive pressure.[3]

  • Prepare for Transfer: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to slightly pressurize the bottle.

  • Withdraw Reagent: Using a clean, dry syringe with a long needle, pierce the septum of the reagent bottle. Invert the bottle and withdraw the desired volume of liquid. The positive pressure will help fill the syringe.

  • Transfer Reagent: Quickly and carefully remove the syringe from the reagent bottle and pierce the septum of your reaction flask. Inject the aldehyde into the flask.

  • Completion: Remove the syringe. The reaction flask remains sealed under a positive pressure of inert gas, protecting the reagent.

By implementing these robust handling and storage protocols, you can significantly mitigate the risks associated with the air and moisture sensitivity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • This compound | CAS 138505-25-6. American Elements. [Link]
  • BENZALDEHYDE - Technical D
  • This compound.
  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]
  • Handling air-sensitive reagents AL-134. MIT. [Link]
  • Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. [Link]
  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation.
  • Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]
  • CAS 138505-25-6 | this compound. Alchem Pharmtech. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

Sources

scale-up challenges for the synthesis of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Bromo-2-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we dissect common challenges, offer practical troubleshooting advice, and provide detailed protocols grounded in established chemical principles to ensure the integrity and success of your work.

Introduction to the Synthesis

The preparation of this compound is most commonly achieved via the Williamson ether synthesis. This well-established S(_N)2 reaction involves the O-alkylation of 5-bromosalicylaldehyde with an isopropylating agent in the presence of a base. While straightforward in principle, scaling this process from the benchtop to the pilot plant or industrial scale introduces a host of challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the Williamson ether synthesis, starting from 5-bromosalicylaldehyde and an isopropylating agent such as 2-bromopropane or isopropyl tosylate.[1][2] The reaction is facilitated by a base to deprotonate the phenolic hydroxyl group of the starting material.

Q2: What are the primary competing side reactions to be aware of during this synthesis?

A2: The major side reaction of concern is the base-catalyzed elimination (E2) of the isopropylating agent (e.g., 2-bromopropane) to form propene.[2] This is particularly relevant as a secondary alkyl halide is used. Another potential, though often less significant, side reaction is the C-alkylation of the phenoxide ion.[1]

Q3: Is Phase Transfer Catalysis (PTC) recommended for this synthesis on a larger scale?

A3: Yes, Phase Transfer Catalysis is highly recommended for the scale-up of this synthesis. PTC can enhance reaction rates, allow for the use of milder and more economical bases like potassium carbonate or sodium hydroxide, and can improve overall process efficiency, which is a significant advantage in industrial settings.[1]

Q4: What are the key safety considerations when scaling up this reaction?

A4: The primary safety concerns are the exothermic nature of the reaction, which can lead to thermal runaway if not properly managed, and the handling of flammable solvents and corrosive bases.[3] A thorough process safety assessment should be conducted to evaluate heat flow and potential pressure build-up in the reactor.

Troubleshooting Guide

Low or Incomplete Conversion

Q: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted 5-bromosalicylaldehyde. What are the likely causes and how can I fix this?

A: This is a common issue that can often be traced back to several factors. Let's break down the potential causes and solutions:

Possible Cause Troubleshooting Suggestion Scientific Rationale
Insufficient Base Ensure at least one equivalent of base is used. For weaker bases like K(_2)CO(_3), a slight excess (1.5-2.0 equivalents) is often beneficial.The phenolic proton of 5-bromosalicylaldehyde must be fully deprotonated to form the reactive phenoxide nucleophile. Incomplete deprotonation will result in unreacted starting material.
Poor Base Quality or Activity Use a freshly opened or properly stored base. For solid bases, ensure a fine particle size to maximize surface area.Carbonate and hydroxide bases can absorb atmospheric CO(_2) and moisture, reducing their activity. A larger surface area increases the rate of the solid-liquid reaction.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress closely. Typical temperatures for this Williamson ether synthesis range from 60-90 °C.The S(_N)2 reaction has a significant activation energy. Insufficient thermal energy will lead to a slow or stalled reaction.
Inadequate Mixing On a larger scale, ensure the agitation speed is sufficient to maintain a homogenous suspension of the base and reactants.Poor mixing can lead to localized depletion of reactants and prevent the phenoxide from effectively reacting with the isopropylating agent.
Choice of Isopropylating Agent Consider using a more reactive isopropylating agent like isopropyl tosylate or isopropyl iodide if using 2-bromopropane.The leaving group ability follows the trend I > OTs > Br > Cl. A better leaving group will accelerate the S(_N)2 reaction.
Formation of Significant Byproducts

Q: I'm observing a significant amount of an impurity that I suspect is an elimination byproduct. How can I minimize its formation?

A: The formation of propene via an E2 elimination pathway is a primary concern with a secondary alkyl halide like 2-bromopropane. Here’s how to mitigate this:

Possible Cause Troubleshooting Suggestion Scientific Rationale
High Reaction Temperature Maintain the reaction temperature at the lowest effective level that provides a reasonable reaction rate. Avoid excessive heating.Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Strong, Sterically Hindered Base If using a strong alkoxide base, consider switching to a milder, less sterically hindered base like potassium carbonate in conjunction with a phase transfer catalyst.Strong, bulky bases are more prone to acting as a base for elimination rather than as a nucleophile for substitution.
Solvent Choice Utilize a polar aprotic solvent such as DMF or acetonitrile. Avoid protic solvents like ethanol if possible.Polar aprotic solvents are known to favor S(_N)2 reactions over E2 reactions.

Q: I've identified an unexpected isomer in my product mixture. What could it be and how do I prevent it?

A: While less common, C-alkylation of the phenoxide can occur, leading to the formation of an isopropyl-substituted ring.

Possible Cause Troubleshooting Suggestion Scientific Rationale
Reaction Conditions Favoring C-Alkylation Ensure complete deprotonation of the phenol before the addition of the alkylating agent. Using a polar aprotic solvent can also disfavor C-alkylation.The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring. Conditions that favor a "free" phenoxide ion, such as the use of polar aprotic solvents, tend to promote O-alkylation.
Work-up and Purification Challenges

Q: During the aqueous work-up, I'm experiencing emulsion formation. How can I resolve this?

A: Emulsions are common when dealing with aromatic compounds and basic aqueous phases.

Possible Cause Troubleshooting Suggestion Scientific Rationale
Vigorous Shaking Gently invert the separatory funnel instead of vigorous shaking.This minimizes the formation of fine droplets that lead to stable emulsions.
Insufficient Phase Separation Time Allow the layers to stand for a longer period.This can allow for the natural coalescence of the dispersed phase.
Addition of Brine Add a saturated solution of sodium chloride (brine) to the separatory funnel.The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

Q: My product is difficult to purify by column chromatography at a larger scale. Are there alternative methods?

A: Recrystallization is often a more practical purification method for solid products at scale.

Possible Cause Troubleshooting Suggestion Scientific Rationale
Impracticality of Chromatography Develop a recrystallization protocol. Screen various solvents and solvent mixtures (e.g., ethanol/water, heptane/ethyl acetate) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.Recrystallization is a highly effective method for purifying crystalline solids and is generally more scalable and cost-effective than chromatography.[4]

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromosalicylaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).

  • Base Addition: Add potassium carbonate (1.5 eq) to the stirred solution.

  • Reagent Addition: Add 2-bromopropane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or HPLC. The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Scale-Up Synthesis with Phase Transfer Catalysis (Conceptual)

This protocol outlines a conceptual approach for a larger-scale synthesis.

  • Reactor Preparation: Charge a clean and dry reactor with 5-bromosalicylaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent Addition: Add a suitable solvent such as toluene or methyl isobutyl ketone (MIBK).

  • Heating and Reagent Addition: Heat the stirred mixture to 80-90 °C. Add 2-bromopropane (1.1 eq) subsurface over a period of 1-2 hours to control the exotherm.

  • Reaction Monitoring: Monitor the reaction by in-process control (IPC) using HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and add water. Separate the aqueous and organic layers.

  • Washing: Wash the organic layer with dilute aqueous HCl followed by water.

  • Solvent Swap and Crystallization: Distill off the reaction solvent and replace it with a suitable crystallization solvent (e.g., isopropanol or heptane). Cool the solution to induce crystallization.

  • Isolation and Drying: Isolate the product by filtration, wash the filter cake with cold crystallization solvent, and dry under vacuum.

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5-bromosalicylaldehyde 5-Bromosalicylaldehyde Phenoxide Phenoxide Intermediate 5-bromosalicylaldehyde->Phenoxide + Base 2-bromopropane 2-Bromopropane Product This compound 2-bromopropane->Product Base Base (e.g., K2CO3) Byproduct Salt (e.g., KBr) + H2O/CO2 Base->Byproduct Phenoxide->Product + 2-Bromopropane (SN2 Reaction)

Caption: Williamson ether synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions start Low Yield of Product check_sm Starting Material Remaining? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No check_base Check Base (Stoichiometry, Quality) yes_sm->check_base check_temp Check Temperature (Too Low?) yes_sm->check_temp check_mixing Check Mixing (Adequate?) yes_sm->check_mixing check_elimination Check for Elimination (Propene Formation) no_sm->check_elimination check_c_alkylation Check for C-Alkylation no_sm->check_c_alkylation

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling with 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals tackling the Suzuki-Miyaura coupling of 5-Bromo-2-isopropoxybenzaldehyde. This substrate presents a unique set of challenges due to the electronic properties and steric hindrance imparted by the ortho-isopropoxy group. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring a higher probability of success in your synthetic campaigns.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the most likely causes?

Low or zero conversion is the most common issue and typically points to a problem with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

  • Inactive Catalyst System : The active Pd(0) species is the engine of your reaction. If it fails to form or is poisoned, the cycle will not begin.

    • Causality : Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) requires in situ reduction to Pd(0), which can be inefficient. Conversely, a dedicated Pd(0) source like Pd(PPh₃)₄ can degrade upon exposure to air, appearing as a dark green or black powder instead of a vibrant yellow.[1][2][3]

    • Solution : For consistency, use a modern, air-stable palladacycle precatalyst (e.g., a G3 or G4 type Buchwald precatalyst).[4] If using Pd(PPh₃)₄, ensure it is high quality.[2] If you suspect catalyst death, adding a small amount of a fresh, robust catalyst like Pd(dppf)Cl₂ to the reaction mixture can sometimes rescue it.[3]

  • Suboptimal Ligand Choice : The this compound substrate is both electron-rich and sterically hindered at the ortho position. This combination makes the initial oxidative addition step particularly challenging.

    • Causality : Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates because they cannot sufficiently stabilize the palladium center and facilitate the approach of the aryl bromide.[1][5]

    • Solution : Switch to a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand").[6] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that accelerates oxidative addition.[5][6] Excellent starting points for screening include XPhos , SPhos , and RuPhos .[4][5]

  • Ineffective Base/Solvent System : The base is not merely a spectator; it is critical for activating the boronic acid in the transmetalation step.[7]

    • Causality : A weak or insoluble base will fail to form the boronate 'ate' complex required for efficient transfer of the organic group to the palladium center. For instance, K₂CO₃ may have limited solubility in purely organic solvents like toluene.

    • Solution : For sterically hindered couplings, a stronger base is often required. Potassium phosphate (K₃PO₄) is a highly reliable choice, especially under anhydrous conditions.[5] Cesium carbonate (Cs₂CO₃) is another excellent option due to its higher solubility in organic solvents.[4][8] Ensure the chosen base is finely powdered to maximize surface area.

Q2: I'm observing a significant amount of 2-isopropoxybenzaldehyde as a byproduct. What is this, and how can I prevent it?

This byproduct is the result of hydrodehalogenation (or debromination), a common side reaction in palladium catalysis.[9]

  • Causality : After the oxidative addition of this compound to the Pd(0) center, the resulting Aryl-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture. This leads to reductive elimination of the desired C-C bond, forming the debrominated arene and regenerating Pd(0). Common hydride sources include trace water, amine impurities, or the solvent itself (e.g., alcohols).[9]

  • Solution :

    • Use High-Purity Reagents : Ensure solvents are anhydrous and reagents are free from impurities.

    • Strictly Inert Atmosphere : Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxygen from interfering, which can also lead to side reactions.[10]

    • Ligand Choice : Bulky biaryl phosphine ligands can sometimes disfavor the pathways leading to hydrodehalogenation by accelerating the desired reductive elimination step.[5]

Q3: My reaction starts well but then stalls, and I see protodeboronation of my boronic acid. How can I mitigate this?

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which effectively destroys your nucleophile.[11][12]

  • Causality : This side reaction is often mediated by water and can be accelerated under certain pH conditions.[11] Boronic acids are in equilibrium with their corresponding boroxines (trimeric anhydrides), and both can be susceptible to hydrolysis.

  • Solution :

    • Use Anhydrous Conditions : Switching to an anhydrous solvent (e.g., dry toluene or dioxane) and a base like K₃PO₄ can significantly reduce the rate of protodeboronation.[11][13]

    • Use a Boronate Ester : Pinacol boronate esters are generally more stable towards hydrolysis than their corresponding boronic acids.[14] They can be used directly, and the coupling often proceeds smoothly.

    • Choose a Faster Catalyst System : A more active catalyst system (e.g., a Buchwald precatalyst with SPhos or XPhos) can accelerate the desired Suzuki coupling to outcompete the slower protodeboronation side reaction.[4][5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction design and optimization.

Q1: What is the best "first-pass" catalyst system for the Suzuki coupling of this compound?

For a challenging substrate like this, starting with a system known for its robustness and high activity with hindered partners is crucial. A generic Pd(PPh₃)₄/K₂CO₃ system is likely to yield poor results.

A highly recommended starting point is:

  • Catalyst : A Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3) (1-2 mol%).

  • Ligand : If not using a precatalyst, use Pd₂(dba)₃ (1 mol%) with a bulky biarylphosphine ligand like XPhos or SPhos (2-4 mol%).[4][15]

  • Base : K₃PO₄ (2-3 equivalents).[5]

  • Solvent : Anhydrous 1,4-Dioxane or Toluene.[5]

  • Temperature : 100-110 °C.

This combination is designed to overcome the high activation energy of the oxidative addition step and promote the difficult reductive elimination required for sterically hindered products.[5]

Q2: How exactly does the ortho-isopropoxy group influence the reaction's difficulty?

The ortho-isopropoxy group presents a dual challenge:

  • Electronic Effect : As an alkoxy group, it is electron-donating through resonance. This increases the electron density on the aromatic ring, making the C-Br bond less electrophilic and thus slowing down the rate-limiting oxidative addition step where the Pd(0) catalyst inserts into this bond.[16]

  • Steric Hindrance : This is the more significant factor. The bulky isopropoxy group physically obstructs the palladium catalyst from approaching the C-Br bond. Furthermore, after coupling, it contributes to the formation of a sterically congested biaryl product, which can make the final reductive elimination step more difficult.[17][18] Catalyst systems with bulky ligands are essential to create enough space around the palladium center to accommodate both coupling partners.[5][19]

Q3: What is the role of the base, and why is K₃PO₄ often preferred for difficult couplings?

The base plays a crucial role in the transmetalation step. It reacts with the boronic acid (or a palladium-bound intermediate) to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻). This anionic boronate species transfers its organic group to the palladium center much more readily than the neutral boronic acid.[7][20]

K₃PO₄ is often preferred for several reasons:

  • It is a moderately strong base, effective for forming the boronate complex without causing unwanted side reactions with sensitive functional groups (like the aldehyde in our substrate).[21]

  • It has low nucleophilicity, preventing it from directly interfering with the catalyst.

  • It is highly effective under anhydrous conditions, which helps suppress the protodeboronation of the boronic acid.[13]

Q4: Are there viable alternatives to boronic acids for this coupling?

Yes, other organoboron reagents can be used and may even be advantageous if your boronic acid is unstable.

  • Pinacol Boronate Esters (Bpin) : As mentioned, these are generally more stable to storage and less prone to protodeboronation during the reaction.[14] They are easily prepared and are excellent coupling partners.

  • MIDA Boronates : These are highly stable, crystalline solids that are exceptionally robust to purification techniques like silica gel chromatography. They slowly release the active boronic acid under the basic, aqueous conditions of the Suzuki reaction, which can be beneficial for minimizing side reactions.

  • Potassium Organotrifluoroborates (R-BF₃K) : These are also highly stable, crystalline salts. They are activated by the base in the reaction to slowly release the active boron species, making them excellent coupling partners, particularly for sensitive substrates.[21][22]

Data Presentation: Recommended Catalyst Systems

The following table summarizes recommended starting conditions for screening. Yields are estimates based on literature for sterically hindered and electron-rich aryl bromides.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Est. Yield Range (%)Key Considerations
Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2)Toluene11075-95Excellent general system for hindered substrates.[5][15]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane10070-90SPhos is another highly effective Buchwald ligand.[20]
Pd(dppf)Cl₂ (3)(none)Cs₂CO₃ (2)DME / H₂O9060-85A classic, robust catalyst; may require aqueous conditions.[23][24]
Pd(PPh₃)₄ (5)(none)K₂CO₃ (2)Toluene / H₂O10020-50Traditional catalyst, often inefficient for this substrate type.[1][25]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' trans_complex->product start Catalytic Cycle Start reagents1 Ar-X (5-Bromo-2-isopropoxy benzaldehyde) reagents1->pd0 reagents2 R'-B(OH)₂ + Base reagents2->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Problem: Low or No Yield cause1 Cause: Inactive Catalyst? start->cause1 cause2 Cause: Suboptimal Ligand? start->cause2 cause3 Cause: Ineffective Base? start->cause3 cause4 Cause: Side Reactions? start->cause4 sol1a Action: Use air-stable precatalyst (e.g., XPhos Pd G3) cause1->sol1a sol1b Action: Ensure inert atmosphere (degas solvent) cause1->sol1b sol2 Action: Switch to bulky, e⁻-rich ligand (XPhos, SPhos, RuPhos) cause2->sol2 sol3 Action: Use stronger, non-nucleophilic base (K₃PO₄ or Cs₂CO₃) cause3->sol3 sol4a Protodeboronation -> Use B(pin) or anhydrous conditions cause4->sol4a sol4b Hydrodehalogenation -> Use high-purity reagents cause4->sol4b

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocol: Optimized Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.[10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous Toluene (concentration ~0.1-0.2 M)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with Argon three times.

  • Catalyst Addition : Under a positive flow of Argon, add Pd₂(dba)₃ and XPhos to the flask.

  • Solvent Addition : Add anhydrous, degassed toluene via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

References

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  • Thermo Fisher Scientific. Palladium-Catalysed Coupling Chemistry. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LPD/Application-Notes/Palladium-Catalysed-Coupling-Chemistry-Brochure-LPD-PCC-BRO.pdf
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. URL: https://www.youtube.
  • Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). URL: https://www.ascensusspecialties.com/the-prototype-of-palladium-cross-coupling-catalysts-tetrakistriphenylphosphinepalladium0/
  • Reddit. Pd(PPh3)4 is green black, but everything's already in the flask. Anything I can do to help this Suzuki coupling?. URL: https://www.reddit.com/r/Chempros/comments/s9j02t/pdpph34_is_green_black_but_everythings_already_in/
  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. URL: https://pubs.rsc.org/en/content/articlelanding/2016/re/c6re00133j
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1001&context=chem_pub
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553439/
  • Andrew G Myers Research Group. The Suzuki Reaction. URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf
  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. URL: https://www.semanticscholar.org/paper/Aldehydes-and-Ketones-Influence-Reactivity-and-in-Shields-Bierer/1169a897b69324a3075c32470e93290632b71946
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. URL: https://www.nrochemistry.com/suzuki-coupling/
  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. URL: https://pubmed.ncbi.nlm.nih.gov/23398380/
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Transition_Metal_Catalyzed_Coupling_Reactions/26.03%3A_Suzuki-Miyaura_Coupling
  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. URL: https://www.organic-chemistry.org/abstracts/lit3/260.shtm
  • ResearchGate. Optimisation of the Suzuki-Miyaura reaction. URL: https://www.researchgate.net/figure/Optimisation-of-the-Suzuki-Miyaura-reaction_tbl1_353457934
  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... URL: https://www.researchgate.net/figure/Optimization-in-reaction-conditions-for-Suzuki-coupling-reactions-between-1-equiv_tbl1_319192455
  • Bentham Science Publisher. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. URL: https://www.eurekaselect.com/article/16145

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work-up procedure for reactions containing 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for handling reactions containing 5-Bromo-2-isopropoxybenzaldehyde. Moving beyond simple procedural steps, this document explains the causality behind experimental choices, offering field-proven insights to troubleshoot common issues encountered during the reaction work-up and purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your compound is critical for designing a successful reaction and purification strategy.

Answer: this compound is an aromatic aldehyde. Its structure, featuring a bulky isopropoxy group ortho to the aldehyde and a bromine atom para to it, dictates its reactivity and physical characteristics. The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring toward electrophilic substitution and directs incoming electrophiles to the meta position.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number138505-25-6[3][4][5][6]
Molecular FormulaC₁₀H₁₁BrO₂[3][4][5]
Molecular Weight243.11 g/mol [3]
PurityTypically ≥95%
Storage2-8 °C
HazardIrritant[3]
Q2: What are the primary stability concerns for this compound during a reaction work-up?

Answer: Like many aldehydes, this compound is susceptible to oxidation, especially under basic conditions or upon prolonged exposure to air, which can convert the aldehyde to the corresponding carboxylic acid (5-Bromo-2-isopropoxybenzoic acid).[7] Additionally, strong acidic conditions during work-up should be approached with caution, as they can potentially lead to undesired side reactions. The stability of the isopropoxy group is generally robust under standard work-up conditions.

Q3: In which common organic solvents is this compound soluble?

Answer: Based on its structure—a moderately polar aromatic compound—this compound is expected to be soluble in a range of common organic solvents. These include:

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl acetate (EtOAc)

  • Tetrahydrofuran (THF)

  • Acetone

  • Toluene

It will have limited solubility in non-polar solvents like hexanes or pentane and is generally insoluble in water. This solubility profile is crucial for choosing appropriate solvents for extraction and chromatography.

Section 2: Troubleshooting Guide for Reaction Work-up

This section provides a question-and-answer formatted guide to address specific issues that may arise during the experimental work-up phase.

Problem 1: An emulsion has formed during aqueous extraction, and the layers will not separate.

Causality: Emulsions are colloidal mixtures of two immiscible liquids and often form when fine particulate matter is present or when the densities of the aqueous and organic layers are too similar.[8] This can be a persistent issue when working with complex reaction mixtures.

Solution: Step-by-Step Protocol to Break an Emulsion

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will begin to separate on their own.[8]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod. Avoid vigorous shaking, which can worsen the problem.[8]

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous layer, helping to force the organic solvent out of the solution.[8]

  • Change Solvent Volume: If the emulsion persists, try adding more of the organic solvent to dilute the mixture.

  • Filtration (Last Resort): As a final measure, filter the entire mixture through a pad of Celite® (diatomaceous earth) using vacuum filtration. This can break the emulsion by removing fine particulates.[8]

Problem 2: My crude NMR or TLC analysis shows the presence of a new, more polar impurity after the work-up.

Causality: This is a classic sign of aldehyde oxidation to the corresponding carboxylic acid. This can happen if the reaction is quenched with an oxidizing agent, if the work-up is performed under basic conditions (e.g., a sodium hydroxide wash), or if the product is exposed to air for an extended period. Aromatic aldehydes without alpha-hydrogens can also undergo the Cannizzaro reaction under strong basic conditions, leading to disproportionation into an alcohol and a carboxylic acid.[1][9]

Solution: Protocol for Preventing and Removing Carboxylic Acid Impurity

  • Quenching Strategy: Quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride, instead of water or basic solutions.[9]

  • Mild Basic Wash: To remove acidic byproducts without promoting significant oxidation of the aldehyde, use a saturated solution of sodium bicarbonate (NaHCO₃) for the aqueous wash. Add it carefully and vent the separatory funnel frequently to release the CO₂ gas that is generated.[8]

  • Work-up Diligently: Do not leave the work-up to sit overnight. Proceed from quenching to extraction and drying in a timely manner.

  • Removal via Extraction: If the carboxylic acid has already formed, it can be removed by washing the organic layer with a mild base like saturated NaHCO₃ solution. The deprotonated carboxylate salt will be extracted into the aqueous layer.[8]

Problem 3: The product appears to be degrading during silica gel column chromatography.

Causality: Standard silica gel is slightly acidic and can sometimes catalyze the degradation of sensitive compounds. Aldehydes can be susceptible to this, potentially forming acetals with the eluent (if an alcohol like methanol is used) or undergoing other acid-catalyzed reactions.

Solution: Alternative Purification Strategies

  • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a neutral base, such as triethylamine (~1% v/v). The solvent is then removed under reduced pressure before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for the chromatography.

  • Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography and can often yield very high purity material.[10] A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

  • Preparative TLC/HPLC: For small scales or very difficult separations, preparative thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC) can be effective.[10][11]

Workflow Visualization

A well-planned work-up is a critical step in any organic synthesis. The following diagram illustrates a general decision-making workflow for the work-up of a reaction containing this compound.

Workup_Workflow cluster_reaction Reaction Completion cluster_quench Quenching cluster_extraction Extraction cluster_purification Purification Reaction Reaction Complete (Monitored by TLC/LCMS) Quench Quench Reaction Reaction->Quench Quench_Choice Acidic/Neutral Reagents Present? Quench->Quench_Choice Quench_Acid Use Sat. NaHCO₃ or Water Quench_Choice->Quench_Acid Yes Quench_Neutral Use Sat. NH₄Cl or Water Quench_Choice->Quench_Neutral No Add_Solvent Dilute with Organic Solvent (e.g., EtOAc, DCM) Quench_Acid->Add_Solvent Quench_Neutral->Add_Solvent Wash Wash Organic Layer Add_Solvent->Wash Emulsion Emulsion Formed? Wash->Emulsion Break_Emulsion Break Emulsion (Add Brine, Filter) Emulsion->Break_Emulsion Yes Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Emulsion->Dry No Break_Emulsion->Wash Filter_Concentrate Filter and Concentrate (Rotary Evaporator) Dry->Filter_Concentrate Crude_Product Crude Product Filter_Concentrate->Crude_Product Purify_Choice Product is Solid? Crude_Product->Purify_Choice Recrystallize Recrystallization Purify_Choice->Recrystallize Yes Column Column Chromatography Purify_Choice->Column No Final_Product Pure Product Recrystallize->Final_Product Column->Final_Product

Caption: Decision workflow for work-up and purification.

Section 3: References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • MIT OpenCourseWare. Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]

  • Merlic, C. (UCLA). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Online Chemistry Notes. Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]

  • National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Google Patents. Process for the preparation of substituted benzaldehydes.

  • The Journal of Undergraduate Research. Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • American Elements. This compound. [Link]

  • University of Calgary. Reactions of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 18: Reactions of Aromatic Compounds. [Link]

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Technical Support Center: Monitoring Reactions with 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of monitoring chemical transformations involving this versatile reagent. Here, we address common challenges and frequently asked questions, providing field-proven insights and detailed protocols to ensure the success and reproducibility of your experiments.

Introduction to this compound

This compound (CAS No. 138505-25-6) is a substituted aromatic aldehyde widely used in organic synthesis.[1][2] Its chemical structure, featuring an electrophilic aldehyde group, an electron-withdrawing bromine atom, and an electron-donating isopropoxy group, imparts a unique reactivity profile.[3] The aldehyde facilitates reactions such as nucleophilic additions, reductions, and condensations, while the substituted aromatic ring is amenable to further functionalization.

Accurate reaction monitoring is paramount to understanding reaction kinetics, optimizing conditions, maximizing yield, and minimizing impurity formation. This guide provides a comprehensive framework for selecting and implementing the appropriate analytical techniques for your specific synthetic goals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the basic properties of your starting material is crucial for experimental design, including solvent selection and safety precautions.

PropertyValueSource
CAS Number 138505-25-6[4]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.1 g/mol [1]
Synonyms 5-Bromo-2-(1-methylethoxy)benzaldehyde[1]
Hazard Irritant[4]

Q2: Which functional groups are most important for monitoring reactions?

The primary reactive site is the aldehyde group . Its conversion to an alcohol (reduction), carboxylic acid (oxidation), or an imine (reductive amination) results in a significant change in the molecule's polarity. This polarity shift is the fundamental principle that allows for chromatographic monitoring. The presence of the bromine atom also provides a unique handle for analysis by mass spectrometry due to its characteristic isotopic pattern.[5]

Q3: How do I choose the best analytical technique for my reaction?

The choice depends on the specific information you need, the equipment available, and the nature of your reaction.

  • Thin-Layer Chromatography (TLC): Best for rapid, qualitative assessment of reaction progress. It's inexpensive and allows for multiple samples to be analyzed simultaneously.[6] It is the go-to method for quickly checking if the starting material is being consumed.[7]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis, providing precise data on conversion rates and purity. It is particularly useful for complex reaction mixtures or when monitoring for low-level impurities.[6][8]

  • Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable products. GC-MS offers the significant advantage of providing mass information, which aids in the structural confirmation of products and byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful, non-destructive technique that allows for in-situ monitoring of the reaction mixture in real-time.[10] It provides detailed structural information and can be used for quantitative analysis without the need for calibration curves for each component.[11][12]

Q4: What are the essential safety precautions when handling this compound?

This compound is classified as an irritant.[4] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]

Section 2: Reaction Monitoring Protocols
Protocol 1: Thin-Layer Chromatography (TLC)

TLC is the most common method for monitoring the progress of organic reactions.[14] The goal is to find a solvent system where the starting material and the product have a clear separation, typically with Rf values between 0.2 and 0.8.[14]

Step-by-Step Methodology:

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[15]

  • Prepare the Eluent: Select a solvent system (eluent). Start with a non-polar solvent and gradually add a more polar solvent until the desired separation is achieved. See Table 2 for suggestions. Prepare a small amount in a TLC chamber with a lid and filter paper to saturate the atmosphere.[15]

  • Spot the Plate:

    • Lane 1 (SM): Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., ethyl acetate) and spot it on the starting line.

    • Lane 2 (Co-spot): Apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.[7]

    • Lane 3 (RM): Using a capillary tube, take a small aliquot from your reaction mixture, dilute it if necessary, and spot it in the third lane.[7]

  • Develop the Plate: Place the TLC plate vertically into the chamber, ensuring the solvent level is below the starting line. Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.[14]

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots. Since this compound is an aromatic aldehyde, it should be visible under a UV lamp (254 nm).[16] Alternatively, use a chemical stain like potassium permanganate, which reacts with the aldehyde group.[16]

  • Interpret: A successful reaction will show the disappearance of the starting material spot in the RM lane and the appearance of a new spot (the product).[7]

Table 2: Recommended TLC Solvent Systems for Varying Polarities

Reaction Type Expected Product Polarity Suggested Starting Eluent (Hexane:Ethyl Acetate)
Wittig Reaction Less Polar (Alkene) 95:5
Grignard Addition More Polar (Secondary Alcohol) 80:20
Reduction to Alcohol More Polar (Primary Alcohol) 70:30

| Reductive Amination | Polarity Varies (Amine) | 85:15 |

Workflow for Selecting a Monitoring Technique

G cluster_0 Decision Process start Start: Reaction Planned q1 Need quick, qualitative check? start->q1 q2 Need quantitative data? q1->q2 No tlc Use TLC q1->tlc Yes q3 Is product volatile & thermally stable? q2->q3 No hplc Use HPLC q2->hplc Yes q4 Need real-time structural data? q3->q4 No gcms Use GC/GC-MS q3->gcms Yes q4->tlc No/Unsure nmr Use in-situ NMR q4->nmr Yes end_node Proceed with analysis tlc->end_node hplc->end_node gcms->end_node nmr->end_node

Caption: Decision workflow for choosing an analytical method.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, reverse-phase HPLC is a reliable method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Carefully take a timed aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting it in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to stop the reaction and prevent precipitation.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Method Parameters: Set up the HPLC system. A generic starting method is provided in Table 3. This method will likely require optimization for your specific product. Aromatic aldehydes can be detected by UV absorbance, typically around 254 nm or 360 nm after derivatization with DNPH.[17][18]

  • Analysis: Inject the prepared sample. Record the chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting pure standards beforehand).

  • Quantification: Calculate the percent conversion by integrating the peak areas.

Table 3: Example HPLC Method Parameters

Parameter Setting
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or Gradient; Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm

| Column Temperature | 30 °C |

Section 3: Troubleshooting Guide

Q: My spots are streaking on the TLC plate. What's wrong?

A: Streaking is often caused by overloading the sample, or the compound being highly polar or acidic/basic.

  • Solution 1 (Overloading): Dilute your sample significantly before spotting it on the plate.

  • Solution 2 (Polarity): Add a small amount of a more polar solvent (like methanol) to your eluent to improve the solubility of the polar compound in the mobile phase.

  • Solution 3 (Acidic/Basic): If your compound is acidic (e.g., an oxidized aldehyde byproduct), add a trace amount of acetic acid to the eluent. If it's basic, add a trace of triethylamine.

Q: I see the starting material spot is still very intense after the expected reaction time. What should I do?

A: This indicates an incomplete or stalled reaction.

  • Verify Reagents: Ensure your reagents were not degraded. For example, some catalysts or bases can be sensitive to air or moisture.

  • Check Temperature: Confirm the reaction is at the correct temperature.

  • Consider Stoichiometry: Double-check the molar equivalents of all reactants.

  • Troubleshooting Flowchart: Follow a logical progression to diagnose the issue.

G cluster_1 Troubleshooting Incomplete Reaction start TLC shows intense starting material spot q1 Is any product visible? start->q1 q2 Was reaction time sufficient? q1->q2 Yes sol2 Reaction has not started. Check reagent quality and addition. q1->sol2 No q3 Are reagents/catalyst active? q2->q3 Yes sol1 Reaction is slow. Continue monitoring or increase temperature. q2->sol1 No q4 Is temperature correct? q3->q4 Yes sol3 Re-run with fresh reagents or add more catalyst. q3->sol3 No sol4 Adjust temperature and continue monitoring. q4->sol4 No end_node Problem Resolved q4->end_node Yes

Caption: Troubleshooting flowchart for an incomplete reaction.

Q: My isolated yield is much lower than the reaction monitoring suggested. Where did my product go?

A: This is a common issue that points to problems during the work-up or purification, not the reaction itself.[19]

  • Aqueous Solubility: Your product might have some solubility in the aqueous layer during an extraction. Try re-extracting the aqueous layer with a different organic solvent.

  • Instability: The product may be unstable to the work-up conditions (e.g., sensitive to acid or base). Test the stability of your product by exposing a small sample to the work-up reagents and analyzing by TLC.[19]

  • Volatility: The product might be volatile and could be lost during solvent removal on a rotary evaporator. Check the solvent in the rotovap trap.[19]

  • Purification Loss: The product may have been partially lost during column chromatography (e.g., irreversible adsorption onto the silica gel) or crystallization.

Q: I'm not seeing my product peak in the HPLC or GC chromatogram.

A:

  • Check Detector Settings: Ensure the detector is set to a wavelength where your product absorbs (HPLC) or that the mass range is appropriate (GC-MS).

  • Solubility/Precipitation: The product may have precipitated out of the solution after quenching and dilution. Ensure it is fully dissolved before injection.

  • Thermal Decomposition: For GC analysis, the product might be decomposing in the hot injection port. Try lowering the injector temperature or using a different analytical method like HPLC.

  • Retention: The product may be strongly retained on the column and not eluting under the current conditions. Try running a gradient with a stronger solvent (HPLC) or increasing the oven temperature (GC).

Section 4: References
  • Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • ACS Publications. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • Magritek. Reaction Monitoring. [Link]

  • ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

  • Restek. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]

  • Hale, R. C., & Gaylor, M. O. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • ResearchGate. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Oxford Instruments. Reaction Monitoring - Magnetic Resonance. [Link]

  • ACS Publications. Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. [Link]

  • Semantic Scholar. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. [Link]

  • National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]

  • Royal Society of Chemistry. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • USGS Publications Warehouse. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. [Link]

  • International Journal of Research in Engineering and Science. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Coconote. TLC Monitoring of Reaction Progress. [Link]

  • UNT Digital Library. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After.... [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • PubChem. 5-Bromo-2-[isobutyl(propyl)amino]benzaldehyde. [Link]

  • American Elements. This compound. [Link]

  • National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

  • ResearchGate. Techniques and Methods to Monitor Chemical Reactions. [Link]

  • Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]

  • YouTube. Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • Reddit. Common sources of mistake in organic synthesis. [Link]

  • Organic Chemistry: How to... Approach to Synthesis Problems. [Link]

  • ChemUniverse. This compound [P47746]. [Link]

  • J&K Scientific LLC. This compound | 138505-25-6. [Link]

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Technical Support Center: Overcoming Reactivity Challenges with 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-isopropoxybenzaldehyde (CAS: 138505-25-6).[1][2][3] This versatile building block is crucial in the synthesis of complex molecules in the pharmaceutical and materials science sectors. However, its unique substitution pattern presents distinct reactivity challenges that can often lead to sluggish or failed reactions. The primary culprit is the significant steric hindrance imposed by the bulky isopropoxy group positioned ortho to the aldehyde, which shields both the formyl group and the adjacent carbon-bromine bond.

This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic rationale to help you navigate these challenges and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound significantly less reactive than other substituted benzaldehydes?

The reduced reactivity stems from a combination of steric and electronic factors:

  • Steric Hindrance (Primary Factor): The most significant barrier is the bulky isopropoxy group at the C2 position. This group physically blocks the trajectory of incoming nucleophiles attempting to attack the electrophilic carbonyl carbon of the aldehyde.[4][5][6] Similarly, it impedes the approach of large metal catalysts, like palladium complexes, required for cross-coupling reactions at the C5-bromo position.[7]

  • Electronic Effects: The isopropoxy group is electron-donating via resonance (+M effect), which slightly reduces the electrophilicity of the carbonyl carbon, making it less attractive to nucleophiles.[8] While the bromine atom is electron-withdrawing via induction (-I effect), the steric shield of the ortho-isopropoxy group is the dominant deactivating feature for reactions at the aldehyde.[8][9]

Q2: How do the electronic properties of the substituents influence the molecule's reactivity?

The interplay is nuanced. The electron-donating isopropoxy group and the electron-withdrawing aldehyde group create a polarized aromatic system. For reactions involving the aldehyde, the isopropoxy group's electron donation slightly deactivates it towards nucleophilic attack.[10] For reactions at the C-Br bond, such as Suzuki coupling, the overall electron density of the ring influences the rate-determining oxidative addition step.[9] However, for this specific molecule, steric effects almost always outweigh these electronic considerations.

Q3: What are the optimal storage conditions for this compound?

To ensure consistent reactivity and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid, so storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

Part 2: Troubleshooting Guides & Experimental Protocols

This section addresses common failures in key synthetic transformations and provides validated protocols to overcome them.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is notoriously difficult with sterically hindered substrates like this compound.[11][12]

Troubleshooting: Sluggish or Failed Suzuki Coupling

Q: My Suzuki coupling reaction with this compound is giving low to no yield. I'm using Pd(PPh₃)₄. What is going wrong?

A: The primary issue is the failure of the rate-limiting oxidative addition step.[13] The bulky ortho-isopropoxy group prevents the standard Pd(0) catalyst, encumbered by its own ligands (like PPh₃), from accessing the C-Br bond. Using catalysts with smaller, less effective ligands is not the solution, as they are often not active enough.

The solution lies in using specialized palladium pre-catalysts and bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly active, low-coordinate L-Pd(0) species that is less sterically demanding and more reactive, facilitating oxidative addition even at a hindered site.[14][15]

Optimized Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol employs a modern catalyst system designed for challenging substrates.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., SPhos or XPhos, 2.2-4.4 mol%). Refer to Table 1 for catalyst system recommendations.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Standard Conditions (Often Fail) Recommended Conditions for High Yield Rationale for Change
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Pd₂(dba)₃/SPhos; XPhos PalladacycleBulky ligands create a more active L-Pd(0) species to overcome steric hindrance.[14][15]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases facilitate the transmetallation step without competing side reactions.[15][16]
Solvent THF, DMEToluene, 1,4-DioxaneHigher boiling points allow for increased reaction temperatures, accelerating the slow oxidative addition.
Temperature Room Temperature to 60 °C80 - 110 °CProvides the necessary activation energy for the sterically demanding oxidative addition step.

Suzuki_Troubleshooting start Suzuki Reaction Fails (Low/No Yield) check_sm Verify Purity of Starting Materials & Reagents start->check_sm catalyst Is the Catalyst System Appropriate for a Hindered Substrate? check_sm->catalyst use_std_pd Using Pd(PPh₃)₄ or similar? catalyst->use_std_pd Yes conditions Review Reaction Conditions (Base, Solvent, Temp) catalyst->conditions No switch_catalyst Switch to Bulky Ligand System (e.g., Pd₂(dba)₃/SPhos) [14][15] use_std_pd->switch_catalyst switch_catalyst->conditions optimize_cond Use Stronger Base (K₃PO₄) High-Boiling Solvent (Toluene) Increase Temperature (80-110°C) [16] conditions->optimize_cond success Successful Coupling optimize_cond->success

B. Wittig Reaction

The Wittig reaction converts aldehydes to alkenes but is highly sensitive to steric hindrance around the carbonyl group.[17][18][19]

Troubleshooting: Low Olefination Yield

Q: My Wittig reaction is very slow and gives a poor yield of the desired alkene. How can I drive it to completion?

A: The nucleophilic attack of the phosphorus ylide on the sterically shielded aldehyde is the bottleneck. The choice of ylide and the base used to generate it are critical.

  • Ylide Reactivity: Stabilized ylides (containing an electron-withdrawing group like an ester) are less nucleophilic and will likely fail. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are much more reactive and are required for this substrate.[20]

  • Base Selection: A strong base is needed to fully deprotonate the phosphonium salt to generate the reactive ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS).[17]

Optimized Protocol: Wittig Reaction with a Non-Stabilized Ylide

Step-by-Step Methodology:

  • Ylide Generation: In an oven-dried, two-neck flask under argon, suspend the appropriate alkyltriphenylphosphonium bromide/iodide (1.1 equiv) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C or -78 °C (depending on the base) and add the strong base (e.g., n-BuLi, 1.05 equiv) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Stir for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (like hexanes) or by chromatography.

  • Purification: Purify the crude product by flash column chromatography.

Wittig_Workflow start Prepare Phosphonium Salt in Anhydrous THF under Argon add_base Cool to 0°C / -78°C Add Strong Base (e.g., n-BuLi) [17] start->add_base form_ylide Stir for 30-60 min (Ylide Formation) add_base->form_ylide add_aldehyde Add Aldehyde Solution Dropwise at Low Temperature form_ylide->add_aldehyde react Warm to Room Temperature Stir for 2-12 hours add_aldehyde->react workup Quench with Sat. NH₄Cl Perform Aqueous Workup react->workup purify Purify via Column Chromatography workup->purify

C. Reductive Amination

Reductive amination involves the formation of an imine or iminium ion, followed by its reduction.[21] Both steps can be hindered.

Troubleshooting: Inefficient Imine Formation

Q: My reductive amination is failing. I suspect the initial imine is not forming due to steric hindrance. What can I do?

A: Your suspicion is correct. The condensation between the amine and the sterically crowded aldehyde is slow and often unfavorable. To overcome this, you must actively remove the water byproduct to drive the equilibrium toward the imine.

  • Dehydration: Use a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) in the reaction mixture.

  • Lewis Acid Catalysis: A catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(O-iPr)₄), can activate the aldehyde and facilitate the condensation step.[22]

  • Reducing Agent: Use a mild reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose, as it is less reactive than NaBH₄ and can be added directly with the aldehyde and amine.[22]

Optimized Protocol: One-Pot Reductive Amination

Step-by-Step Methodology:

  • Reaction Setup: To a flask containing a stir bar, add this compound (1.0 equiv), the primary or secondary amine (1.1 equiv), and activated 4Å molecular sieves.

  • Solvent: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Caution: Gas evolution may occur.

  • Reaction: Stir at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Filter off the molecular sieves. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting amine by flash column chromatography.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF. [Link]
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
  • Course Hero. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
  • Organic Chemistry Data. (n.d.).
  • Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Organic Chemistry Data. (n.d.).
  • American Elements. (n.d.). This compound. [Link]
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
  • Prepp. (2025). Benzaldehyde is less reactive towards nucleophilic. [Link]
  • YouTube. (2018). Nucleophilic Addition Mechanisms. [Link]
  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
  • Quora. (2016).
  • Allen. (n.d.). Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason. [Link]
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
  • ResearchGate. (n.d.). Reactions using benzaldehyde with electron donating groups and various alcohols. [Link]
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. [Link]
  • YouTube. (2021). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. [Link]
  • Reddit. (n.d.).

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-isopropoxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. This guide offers an in-depth comparison of the reactivity of two structurally similar yet electronically distinct benzaldehyde derivatives: 5-Bromo-2-isopropoxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. Understanding their differential reactivity is paramount for researchers in medicinal chemistry and materials science, where these compounds serve as versatile intermediates. This analysis is grounded in fundamental chemical principles, supported by spectroscopic data and established experimental observations.

Structural and Electronic Overview

The reactivity of these two aromatic aldehydes is fundamentally governed by the electronic and steric nature of the substituent at the C2 position—an isopropoxy group versus a hydroxyl group. Both molecules share a common scaffold: a bromine atom at C5 and an aldehyde group at C1. The interplay of these functional groups dictates the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring.

CompoundStructureKey Features
This compound Contains an electron-donating isopropoxy group (-O-iPr) at the ortho position to the aldehyde.
5-bromo-2-hydroxybenzaldehyde Features an electron-donating hydroxyl group (-OH) at the ortho position, capable of intramolecular hydrogen bonding.

The oxygen atom in both the hydroxyl and isopropoxy groups possesses lone pairs that can be donated to the benzene ring through a resonance effect (+M), thereby activating the ring towards electrophilic attack. However, the extent of this activation and the steric environment around the aldehyde functionality differ significantly, leading to distinct chemical behaviors.

Reactivity of the Carbonyl Group: A Tale of Two Substituents

The primary site of reaction for aldehydes is the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The reactivity of the aldehyde is modulated by the electronic effects of the substituents on the aromatic ring.

In 5-bromo-2-hydroxybenzaldehyde , the hydroxyl group at the ortho position engages in strong intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen.[1][2] This interaction has a profound impact on the reactivity of the carbonyl group.

The hydrogen of the hydroxyl group forms a stable six-membered ring with the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon.

>]; } } Intramolecular hydrogen bonding in 5-bromo-2-hydroxybenzaldehyde.

This intramolecular hydrogen bond delocalizes the lone pair of electrons from the hydroxyl oxygen and also reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity. Consequently, 5-bromo-2-hydroxybenzaldehyde is expected to be less reactive towards nucleophiles compared to its isopropoxy counterpart.

Conversely, in This compound , the bulky isopropoxy group does not form a hydrogen bond. While the isopropoxy group is also electron-donating through resonance, the absence of hydrogen bonding and the potential for steric hindrance are the key distinguishing factors. The electron-donating nature of the isopropoxy group still somewhat reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde, but to a lesser extent than the hydrogen-bonded hydroxyl group. The steric bulk of the isopropoxy group may also influence the approach of nucleophiles to the carbonyl carbon.

Experimental Protocol: Comparative Nucleophilic Addition (Wittig Reaction)

To empirically compare the reactivity of the aldehyde functionality, a parallel Wittig reaction can be performed. The Wittig reaction, which converts an aldehyde to an alkene, is a classic example of nucleophilic addition to a carbonyl group.[3]

Objective: To compare the reaction yield of the Wittig olefination for this compound and 5-bromo-2-hydroxybenzaldehyde under identical conditions.

Materials:

  • This compound

  • 5-bromo-2-hydroxybenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To two separate stirred suspensions of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Stir the resulting ylide solutions at room temperature for 1 hour.

  • Cool the solutions back to 0 °C. To one flask, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. To the other flask, add a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow both reaction mixtures to warm to room temperature and stir for a designated time (e.g., 4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench both reactions with a saturated aqueous solution of ammonium chloride.

  • Extract the products with diethyl ether, dry the organic layers over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude products by column chromatography and calculate the percentage yield for each reaction.

Expected Outcome: this compound is anticipated to give a higher yield of the corresponding styrene derivative due to the higher electrophilicity of its carbonyl carbon compared to 5-bromo-2-hydroxybenzaldehyde.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl and isopropoxy groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS).[4] This is due to their ability to donate electron density to the benzene ring via resonance, which stabilizes the cationic intermediate (sigma complex) formed during the reaction.[4][5]

However, the hydroxyl group is a more powerful activating group than the isopropoxy group.[4][5][6] The lone pair on the oxygen in phenol is more available for donation into the ring compared to anisole (a methoxybenzene, which is electronically similar to the isopropoxy derivative).[1][6] This is because the methyl group in anisole (and the isopropyl group in the isopropoxy derivative) has a slight electron-donating inductive effect which makes the oxygen slightly less electron-donating to the ring.[2]

Therefore, 5-bromo-2-hydroxybenzaldehyde is expected to be more reactive towards electrophilic aromatic substitution than this compound.

G cluster_0 Reactivity Comparison cluster_1 Reaction Type Compound_A 5-bromo-2-hydroxybenzaldehyde Nucleophilic_Addition Nucleophilic Addition (e.g., Wittig Reaction) Compound_A->Nucleophilic_Addition Less Reactive Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution Compound_A->Electrophilic_Aromatic_Substitution More Reactive Compound_B This compound Compound_B->Nucleophilic_Addition More Reactive Compound_B->Electrophilic_Aromatic_Substitution Less Reactive

Steric Considerations

The isopropoxy group is significantly bulkier than the hydroxyl group. This steric hindrance can influence the regioselectivity of electrophilic aromatic substitution reactions. While both the -OH and -O-iPr groups direct incoming electrophiles to the ortho and para positions relative to themselves, the bulky isopropoxy group in this compound may disfavor substitution at the adjacent C3 position.

Synthesis and Spectroscopic Data

5-bromo-2-hydroxybenzaldehyde is commercially available and can be synthesized by the bromination of salicylaldehyde.[7]

This compound is typically synthesized from 5-bromo-2-hydroxybenzaldehyde via a Williamson ether synthesis.[8][9][10] This involves deprotonating the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl halide (e.g., 2-bromopropane).

G Start 5-bromo-2-hydroxybenzaldehyde Intermediate Phenoxide Start->Intermediate Base Product This compound Intermediate->Product Reagent Isopropyl Halide (e.g., 2-bromopropane) Reagent->Product SN2 Reaction

Spectroscopic Data Comparison

The following table provides a comparison of the expected ¹H NMR chemical shifts for key protons in both molecules.

Proton5-bromo-2-hydroxybenzaldehyde (Expected δ, ppm)This compound (Expected δ, ppm)Rationale for Difference
Aldehyde (-CHO)~9.8~10.4The intramolecular hydrogen bond in the hydroxy derivative shields the aldehyde proton, causing an upfield shift.
Hydroxyl (-OH)~11.0 (broad)N/AThe phenolic proton is acidic and its signal is often broad.
Aromatic Protons~6.9 - 7.6~6.9 - 7.7The electron-donating effects of both groups lead to similar chemical shifts for the aromatic protons.
Isopropoxy (CH)N/A~4.6 (septet)Characteristic septet for the methine proton of the isopropoxy group.
Isopropoxy (CH₃)N/A~1.4 (dublet)Characteristic doublet for the methyl protons of the isopropoxy group.

Conclusion

The reactivity of this compound and 5-bromo-2-hydroxybenzaldehyde is a nuanced interplay of electronic and steric effects.

  • For nucleophilic addition reactions at the carbonyl group, this compound is the more reactive species. The absence of intramolecular hydrogen bonding results in a more electrophilic carbonyl carbon.

  • For electrophilic aromatic substitution reactions, 5-bromo-2-hydroxybenzaldehyde is the more reactive compound. The hydroxyl group is a more potent activating group than the isopropoxy group, leading to a more electron-rich aromatic ring.

The choice between these two valuable synthetic intermediates should be guided by the specific transformation intended. For reactions targeting the aldehyde functionality, the isopropoxy derivative offers a clear advantage in reactivity. Conversely, for modifications of the aromatic ring via electrophilic substitution, the hydroxybenzaldehyde is the superior choice. This guide provides the foundational understanding necessary for researchers to make informed decisions in their synthetic endeavors.

References

  • AskIITians. (2025, March 8). Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate.
  • BenchChem. (n.d.). Comparative Reactivity of Anisole versus Phenol in Bromination: A Detailed Guide.
  • MDPI. (n.d.). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s).
  • Brainly. (2024, March 7). [FREE] Which of the following is most reactive towards electrophilic substitution reaction? 1. Anisole 2..
  • Reddit. (2021, April 1). There is a small difference in the reactivity of phenol and anisole towards electrophilic substitution. Why is it so?.
  • Scribd. (n.d.). Reactions of Aldehydes and Ketones: Learning Activity No. 17 | PDF.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Owlcation. (2023, December 26). Determining Reactions of Aldehydes and Ketones.
  • Owlcation. (2021, July 16). Experimental No. (13) Aldehydes and ketones.
  • BenchChem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis.
  • YouTube. (2018, August 29). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students.
  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Biosynth. (n.d.). 5-(2-Bromo-acetyl)-2-hydroxy-benzaldehyde | 115787-50-3 | FB151380.
  • BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide.
  • BLD Pharm. (n.d.). 1761-61-1|5-Bromo-2-hydroxybenzaldehyde|BLD Pharm.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.

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A Senior Application Scientist's Guide to Alternatives for 5-Bromo-2-isopropoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of organic synthesis, particularly in the development of pharmaceutical and specialty chemical intermediates, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. 5-Bromo-2-isopropoxybenzaldehyde has established itself as a valuable reagent, prized for its specific steric and electronic properties. However, reliance on a single intermediate can present challenges related to cost, availability, or the need for alternative reactivity profiles.

This guide provides an in-depth technical comparison of viable alternatives to this compound. We will delve into the nuances of their reactivity in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Understanding the Role of this compound

This compound (C₁₀H₁₁BrO₂) is an aromatic aldehyde featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position of the benzaldehyde scaffold.[1][2][3][4][5][6] This substitution pattern confers a unique combination of reactivity:

  • The Aldehyde Group: A versatile functional handle for nucleophilic additions (e.g., Grignard and Wittig reactions) and other carbonyl chemistries.

  • The Bromine Atom: A key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

  • The Isopropoxy Group: A bulky ortho-alkoxy group that can influence the conformation and reactivity of the aldehyde and provides steric shielding. It also serves as a protecting group for the phenol functionality.

Core Synthetic Applications and the Search for Alternatives

The primary utility of this compound and its alternatives lies in their application in three cornerstone reactions of modern organic synthesis:

  • Suzuki-Miyaura Coupling: For the construction of biaryl structures.

  • Wittig Reaction: For the synthesis of alkenes from the aldehyde functionality.

  • Grignard Reaction: For the formation of secondary alcohols via nucleophilic addition to the aldehyde.

The ideal alternative should not only replicate the desired reactivity but also potentially offer advantages in terms of yield, reaction conditions, cost, or availability.

Primary Alternative: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde)

The most direct and widely applicable alternative is 5-Bromo-2-hydroxybenzaldehyde, where the isopropoxy group is replaced by a hydroxyl group.[7][8][9]

Synthesis: This compound is readily synthesized by the bromination of salicylaldehyde at low temperatures.[7] A typical procedure involves the slow addition of a bromine solution in a suitable solvent like carbon tetrachloride to a solution of salicylaldehyde.[10]

Performance Comparison:

The key difference in reactivity stems from the presence of the free hydroxyl group. This can be both an advantage and a challenge.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The phenolic hydroxyl group in 5-Bromo-2-hydroxybenzaldehyde can interfere with the catalytic cycle of the Suzuki coupling. Therefore, it often requires protection or the use of specific conditions that tolerate free phenols. In contrast, the isopropoxy group in this compound acts as an in-situ protecting group.

However, with appropriate catalyst and base selection, 5-Bromo-2-hydroxybenzaldehyde can be a highly effective coupling partner. Experimental data shows that the Suzuki-Miyaura cross-coupling of 5-bromosalicylaldehyde with various arylboronic acids can proceed with good to excellent yields.[11]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Arylboronic AcidProduct from 5-Bromosalicylaldehyde (Yield %)[11]
Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78

Reaction Conditions: Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water).[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromosalicylaldehyde with Phenylboronic Acid [11]

Suzuki_Coupling reagents 5-Bromosalicylaldehyde (1 mmol) Phenylboronic Acid (1.2 mmol) Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Base (e.g., K₂CO₃, 2 mmol) solvent Solvent (e.g., Dioxane/H₂O 4:1, 10 mL) reagents->solvent Dissolve reaction_conditions Reaction Heat to 80-100 °C Stir for 12-24 h solvent->reaction_conditions Inert Atmosphere (Ar/N₂) workup Workup Aqueous extraction Purification (Column Chromatography) reaction_conditions->workup Reaction Completion (TLC) product 5-Phenyl-2-hydroxybenzaldehyde workup->product

Caption: Workflow for the Suzuki-Miyaura coupling of 5-Bromosalicylaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromosalicylaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v). Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Wittig Reaction: Reactivity and Chemoselectivity

In the Wittig reaction, the electrophilicity of the aldehyde's carbonyl carbon is a key determinant of reactivity. Electron-withdrawing groups on the benzaldehyde ring generally accelerate the reaction.[12] Both the bromo and isopropoxy/hydroxy groups influence the electronic nature of the aldehyde.

The isopropoxy group is a moderately electron-donating group through resonance, which can slightly decrease the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde. The hydroxyl group has a similar effect. The bromine atom, being electron-withdrawing through induction, enhances the reactivity.

Table 2: Predicted Relative Reactivity in Wittig Reactions

CompoundKey Substituent EffectsPredicted Reactivity
This compound-I (Br), +M (O-iPr)High
5-Bromo-2-hydroxybenzaldehyde-I (Br), +M (OH)High
5-Chloro-2-isopropoxybenzaldehyde-I (Cl), +M (O-iPr)High (similar to bromo)

While direct kinetic data is scarce, the high yields generally obtained in Wittig reactions with substituted benzaldehydes suggest that both this compound and 5-Bromo-2-hydroxybenzaldehyde are excellent substrates.[12][13]

Experimental Protocol: Wittig Reaction with a Substituted Benzaldehyde [12][14]

Wittig_Reaction phosphonium_salt Methyltriphenylphosphonium bromide (1.1 equiv) ylide_formation Ylide Formation Anhydrous THF 0 °C to RT phosphonium_salt->ylide_formation base Strong Base (e.g., n-BuLi, 1.1 equiv) base->ylide_formation reaction Reaction Add aldehyde to ylide Stir at RT ylide_formation->reaction aldehyde Substituted Benzaldehyde (1.0 equiv) aldehyde->reaction workup Workup Aqueous quench Extraction & Purification reaction->workup product Styrene Derivative workup->product Grignard_Reaction grignard_reagent Grignard Reagent (e.g., MeMgBr, 1.1-2.2 equiv) reaction_conditions Reaction Anhydrous Ether/THF 0 °C to RT grignard_reagent->reaction_conditions aldehyde Benzaldehyde Derivative (1.0 equiv) aldehyde->reaction_conditions Slow Addition workup Workup Aqueous acid quench (e.g., NH₄Cl) Extraction & Purification reaction_conditions->workup product Secondary Alcohol workup->product

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-2-isopropoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The exploration of novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, substituted benzaldehydes have emerged as a versatile scaffold, giving rise to a multitude of derivatives with promising biological activities. This guide focuses on the derivatives of 5-Bromo-2-isopropoxybenzaldehyde, a compound whose structural features—a reactive aldehyde group, a bulky isopropoxy moiety, and a bromine substituent—offer a unique platform for chemical modification and the potential for diverse pharmacological effects. We will delve into a comparative analysis of their potential anticancer, antimicrobial, and anti-inflammatory activities, supported by established experimental protocols and data from structurally related compounds.

The Scientific Rationale: Why this compound?

The selection of this compound as a parent molecule is underpinned by a sound structure-activity relationship rationale. The aldehyde functional group serves as a key reaction site for the synthesis of a wide array of derivatives, most notably Schiff bases through condensation with primary amines. The presence of a bromine atom at the 5-position can significantly influence the electronic properties of the aromatic ring and enhance lipophilicity, which may, in turn, improve membrane permeability and biological activity. Furthermore, the 2-isopropoxy group introduces steric bulk, which can modulate the interaction of the derivatives with biological targets, potentially leading to increased selectivity and potency.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of benzaldehyde have demonstrated notable potential in oncology, with mechanisms often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] While direct experimental data for this compound derivatives is still emerging, studies on structurally similar benzyloxybenzaldehyde derivatives provide valuable comparative insights into their cytotoxic effects against cancer cell lines.[1]

A recent study has shed light on the anticancer mechanism of benzaldehyde, revealing its ability to overcome therapy resistance and prevent metastasis by targeting the interaction of the signaling protein 14-3-3ζ with a phosphorylated form of histone H3.[2][3][4] This disruption of a key protein-protein interaction highlights a sophisticated mechanism by which these compounds can exert their anticancer effects.[2][3][4]

Comparative Anticancer Activity of Structurally Related Benzyloxybenzaldehyde Derivatives

The following table summarizes the cytotoxic activity of several benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line, providing a benchmark for the potential efficacy of novel this compound derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstituent on Benzaldehyde Ring (R1)Substituent on Benzyl Ring (R2)IC50 (µM)[1]
17 HH>10
28 5-ClH8.2
26 4-OCH3H9.5
27 5-OCH3H9.5
29 H3-OCH3<1
30 H2-Cl1-10
31 H4-Cl1-10

Note: This data is for benzyloxybenzaldehyde derivatives, which are structurally analogous to potential derivatives of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7] The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[5][7] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (% Viability & IC50) G->H

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Schiff base derivatives of various aldehydes are well-documented for their antimicrobial properties.[8][9] The imine or azomethine group (-C=N-) in the Schiff base structure is often crucial for their biological activity. The formation of metal complexes with these Schiff bases can further enhance their antimicrobial efficacy.[10] Derivatives of 5-Bromo-2-hydroxybenzaldehyde, a closely related compound, have shown activity against various bacterial strains.[11][12]

Comparative Antimicrobial Activity of Related Schiff Base Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for Schiff base derivatives against common bacterial and fungal pathogens, providing a reference for the potential antimicrobial spectrum of this compound derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Compound/DerivativeEscherichia coli MIC (µg/mL)[8]Staphylococcus aureus MIC (µg/mL)[8]Candida albicans MIC (µg/mL)[8]
PC1 (from Benzaldehyde) 62.562.5250
PC2 (from Anisaldehyde) 25062.562.5
PC3 (from 4-Nitrobenzaldehyde) 25062.5125
PC4 (from Cinnamaldehyde) 62.5No Activity125

Note: This data is for Schiff base derivatives of other benzaldehydes and serves as a comparative benchmark.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][14]

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare a stock solution of the synthesized this compound derivatives in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to obtain a range of concentrations.[13]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Diagram of the Broth Microdilution Method:

Broth_Microdilution cluster_protocol Broth Microdilution for MIC A 1. Prepare Serial Dilutions of Test Compound in Broth C 3. Inoculate Wells (96-well plate) A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate Plate (e.g., 24 hours) C->D E 5. Observe for Growth (Turbidity) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F Anti_Inflammatory_Pathway cluster_pathway Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB_Inhibitor IκB TLR4->NFkB_Inhibitor activates degradation of NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein transcription & translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Derivative 5-Bromo-2-isopropoxy- benzaldehyde Derivative Derivative->NFkB_Inhibitor inhibits degradation

Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for significant biological activities. The comparative data from structurally related molecules strongly suggest that these derivatives are worthy of investigation as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols offer a robust framework for the systematic evaluation of these novel compounds. Future research should focus on the synthesis of a diverse library of this compound derivatives and their subsequent screening using the outlined assays. Further mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their effects, ultimately paving the way for the development of new and effective therapeutic agents.

References

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spectroscopic analysis comparison of 5-Bromo-2-isopropoxybenzaldehyde and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount. Substituted benzaldehydes, such as 5-Bromo-2-isopropoxybenzaldehyde, are pivotal building blocks in the synthesis of a diverse array of complex molecules. Their utility stems from the reactive aldehyde functionality coupled with the tunable electronic and steric properties imparted by the aromatic substituents. This guide offers an in-depth comparative analysis of the spectroscopic signatures of this compound and its key derivatives, providing a foundational reference for researchers engaged in their synthesis and application.

This document moves beyond a mere catalog of data, delving into the causal relationships between molecular structure and spectroscopic output. By understanding these correlations, scientists can more effectively characterize novel compounds, diagnose reaction outcomes, and ensure the quality and purity of their materials. The experimental protocols detailed herein are designed to be self-validating, promoting reproducibility and confidence in analytical results.

The Spectroscopic Fingerprint: A Multi-faceted Approach

A comprehensive understanding of a molecule's structure requires a multi-pronged analytical approach. In this guide, we will dissect the spectroscopic characteristics of our target compounds using four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method provides a unique piece of the structural puzzle, and together they offer a high-fidelity molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms, their chemical environment, and even their spatial relationships.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for data consistency and comparability.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Comparison

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) are all highly informative.

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Alkoxy-H (δ, ppm)
This compound ~10.3~7.8 (d), ~7.6 (dd), ~6.9 (d)~4.7 (septet), ~1.4 (d)
5-Bromo-2-methoxybenzaldehyde 10.367.93 (d), 7.72 (dd), 7.03 (d)3.92 (s)
5-Bromo-2-hydroxybenzaldehyde 9.867.18 (d), 7.31 (d)- (OH at 11.00)

Analysis: The aldehyde proton in all three compounds appears as a singlet at a characteristic downfield position (>9.8 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons exhibit distinct splitting patterns based on their coupling with neighboring protons, allowing for unambiguous assignment. The key differentiating feature is the signal from the alkoxy group. The methoxy group in 5-Bromo-2-methoxybenzaldehyde gives a sharp singlet, while the isopropoxy group in the target compound shows a septet for the methine proton and a doublet for the methyl protons, a classic isopropyl signature. The hydroxyl proton in 5-Bromo-2-hydroxybenzaldehyde is a broad singlet at a very downfield position, indicative of hydrogen bonding.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of the carbon atoms.

CompoundC=O (δ, ppm)Aromatic-C (δ, ppm)Alkoxy-C (δ, ppm)
This compound ~189~160, ~138, ~128, ~125, ~118, ~115~72 (CH), ~22 (CH₃)
5-Bromo-2-methoxybenzaldehyde 188.9160.3, 138.3, 128.0, 125.1, 117.8, 114.556.4
5-Bromo-2-hydroxybenzaldehyde 195.4150.9, 149.3, 126.1, 121.3, 120.8, 111.1-

Analysis: The carbonyl carbon (C=O) is the most downfield signal in each spectrum. The number and chemical shifts of the aromatic carbons are consistent with the substitution pattern. The distinct chemical shifts of the alkoxy carbons provide a clear diagnostic for identifying the specific alkoxy group present. The isopropoxy group shows two signals, one for the methine carbon and another for the equivalent methyl carbons, while the methoxy group exhibits a single peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

Caption: Workflow for FT-IR Spectroscopic Analysis.

FT-IR Spectral Comparison
CompoundC=O Stretch (cm⁻¹)C-H Aldehyde Stretch (cm⁻¹)C-O Ether Stretch (cm⁻¹)Ar-Br Stretch (cm⁻¹)
This compound ~1680~2870, ~2770~1240, ~1120~650
5-Bromo-2-methoxybenzaldehyde 16822843, 27751251, 1022655
5-Bromo-2-hydroxybenzaldehyde 16532870, 2760- (Phenolic C-O at ~1280)660

Analysis: The most prominent feature in the FT-IR spectra of these compounds is the strong carbonyl (C=O) stretching absorption. The position of this band is influenced by the electronic effects of the substituents. The ether C-O stretching vibrations appear in the fingerprint region and can help distinguish between the different alkoxy groups. The characteristic C-H stretches of the aldehyde group are also readily identifiable. The broad O-H stretch in the spectrum of 5-Bromo-2-hydroxybenzaldehyde (around 3200 cm⁻¹) is another key differentiating feature.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and offering insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Caption: Workflow for Mass Spectrometry Analysis.

Mass Spectral Comparison
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 242/244 (M⁺, M⁺+2)200/202 ([M-C₃H₆]⁺), 199/201 ([M-C₃H₇]⁺)
5-Bromo-2-methoxybenzaldehyde 214/216 (M⁺, M⁺+2)199/201 ([M-CH₃]⁺), 185/187 ([M-CHO]⁺), 171/173 ([M-CH₃-CO]⁺)
5-Bromo-2-hydroxybenzaldehyde 200/202 (M⁺, M⁺+2)171/173 ([M-CHO]⁺), 122 ([M-Br]⁺), 93 ([M-Br-CHO]⁺)

Analysis: The presence of a bromine atom is readily identified by the characteristic M⁺ and M⁺+2 isotope pattern with approximately equal intensities. The fragmentation patterns are highly diagnostic. For the alkoxy derivatives, a common fragmentation pathway is the loss of the alkyl group. For this compound, the loss of propene (C₃H₆) via a McLafferty rearrangement is a likely fragmentation pathway. The fragmentation of 5-Bromo-2-hydroxybenzaldehyde involves the loss of the formyl group (CHO) and the bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation in the molecule.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis Spectroscopic Analysis.

UV-Vis Spectral Comparison
Compoundλ_max (nm) in Ethanol
This compound ~255, ~330
5-Bromo-2-methoxybenzaldehyde ~254, ~328
5-Bromo-2-hydroxybenzaldehyde ~256, ~335

Analysis: The UV-Vis spectra of these compounds are characterized by two main absorption bands corresponding to π → π* and n → π* electronic transitions of the conjugated aromatic aldehyde system. The position of the λ_max is subtly influenced by the nature of the substituent at the 2-position. The alkoxy groups have a minor effect on the λ_max compared to the unsubstituted benzaldehyde. The hydroxy group in 5-Bromo-2-hydroxybenzaldehyde causes a slight bathochromic (red) shift due to its electron-donating character through resonance.[1]

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a clear illustration of how subtle changes in molecular structure are reflected in their spectral data. The combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy offers a powerful toolkit for the unambiguous identification and characterization of these important synthetic intermediates. This guide serves as a practical resource for researchers, enabling them to interpret spectral data with confidence and to make informed decisions in their synthetic endeavors.

References

  • Shaheer, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 17(1), 1-22. [Link]
  • National Institute of Standards and Technology. 5-Bromo-2-hydroxybenzaldehyde. In NIST Chemistry WebBook. [Link]
  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

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A Senior Application Scientist's Guide to 5-Bromo-2-isopropoxybenzaldehyde in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the choice of a synthetic building block is a critical decision point, balancing cost, efficiency, and strategic value. 5-Bromo-2-isopropoxybenzaldehyde stands as a versatile, yet premium, reagent. This guide provides an in-depth cost-benefit analysis, comparing its direct use against a multi-step, in-house synthesis from more economical precursors. We will delve into the underlying chemical principles, provide actionable experimental protocols, and present a clear, data-driven comparison to inform your synthetic strategy.

The Strategic Value of this compound

This compound is a bifunctional aromatic compound. Its utility stems from the orthogonal reactivity of its two key functional groups:

  • The Aldehyde: A versatile handle for forming carbon-carbon bonds (e.g., Wittig, Horner-Wadsworth-Emmons reactions), carbon-nitrogen bonds (reductive amination, imine formation), or for conversion into other functional groups.

  • The Aryl Bromide: A prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the facile introduction of aryl, heteroaryl, or amine moieties.[1][2]

  • The Isopropoxy Group: This ether serves as a sterically bulky, stable protecting group for the ortho-hydroxyl. Its electron-donating nature can also modulate the electronic properties of the aromatic ring, influencing the kinetics of subsequent cross-coupling reactions.

This combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery where rapid diversification of a core scaffold is essential.[3]

Physicochemical Properties & Cost Overview

A direct comparison of the target molecule with its primary precursor reveals the fundamental economic trade-off. While purchasing this compound offers immediate access, synthesizing it from 5-Bromo-2-hydroxybenzaldehyde presents a significant cost saving on raw materials, at the expense of time and resources.

CompoundCAS NumberMolecular Weight ( g/mol )FormTypical Price (per gram)
This compound 138505-25-6243.10Solid~$90 - $190+[4][5]
5-Bromo-2-hydroxybenzaldehyde 1761-61-1201.02Off-white solid~$3 - $7.50[6][7]
2-Propanol (IPA) 67-63-060.10LiquidCommodity pricing
Potassium Carbonate (K₂CO₃) 584-08-7138.21SolidCommodity pricing

Note: Prices are estimates based on catalog listings for research quantities and can vary significantly by vendor and purity.

Comparative Synthetic Pathways

The central question for a lab is whether to "buy" or "build." Below, we outline the two competing workflows.

cluster_0 Pathway A: Direct Purchase cluster_1 Pathway B: In-House Synthesis A1 Procure This compound A2 Proceed to Cross-Coupling/Derivatization A1->A2 1 Step (High Reagent Cost) B1 Procure 5-Bromo-2-hydroxybenzaldehyde B2 Williamson Ether Synthesis (Isopropylation) B1->B2 Low Reagent Cost B3 Workup & Purification B2->B3 B4 Proceed to Cross-Coupling/Derivatization B3->B4 2+ Steps (Time/Labor Cost)

Caption: Workflow comparison of direct purchase vs. in-house synthesis.
Pathway A: The "Buy" Decision - Direct Application

This pathway prioritizes speed and convenience. The purchased reagent can be used directly in subsequent reactions, such as the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[8][9]

  • Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add this compound (243 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add a palladium catalyst/ligand system, for example, Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and a suitable phosphine ligand like SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add 10 mL of degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Choices:

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation with the palladium center.[10] K₃PO₄ is often preferred for its solubility and effectiveness.

  • Catalyst System (Pd₂(dba)₃/SPhos): This combination is highly effective for coupling aryl bromides. The bulky, electron-rich SPhos ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.[11]

Pathway B: The "Build" Decision - In-House Synthesis

This pathway prioritizes material cost savings. It involves a standard Williamson ether synthesis, a robust and well-understood reaction.

Experimental Protocol: Isopropylation of 5-Bromo-2-hydroxybenzaldehyde

  • Reagent Preparation: To a 100 mL round-bottom flask, add 5-Bromo-2-hydroxybenzaldehyde (2.01 g, 10.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Alkylating Agent: Add 2-iodopropane (1.5 mL, ~15 mmol, 1.5 equiv) dropwise at room temperature. Alternatively, 2-bromopropane can be used, but the reaction may require heating (e.g., 60-80 °C) and longer reaction times.

  • Reaction: Stir the mixture vigorously at room temperature (if using 2-iodopropane) or the elevated temperature (if using 2-bromopropane). Monitor the reaction progress by TLC until the starting material is consumed (typically 6-18 hours).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form. If an oil forms, stir until it solidifies.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL) and then with a small amount of cold hexanes to remove non-polar impurities. Dry the solid under vacuum to yield this compound. Further purification by recrystallization from ethanol/water may be performed if necessary. An expected yield is typically in the 85-95% range.

Causality Behind Choices:

  • Base (K₂CO₃): This base is sufficient to deprotonate the phenolic hydroxyl, forming the nucleophilic phenoxide. It is inexpensive, easy to handle, and readily removed during the aqueous workup.

  • Solvent (DMF): A polar aprotic solvent is ideal for Sₙ2 reactions like this one. It effectively solvates the potassium cation without solvating the phenoxide anion, leaving the nucleophile highly reactive.

  • Alkylating Agent: 2-iodopropane is more reactive than 2-bromopropane due to iodide being a better leaving group, allowing the reaction to proceed under milder conditions. The choice between them is a balance of reactivity and cost.

Cost-Benefit Analysis

Start Synthetic Goal: Target Molecule Buy Pathway A: Buy This compound Start->Buy Build Pathway B: Build from 5-Bromo-2-hydroxybenzaldehyde Start->Build Buy_Pro1 Pro: Immediate Availability Buy->Buy_Pro1 Buy_Pro2 Pro: Reduced Labor & Time Buy->Buy_Pro2 Buy_Con1 Con: High Reagent Cost (~$100+/g) Buy->Buy_Con1 Build_Pro1 Pro: Low Reagent Cost (~$5/g precursor) Build->Build_Pro1 Build_Pro2 Pro: Scalability Control Build->Build_Pro2 Build_Con1 Con: Additional Synthetic Step Build->Build_Con1 Build_Con2 Con: Requires Time, Labor, & Purification Resources Build->Build_Con2

Caption: Decision matrix for utilizing this compound.
FactorPathway A: Direct PurchasePathway B: In-House SynthesisAnalysis & Recommendation
Material Cost High. Significantly more expensive per mole.[4][5]Low. Precursors are an order of magnitude cheaper.[6][7]For large-scale campaigns or budget-constrained projects, Pathway B is clearly superior in material cost.
Time Investment Minimal. The reagent is ready for immediate use.Moderate. Requires an additional reaction, workup, and purification, adding at least one full day to the synthesis.For rapid SAR studies or time-sensitive projects, the time saved by Pathway A can justify the cost.
Labor & Resources Low. No synthetic effort required.Moderate. Requires chemist time, glassware, solvents, and analytical resources (TLC/LC-MS) for monitoring and characterization.Labs with limited personnel or high overhead costs may find the all-in cost of Pathway B to be higher than it appears.
Process Control & Scalability Limited. Dependent on supplier availability and batch-to-batch consistency.High. The synthesis is straightforward and highly scalable. Full control over purity and quantity.For process development and eventual scale-up, establishing a robust in-house synthesis (Pathway B) is invaluable.
Risk Low. Assured quality from a reputable supplier.Low. The Williamson ether synthesis is a high-yielding and reliable reaction. The primary risk is incomplete reaction or purification losses.Both pathways are low-risk from a chemical standpoint. The risk for Pathway A is logistical (supply chain), while for B it is executional.

Conclusion and Recommendations

The decision to use this compound directly or to synthesize it is a classic time-versus-cost dilemma that hinges on the specific context of the research.

  • Choose Direct Purchase (Pathway A) when:

    • Speed is paramount: The project requires rapid generation of derivatives for screening.

    • Small scale: Only milligram to low-gram quantities are needed, making the absolute cost difference negligible.

    • Labor is the primary cost driver: The cost of a chemist's time outweighs the savings on raw materials.

  • Choose In-House Synthesis (Pathway B) when:

    • Cost is a major constraint: The project is budget-sensitive.

    • Large scale is required: For synthesizing gram-to-kilogram quantities, the cost savings become substantial.

    • Long-term supply is needed: Establishing an in-house protocol ensures a reliable supply chain for a core intermediate.

For most academic and early-stage drug discovery labs, a hybrid approach is often optimal: purchase a small initial quantity for immediate proof-of-concept studies while simultaneously validating the in-house synthesis for future, larger-scale needs. This strategy effectively de-risks the project timeline while planning for future cost-efficiency.

References

  • Cenmed Enterprises. 5 Bromo 2 Hydroxybenzaldehyde N Phenylthiosemicarbazone. [Link]
  • ChemUniverse. This compound [P47746]. [Link]
  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Wikipedia.
  • Chemistry LibreTexts.
  • National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
  • ResearchGate. New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • YouTube.
  • AMERICAN ELEMENTS. This compound | CAS 138505-25-6. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ChemUniverse. Request A Quote. [Link]
  • Common Organic Chemistry.
  • ChemUniverse. Request A Quote. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • MDPI.
  • National Institutes of Health. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]
  • ResearchGate. (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

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A Comparative Guide to Catalysts for Reactions with 5-Bromo-2-isopropoxybenzaldehyde: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, 5-Bromo-2-isopropoxybenzaldehyde stands as a versatile and valuable building block. Its utility in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science, is largely dictated by the strategic functionalization of its aryl bromide moiety. The success of these transformations hinges critically on the selection of an appropriate catalytic system. This guide provides a comprehensive comparative analysis of various catalysts for the most pertinent reactions involving this compound, offering researchers, scientists, and drug development professionals a robust framework for catalyst selection, reaction optimization, and mechanistic understanding.

The isopropoxy group at the ortho position and the aldehyde functionality introduce both steric and electronic factors that must be considered when choosing a catalyst. This guide will delve into the nuances of catalyst performance for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, drawing upon experimental data from structurally analogous systems to provide actionable insights.

The Landscape of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The general catalytic cycle for many of these transformations proceeds through three key elementary steps: oxidative addition, transmetalation (for coupling reactions like Suzuki-Miyaura), and reductive elimination.[3][4] The nature of the catalyst, particularly the phosphine ligand, plays a pivotal role in modulating the efficiency of each step and, consequently, the overall outcome of the reaction.

dot graph "Catalytic_Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L_n" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(X)L_n" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)(R)L_n" [fillcolor="#FBBC05", fontcolor="#202124"]; Product [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-R"];

"Pd(0)L_n" -> "Ar-Pd(II)(X)L_n" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(X)L_n" -> "Ar-Pd(II)(R)L_n" [label="Transmetalation\n(R-M)"]; "Ar-Pd(II)(R)L_n" -> "Pd(0)L_n" [label="Reductive Elimination"]; "Ar-Pd(II)(R)L_n" -> Product; } caption: "Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions."

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. For a substrate like this compound, the steric hindrance from the ortho-isopropoxy group can influence the reaction's efficiency. Therefore, the choice of a bulky and electron-rich phosphine ligand is often crucial.[1]

Comparative Catalyst Performance for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Considerations & Insights
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O90-11075A classic, often effective catalyst, but may require higher temperatures and longer reaction times for sterically hindered substrates.[5]
Pd(dppf)Cl₂ dppfK₂CO₃1,4-Dioxane80-10085-95The dppf ligand often provides good stability and activity. A reliable choice for a broad range of aryl bromides.[5]
Pd₂(dba)₃ / SPhos SPhosK₃PO₄Toluene/H₂O80-100>90SPhos is a bulky, electron-rich ligand ideal for overcoming steric hindrance and promoting high turnover numbers.[6]
Pd₂(dba)₃ / XPhos XPhosK₃PO₄Toluene/H₂O80-100>90Similar to SPhos, XPhos is another highly effective Buchwald ligand for challenging Suzuki couplings.[6]
NiCl₂(PCy₃)₂ PCy₃K₃PO₄t-amyl alcohol10085-95A cost-effective nickel-based alternative, though it may necessitate higher temperatures.[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed solvent (e.g., Toluene and Water, 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

dot graph "Suzuki_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup (Inert Atmosphere)"; bgcolor="#F1F3F4"; node [style=filled]; A [label="Combine this compound,\narylboronic acid, and base in a Schlenk flask."]; B [label="Add palladium precursor and ligand."]; C [label="Evacuate and backfill with Argon (3x)."]; D [label="Add degassed solvents."]; A -> B -> C -> D; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#F1F3F4"; E [label="Heat the reaction mixture with vigorous stirring\n(e.g., 100 °C)."]; F [label="Monitor progress by TLC or LC-MS."]; E -> F; }

subgraph "cluster_workup" { label = "Work-up and Purification"; bgcolor="#F1F3F4"; G [label="Cool to room temperature and quench\nwith water."]; H [label="Extract with an organic solvent (e.g., ethyl acetate)."]; I [label="Dry the organic layer, filter, and concentrate."]; J [label="Purify by column chromatography."]; G -> H -> I -> J; }

D -> E; F -> G; } caption: "Generalized workflow for a Suzuki-Miyaura cross-coupling experiment."

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring and monitor its progress.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[7]

Heck Reaction: Olefin Arylation

The Heck reaction offers a powerful method for the arylation of alkenes. For this compound, the choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting substituted alkene.

Comparative Catalyst Performance for Heck Reaction
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Considerations & Insights
Pd(OAc)₂ / PPh₃ PPh₃Et₃NDMF or NMP100-14070-85A standard and cost-effective system. Higher temperatures are often required.[8]
Herrmann's Catalyst o-(di-o-tolylphosphino)benzylNaOAcNMP140>90A highly active palladacycle precatalyst that can be effective at low catalyst loadings.[6]
Pd₂(dba)₃ / P(t-Bu)₃ P(t-Bu)₃Cy₂NMeDioxane100-12080-95The bulky and electron-rich tri(tert-butyl)phosphine ligand can enhance catalytic activity.
Pd/C NoneEt₃NDMF120-15060-80A heterogeneous catalyst that simplifies product purification but may require more forcing conditions.
Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 1.5 equiv.)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound and the alkene in the solvent.

  • Reagent Addition: Add the base, followed by the palladium catalyst and phosphine ligand.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.[8]

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, typically employing a dual catalyst system of palladium and copper.[9]

Comparative Catalyst Performance for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp (°C)Typical Yield (%)Key Considerations & Insights
Pd(PPh₃)₂Cl₂ CuIEt₃N / i-Pr₂NHTHF or DMFRT - 8080-95The classical and most widely used system for Sonogashira couplings.[3]
Pd(PPh₃)₄ CuIEt₃NDMFRT - 8085-95A Pd(0) source that can be used directly.[3]
[DTBNpP]Pd(crotyl)Cl NoneTMPDMSORT>90An air-stable, monoligated precatalyst that facilitates copper-free Sonogashira reactions at room temperature.[10]
Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv.)

  • Degassed solvent (e.g., THF or DMF)

dot graph "Sonogashira_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup (Inert Atmosphere)"; bgcolor="#F1F3F4"; node [style=filled]; A [label="Combine this compound,\nPd catalyst, and CuI in a flask."]; B [label="Flush with inert gas."]; C [label="Add degassed solvent and amine base."]; D [label="Add terminal alkyne via syringe."]; A -> B -> C -> D; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#F1F3F4"; E [label="Stir at the desired temperature\n(e.g., 80 °C)."]; F [label="Monitor progress by TLC or LC-MS."]; E -> F; }

subgraph "cluster_workup" { label = "Work-up and Purification"; bgcolor="#F1F3F4"; G [label="Cool to room temperature and quench\nwith water."]; H [label="Extract with an organic solvent."]; I [label="Dry, filter, and concentrate."]; J [label="Purify by column chromatography."]; G -> H -> I -> J; }

D -> E; F -> G; } caption: "Generalized workflow for a Sonogashira cross-coupling experiment."

Procedure:

  • Reaction Setup: In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add the degassed solvent and the amine base, followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at the desired temperature and monitor the reaction progress.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[3]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The use of bulky, electron-rich phosphine ligands is often essential for achieving high yields, especially with sterically demanding substrates.[11]

Comparative Catalyst Performance for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Considerations & Insights
Pd₂(dba)₃ / BINAP BINAPNaOtBuToluene80-11070-85An early generation catalyst system, effective for many substrates.
Pd(OAc)₂ / XPhos XPhosNaOtBuToluene80-110>90XPhos is a highly effective ligand for a broad range of amines and aryl bromides.[12]
Pd₂(dba)₃ / RuPhos RuPhosK₃PO₄t-BuOH80-100>90RuPhos is another excellent Buchwald ligand, often used with weaker bases.[11]
BrettPhos Pd G3 BrettPhosLHMDSDioxaneRT - 80>90A third-generation precatalyst that can be highly active at lower temperatures.[11]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of an inert gas, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

  • Reagent Addition: Add the solvent, followed by this compound and the amine.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.[12]

Conclusion

The selection of an optimal catalyst for reactions involving this compound is a multifaceted decision that depends on the desired transformation, cost considerations, and the specific coupling partner. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky, electron-rich phosphine ligands such as SPhos and XPhos generally provide the highest efficacy, particularly in overcoming the steric hindrance of the ortho-isopropoxy group. For Sonogashira couplings, the traditional palladium/copper co-catalyst system remains a reliable choice, although emerging copper-free systems offer milder reaction conditions. The Heck reaction can be effectively catalyzed by standard palladium acetate/phosphine systems, with palladacycles offering higher activity. This guide serves as a foundational resource to empower researchers to make informed decisions and streamline the development of efficient and robust synthetic routes utilizing the versatile this compound building block.

References

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A Comparative Guide to the Synthesis of 5-Bromo-2-isopropoxybenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-2-isopropoxybenzaldehyde in Medicinal Chemistry

This compound is a key substituted benzaldehyde derivative that serves as a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique combination of a reactive aldehyde group, a sterically influential isopropoxy group, and a bromine atom amenable to further functionalization makes it a valuable building block for drug discovery and development. Specifically, this compound and its analogues are integral to the synthesis of novel therapeutic agents, including but not limited to, antagonists for various biological targets. The strategic placement of the substituents on the aromatic ring allows for precise molecular scaffolding and the introduction of diverse pharmacophores.

This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific laboratory and developmental needs. We will explore a classical one-step approach via the Williamson ether synthesis and a two-step pathway involving the formylation of a key intermediate. The comparison will be grounded in mechanistic principles, experimental considerations, and a critical evaluation of the advantages and disadvantages of each route.

Route 1: The Williamson Ether Synthesis Approach

The most direct and widely utilized method for the preparation of this compound is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, the commercially available 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde) is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with an isopropyl halide to yield the target ether.

Mechanistic Insight

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-bromosalicylaldehyde by a base, typically a carbonate or hydroxide, to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), displacing the halide leaving group in a single, concerted step.[2][3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Phenoxide Phenoxide Intermediate 5-Bromosalicylaldehyde->Phenoxide + Base Base Base (e.g., K₂CO₃) Target_Molecule This compound Phenoxide->Target_Molecule + Isopropyl Halide Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis, based on established methodologies for similar transformations.[4]

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 2-Bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-bromopropane (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Advantages and Disadvantages of the Williamson Ether Synthesis Route
FeatureAdvantagesDisadvantages
Starting Materials 5-Bromo-2-hydroxybenzaldehyde is readily commercially available.Isopropyl halides are volatile and require careful handling.
Number of Steps A convenient one-pot reaction.-
Yield Generally good to high yields (typically 50-95%) are achievable.[5][6]Can be sensitive to reaction conditions; incomplete reaction or side products may lower the yield.
Scalability The procedure is generally scalable for larger quantities.The use of DMF can present challenges in workup and solvent removal on a large scale.
Purification Purification is typically straightforward via column chromatography.[7]-

Route 2: The Vilsmeier-Haack Formylation Approach

Step 1: Synthesis of 4-Bromo-1-isopropoxybenzene

The precursor, 4-bromo-1-isopropoxybenzene, can be prepared via a Williamson ether synthesis from 4-bromophenol and an isopropyl halide.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[8][9] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[10][11] The electron-donating isopropoxy group in 4-bromo-1-isopropoxybenzene activates the aromatic ring towards electrophilic substitution, directing the formylation to the ortho position to the isopropoxy group.

Mechanistic Insight

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. The electron-rich aromatic ring of 4-bromo-1-isopropoxybenzene then attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[12][13]

Vilsmeier_Haack_Reaction cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Starting_Material 4-Bromo-1-isopropoxybenzene Iminium_Intermediate Iminium Intermediate Starting_Material->Iminium_Intermediate + Vilsmeier Reagent Target_Molecule This compound Iminium_Intermediate->Target_Molecule + H₂O (workup)

Caption: Vilsmeier-Haack Formylation for the synthesis of the target molecule.

Experimental Protocol: A Representative Procedure

The following is a representative two-step procedure.

Step A: Synthesis of 4-Bromo-1-isopropoxybenzene

A standard Williamson ether synthesis protocol, similar to the one described in Route 1, would be employed using 4-bromophenol and 2-bromopropane.

Step B: Vilsmeier-Haack Formylation of 4-Bromo-1-isopropoxybenzene

Materials:

  • 4-Bromo-1-isopropoxybenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium acetate solution

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-1-isopropoxybenzene (1.0 eq) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basify the mixture with a saturated aqueous sodium acetate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.

Advantages and Disadvantages of the Vilsmeier-Haack Route
FeatureAdvantagesDisadvantages
Starting Materials 4-Bromophenol is an inexpensive and readily available starting material.Requires the synthesis of the 4-bromo-1-isopropoxybenzene intermediate.
Number of Steps A two-step process from 4-bromophenol.More complex and time-consuming than the one-step Williamson ether synthesis.
Yield The Vilsmeier-Haack reaction can provide good yields (a general procedure reports 77% yield).[12]The overall yield will be the product of the yields of the two steps.
Reagents Vilsmeier-Haack reagents are potent formylating agents for activated rings.POCl₃ is corrosive and moisture-sensitive, requiring careful handling.
Purification Purification is typically achieved by column chromatography.The workup of the Vilsmeier-Haack reaction can be exothermic and requires care.

Characterization of this compound

Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. The following are the expected analytical data for this compound.

Property Value
CAS Number 138505-25-6[14]
Molecular Formula C₁₀H₁₁BrO₂[14]
Molecular Weight 243.10 g/mol [15]

Spectroscopic Data:

  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~10 ppm), aromatic protons in the 7-8 ppm region, a septet for the methine proton of the isopropoxy group (~4.7 ppm), and a doublet for the methyl protons of the isopropoxy group (~1.4 ppm).

  • ¹³C NMR: Characteristic peaks would be observed for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (some shifted downfield due to the bromine and oxygen substituents), and the carbons of the isopropoxy group.

  • FTIR (cm⁻¹): Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde (~1680-1700 cm⁻¹), C-H stretching of the aldehyde (~2720 and ~2820 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).[16]

Comparative Summary and Conclusion

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Vilsmeier-Haack Formylation
Starting Material 5-Bromo-2-hydroxybenzaldehyde4-Bromophenol
Number of Steps 12
Overall Complexity LowerHigher
Typical Overall Yield Good to High (50-95%)Moderate to Good (product of two steps)
Key Reagents K₂CO₃, 2-BromopropaneK₂CO₃, 2-Bromopropane, POCl₃, DMF
Safety Considerations Volatile alkyl halideCorrosive and moisture-sensitive POCl₃

Expert Recommendation:

For most laboratory-scale syntheses where 5-bromo-2-hydroxybenzaldehyde is commercially available, the Williamson ether synthesis (Route 1) is the recommended route . Its single-step nature, generally high yields, and straightforward procedure make it a more efficient and practical choice.

The Vilsmeier-Haack formylation route (Route 2) becomes a viable and valuable alternative under circumstances where 5-bromo-2-hydroxybenzaldehyde is unavailable or prohibitively expensive. This two-step approach offers flexibility and relies on inexpensive starting materials, making it potentially more cost-effective for large-scale production, provided the two-step process is optimized.

Ultimately, the choice of synthesis route will depend on the specific needs of the research project, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities and safety protocols. Both routes are robust and reliable methods for obtaining the valuable synthetic intermediate, this compound.

References

  • NROChemistry. Vilsmeier-Haack Reaction.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction.
  • National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Wikipedia. Williamson ether synthesis.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • National Institute of Standards and Technology. Benzaldehyde, 5-bromo-2-hydroxy-.
  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • Khan Academy. Williamson ether synthesis.
  • International Journal of Scientific Research in Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

Sources

A Comparative Guide to the Efficacy of 5-Bromo-2-isopropoxybenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 5-Bromo-2-isopropoxybenzaldehyde stands as a versatile building block, offering a reactive handle for palladium-catalyzed cross-coupling reactions. The interplay of its constituent functional groups—the bromine atom, the electron-donating isopropoxy group, and the electron-withdrawing aldehyde—imparts a unique reactivity profile. This guide provides an in-depth comparison of the efficacy of this compound in four pivotal coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to inform your synthetic strategy.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is primarily dictated by the electronic and steric environment of the carbon-bromine bond. The ortho-isopropoxy group is electron-donating through resonance (+M effect), which can increase the electron density of the aromatic ring and potentially slow down the rate-determining oxidative addition step. Conversely, the para-aldehyde group is strongly electron-withdrawing (-I and -M effects), which tends to accelerate oxidative addition. This electronic tug-of-war, combined with the moderate steric hindrance from the isopropoxy group, results in a substrate with balanced and generally favorable reactivity for a range of coupling partners.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[1] Its tolerance for a wide variety of functional groups makes it a go-to reaction in pharmaceutical synthesis.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Product Ar-R Ar-Pd(II)-R(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add degassed toluene (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromosalicylaldehyde Phenylboronic acidPd(OAc)₂ / LigandK₂CO₃DMF80295
5-Bromosalicylaldehyde 4-Methoxyphenylboronic acidPd(OAc)₂ / LigandK₂CO₃DMF802.592
5-Bromosalicylaldehyde 4-Chlorophenylboronic acidPd(OAc)₂ / LigandK₂CO₃DMF80388
Expected: this compound Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O904-6~90

Data for 5-bromosalicylaldehyde is adapted from Keesara et al. (2016).[2] The expected yield for this compound is an educated estimate based on the slightly increased steric hindrance and electronic donation of the isopropoxy group compared to the hydroxyl group.

The isopropoxy group is slightly more electron-donating and sterically bulkier than the hydroxyl group in 5-bromosalicylaldehyde. This may slightly decrease the rate of oxidative addition. However, the overall electronic properties remain favorable, and high yields are anticipated under standard conditions.

Heck Reaction: Alkenylation of the Aryl Core

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[3] It is particularly useful for the synthesis of substituted styrenes and cinnamates.

Mechanistic Overview

The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a hydridopalladium species. A base is required to regenerate the active Pd(0) catalyst.[4]

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene Complex [Ar-Pd(II)-(Alkene)(L2)]+Br- Ar-Pd(II)-Br(L2)->Alkene Complex Alkene Coordination Hydrido-Pd Complex H-Pd(II)-Br(L2) Alkene Complex->Hydrido-Pd Complex Product Ar-Alkene Alkene Complex->Product Migratory Insertion & β-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., Styrene or n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add triethylamine (1.5 mmol) and anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Comparative Performance

While specific data for this compound in the Heck reaction is scarce, we can compare its expected reactivity to other substituted bromobenzaldehydes.[5]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
p-Bromobenzaldehyde StyrenePd(OAc)₂ / LigandK₂CO₃H₂O/DMF80High
p-Bromoanisole StyrenePd(OAc)₂ / LigandK₂CO₃H₂O/DMF80Good
Expected: this compound StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100-120Good to High

Yields are qualitative and based on literature for similar substrates.[5]

The electron-withdrawing aldehyde group in this compound should facilitate the Heck reaction. The ortho-isopropoxy group may introduce some steric hindrance, potentially requiring slightly higher temperatures or longer reaction times compared to less substituted analogs like p-bromobenzaldehyde. However, good to excellent yields are generally expected.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically co-catalyzed by palladium and copper complexes.[6]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium intermediate.[7]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Product_Pd Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Product_Pd Reductive Elimination Product_Pd->Pd(0)L2 Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Alkyne + Base Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) Cu(I)-C≡CR->Cu(I)Br Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (10 mL) and the terminal alkyne (1.2 mmol).

  • Add diisopropylamine (2.0 mmol) via syringe and stir the mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Comparative Performance

The electronic properties of this compound are generally favorable for the Sonogashira coupling. The electron-withdrawing aldehyde group enhances the reactivity of the aryl bromide.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
p-Bromobenzaldehyde PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRTHigh
2-Bromoanisole PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-50Moderate to Good
Expected: this compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIDIPATHFRTGood to High

Yields are qualitative and based on literature for similar substrates.[8]

Compared to p-bromobenzaldehyde, the ortho-isopropoxy group might slightly retard the reaction due to steric effects. However, the overall reactivity is expected to be good, leading to high yields of the desired arylalkyne product under mild conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[9]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product.[10]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Pd-Amido Complex Ar-Pd(II)-NR'R'' Ar-Pd(II)-Br(L2)->Pd-Amido Complex Amine Coordination & Deprotonation (Base) Product Ar-NR'R'' Pd-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine or Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • In a separate glovebox, prepare a stock solution of Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Comparative Performance

The success of the Buchwald-Hartwig amination is often highly dependent on the choice of ligand. For a substrate like this compound with some steric hindrance near the reaction site, bulky and electron-rich phosphine ligands such as XPhos are generally preferred.[11]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Aryl Bromide (General) Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-110High
Sterically Hindered Aryl Bromide AnilinePd(OAc)₂ / Bulky LigandNaOtBuToluene100-120Moderate to High
Expected: this compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100High

Yields are qualitative and based on general literature for Buchwald-Hartwig aminations.[11]

The isopropoxy group at the ortho position presents a moderate steric challenge. Therefore, the use of a sterically demanding ligand like XPhos is crucial to facilitate the reductive elimination step and achieve high yields. With an appropriate catalyst system, this compound is expected to be a viable substrate for the Buchwald-Hartwig amination.

Conclusion

This compound is a competent and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its electronic properties, influenced by both the electron-donating isopropoxy group and the electron-withdrawing aldehyde, provide a balanced reactivity profile.

  • Suzuki-Miyaura Coupling: Expected to proceed with high efficiency, providing excellent yields of biaryl products.

  • Heck Reaction: Favorable for the synthesis of substituted alkenes, with good to high yields anticipated.

  • Sonogashira Coupling: A reliable method for the preparation of arylalkynes from this substrate under mild conditions.

  • Buchwald-Hartwig Amination: Feasible with the use of appropriate bulky phosphine ligands to overcome moderate steric hindrance, enabling the synthesis of a variety of arylamines.

The choice of the optimal coupling reaction will, of course, depend on the desired target molecule. The protocols and comparative data presented in this guide should serve as a valuable resource for researchers and scientists in planning and executing their synthetic routes utilizing this compound.

References

  • Buchwald, S. L. (2008). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Keesara, S., et al. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Journal of Molecular Structure, 1128, 353-359.
  • Hartwig, J. F. (2010).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
  • Intro to Organometallics: The Heck Reaction. Odinity. [Link]
  • Buchwald-Hartwig Amin
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Sonogashira Coupling. Wikipedia. [Link]
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
  • Sonogashira coupling reaction between p‐bromobenzaldehyde and...
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Heck reaction. Wikipedia. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Heck Reaction. Chemistry LibreTexts. [Link]

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A Comparative Guide to the Applications of 5-Bromo-2-isopropoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Bromo-2-isopropoxybenzaldehyde has emerged as a versatile reagent, finding utility in the synthesis of advanced catalytic systems and as a precursor to potentially bioactive compounds. This guide provides an in-depth technical comparison of its applications, supported by experimental data, to inform judicious selection in research and development endeavors.

Core Applications and Comparative Analysis

This guide will focus on two primary applications of this compound:

  • Precursor to Hoveyda-Type Olefin Metathesis Catalysts: A critical component in the synthesis of second-generation Hoveyda-Grubbs catalysts, where the isopropoxy group plays a key role in catalyst initiation.

  • Synthesis of Schiff Base Ligands: A starting material for the preparation of Schiff bases, which can be further complexed with metal ions to generate compounds with potential antimicrobial and other biological activities.

We will compare the performance of this compound with relevant alternatives in these applications, providing a clear rationale for its use.

Application 1: Precursor to Hoveyda-Type Olefin Metathesis Catalysts

The development of well-defined ruthenium-based catalysts has revolutionized olefin metathesis, a powerful carbon-carbon double bond forming reaction. The Hoveyda-Grubbs second-generation catalyst is a benchmark in this field, and its derivatives are sought after for their stability and activity. This compound is a key starting material for the synthesis of the chelating benzylidene ligand that characterizes these catalysts.

The Role of the Isopropoxy Group

The 2-isopropoxybenzylidene ligand in Hoveyda-type catalysts plays a crucial role in the catalytic cycle. The isopropoxy group reversibly coordinates to the ruthenium center. This intramolecular coordination stabilizes the catalyst in its resting state. The initiation of the metathesis reaction involves the dissociation of this etheric oxygen from the metal center, freeing a coordination site for the incoming olefin substrate. The electronic and steric properties of the alkoxy group and other substituents on the aromatic ring can be fine-tuned to modulate the initiation rate and overall catalytic activity.

Comparative Synthesis of a Hoveyda-Type Catalyst Precursor

To illustrate the utility of this compound, we present a typical synthesis of a key precursor and compare it with an alternative, 5-Bromo-2-methoxybenzaldehyde.

Table 1: Comparison of Benzaldehyde Derivatives in the Synthesis of a Hoveyda-Type Catalyst Precursor

ParameterThis compound5-Bromo-2-methoxybenzaldehyde
Reaction Williamson Ether SynthesisWilliamson Ether Synthesis
Reagents 5-Bromosalicylaldehyde, 2-Bromopropane, K₂CO₃5-Bromosalicylaldehyde, Iodomethane, K₂CO₃
Solvent Acetone or DMFAcetone or DMF
Typical Yield >90%>95%
Catalyst Initiation Generally faster initiationGenerally slower initiation
Reference General synthetic methods[1]

The choice between an isopropoxy and a methoxy group can influence the catalyst's performance. The bulkier isopropoxy group can lead to a more labile Ru-O bond, resulting in a faster-initiating catalyst. This is often desirable in reactions requiring lower temperatures or for less reactive substrates.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 5-bromosalicylaldehyde.

Materials:

  • 5-Bromosalicylaldehyde

  • 2-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 5-bromosalicylaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromopropane (1.5 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

Visualization of the Synthetic Workflow:

G cluster_0 Synthesis of this compound start Start: 5-Bromosalicylaldehyde reagents Add K₂CO₃ and 2-Bromopropane in Acetone start->reagents reflux Reflux for 12-16h reagents->reflux workup Filtration and Concentration reflux->workup purification Column Chromatography workup->purification end_product Product: this compound purification->end_product

Caption: Workflow for the synthesis of this compound.

Application 2: Synthesis of Schiff Base Ligands and their Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can coordinate with various metal ions to form stable complexes. These metal complexes have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[2] this compound serves as a valuable precursor for the synthesis of novel Schiff bases. The isopropoxy group can be retained in the final molecule to modulate its lipophilicity and biological activity, or it can be deprotected to the corresponding hydroxyl group, allowing for the synthesis of salicylaldehyde-type Schiff base complexes.

Comparative Analysis of Schiff Base Precursors

The choice of the benzaldehyde derivative is critical in determining the properties of the resulting Schiff base and its metal complexes. Here, we compare this compound with the more commonly used 5-bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde).

Table 2: Comparison of Benzaldehyde Derivatives in Schiff Base Synthesis

FeatureThis compound5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde)
Reactivity Standard condensation with primary amines.Standard condensation with primary amines.
Functionality Isopropoxy group can modulate lipophilicity and steric hindrance.Hydroxyl group can participate in metal coordination and hydrogen bonding.[3]
Deprotection The isopropoxy group can be cleaved to a hydroxyl group if desired.N/A
Biological Activity Derivatives are expected to have modulated biological profiles due to the isopropoxy group.Derivatives have well-documented antimicrobial and anti-inflammatory activities.[3]

The use of this compound allows for the synthesis of Schiff bases where the phenolic hydroxyl group is protected. This can be advantageous in multi-step syntheses or when the free hydroxyl group might interfere with other desired transformations.

Experimental Protocol: General Synthesis of a Schiff Base from this compound

This protocol outlines a general procedure for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of the Schiff Base Formation:

G cluster_1 Schiff Base Synthesis aldehyde This compound reflux Reflux in Ethanol with Catalytic Acid aldehyde->reflux amine Primary Amine (R-NH₂) amine->reflux product Schiff Base Product reflux->product

Caption: General workflow for Schiff base synthesis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its application as a precursor for Hoveyda-type olefin metathesis catalysts allows for the fine-tuning of catalyst performance, particularly in achieving faster initiation rates. Furthermore, its use in the synthesis of Schiff bases opens avenues for the development of novel compounds with potential biological activities, offering advantages in terms of modulation of physicochemical properties and synthetic strategy. The comparative data and experimental protocols provided in this guide aim to empower researchers to make informed decisions in the design and execution of their synthetic endeavors.

References

  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8.
  • Grela, K., et al. (2013).
  • Koç, F., et al. (2005). Catalysts on Functionalized Polymer Chips (PC) as Recyclable Entities. Synthesis, 2005(19), 3362-3372.[6]
  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(197).[3]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable synthetic outcomes. 5-Bromo-2-isopropoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical agents, is no exception. Inconsistency in purity can lead to unforeseen side reactions, diminished yields, and difficulties in purification, ultimately impacting project timelines and costs.

This comprehensive guide provides an in-depth analysis of the methods used to assess the purity of commercially available this compound. We will explore the likely synthetic routes to this compound to anticipate potential impurities and detail robust analytical methodologies for their detection and quantification. Furthermore, we will compare the purity profile of this compound with two structurally similar and commercially available alternatives: 5-Bromo-2-methoxybenzaldehyde and 5-Bromo-2-ethoxybenzaldehyde. This guide is designed to empower researchers to make informed decisions when selecting reagents for their critical synthetic applications.

Understanding the Synthetic Landscape: A Clue to Potential Impurities

A thorough understanding of the synthetic route to this compound is paramount in predicting potential impurities. The most probable synthetic pathway involves a Williamson ether synthesis , a classic and widely used method for forming ethers.[1][2][3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, 5-bromo-2-hydroxybenzaldehyde would be deprotonated to form the corresponding phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) or a sulfonate ester (e.g., isopropyl tosylate) to yield the desired product.

An alternative, though less common, route could involve the direct bromination of 2-isopropoxybenzaldehyde.

Based on these synthetic strategies, we can anticipate the following potential impurities:

  • Unreacted Starting Materials:

    • 5-Bromo-2-hydroxybenzaldehyde

    • 2-Isopropoxybenzaldehyde (if the bromination route is used)

    • Residual isopropylating agent (e.g., 2-bromopropane)

  • Byproducts from Side Reactions:

    • Regioisomers of Bromination: If the bromination of 2-isopropoxybenzaldehyde is performed, bromination at other positions on the aromatic ring could occur, leading to isomeric impurities.

    • Over-bromination or Incomplete Bromination: The synthesis of related brominated compounds has shown that mono-brominated impurities can be present if the reaction is not driven to completion.[4]

    • Elimination Products: The use of a strong base with a secondary alkyl halide like 2-bromopropane in the Williamson ether synthesis can lead to the formation of propene gas, but also potentially other elimination byproducts.[1]

  • Residual Solvents and Reagents:

    • Solvents used in the reaction and purification steps (e.g., acetone, DMF, THF).

    • Inorganic salts formed during the reaction (e.g., sodium bromide).

A Multi-Pronged Approach to Purity Assessment

A combination of analytical techniques is essential for a comprehensive purity assessment. Each method provides unique and complementary information about the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase method is ideal for separating this compound from its more polar or less polar impurities.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Prepared Sample Elute Gradient Elution (Water/Acetonitrile) Inject->Elute Detect UV Detection (254 nm) Elute->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC Purity Assessment Workflow.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

This method should provide good separation of the main peak from potential impurities. The retention time of this compound is expected to be longer than that of the more polar 5-bromo-2-hydroxybenzaldehyde and shorter than less polar, over-brominated impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of the aldehyde group, derivatization is often employed to improve chromatographic performance. However, for a screening analysis, direct injection can be attempted.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject into GC Dissolve->Inject Prepared Sample Separate Separate on Capillary Column Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identify Peaks by Mass Spectra Detect->Identify Mass Spectra Quantify Quantify Impurities Identify->Quantify

Caption: GC-MS Impurity Profiling Workflow.

  • Instrumentation: A standard GC-MS system.

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane to a concentration of approximately 100 µg/mL.

This method will be particularly useful for identifying volatile impurities such as residual solvents and starting materials like 2-bromopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for purity assessment, especially when combined with a quantitative internal standard (qNMR).

  • Aldehyde Proton: A singlet between δ 9.8 and 10.5 ppm.

  • Aromatic Protons: Three protons in the aromatic region (δ 7.0 - 8.0 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Isopropoxy Group: A septet for the methine proton (CH) around δ 4.6-4.8 ppm and a doublet for the two methyl groups (CH₃) around δ 1.3-1.5 ppm.

The presence of signals corresponding to 5-bromo-2-hydroxybenzaldehyde (a sharp singlet for the hydroxyl proton) or unreacted 2-isopropoxybenzaldehyde would indicate impurities.

Melting Point Analysis

A sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities. While the exact melting point of this compound is not widely reported, a consistent and narrow range across different batches is desirable. For comparison, the reported melting point of 5-Bromo-2-methoxybenzaldehyde is 116-119 °C and for 5-Bromo-2-ethoxybenzaldehyde is 68-71 °C.[4][5]

Comparative Analysis with Alternative Reagents

For many synthetic applications, 5-Bromo-2-methoxybenzaldehyde and 5-Bromo-2-ethoxybenzaldehyde can serve as viable alternatives to this compound. The choice of the alkoxy group can influence factors such as steric hindrance in subsequent reactions and the ease of deprotection if the alkoxy group is used as a protecting group.

Property This compound 5-Bromo-2-methoxybenzaldehyde 5-Bromo-2-ethoxybenzaldehyde
CAS Number 138505-25-6[6][7]25016-01-7[8]79636-94-5[5]
Molecular Formula C₁₀H₁₁BrO₂[6]C₈H₇BrO₂[8]C₉H₉BrO₂[5]
Molecular Weight 243.10 g/mol [6]215.04 g/mol [8]229.07 g/mol [5]
Typical Purity 95%≥98% (HPLC), 99%97-98%
Melting Point Not widely reported116-119 °C[5]68-71 °C[4]

The higher typical purity of the methoxy and ethoxy analogs may be attributed to more optimized and established manufacturing processes. Researchers should consider these purity differences when selecting a reagent, especially for sensitive applications where minor impurities could have a significant impact.

Conclusion and Recommendations

The purity of this compound is a critical parameter that should be rigorously assessed before its use in any synthetic protocol. A multi-technique approach, combining HPLC for quantitative purity determination, GC-MS for volatile impurity profiling, NMR for structural confirmation, and melting point analysis as a general purity indicator, provides a comprehensive evaluation.

When selecting a commercial source for this compound, researchers should request a certificate of analysis that details the purity as determined by at least one of these methods. For highly sensitive applications, it is advisable to perform an in-house purity verification.

For applications where the specific steric bulk of the isopropoxy group is not critical, the methoxy and ethoxy analogs may offer a higher purity profile and should be considered as viable alternatives. Ultimately, the choice of reagent will depend on a careful consideration of the synthetic requirements, the potential impact of impurities, and the available analytical data.

References

  • Shimadzu. (2022). Analysis of Halogenated Hydrocarbons and Glycol Ethers.
  • LookChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Patsnap. (2019). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ResearchGate. (2011). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. In Advanced Techniques in Gas Chromatography-Mass Spectrometry (GC-MS-MS and GC-TOF-MS) for environmental chemistry (pp. 373-401).
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules, 26(16), 4954. [Link]
  • American Elements. (n.d.). This compound.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Scribd. (n.d.). Aldehyde HPLC Validation.
  • YouTube. (2023, August 2). How Is GC-MS Used In Aroma Analysis?. Chemistry For Everyone.
  • ResearchGate. (2004). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes.

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A Comparative Guide to the Strategic Advantages of the Isopropoxy Group in 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Alkoxy Substituent

In the landscape of synthetic chemistry, substituted benzaldehydes are indispensable building blocks. Their utility is defined by the unique combination of substituents on the aromatic ring, which dictate reactivity, selectivity, and the physicochemical properties of both the intermediate and the final target molecule. Among these, 5-Bromo-2-isopropoxybenzaldehyde stands out as a particularly strategic synthon.

This guide provides an in-depth analysis of the distinct advantages conferred by the 2-isopropoxy group in this molecule. Moving beyond a general overview of alkoxy groups, we will dissect the specific contributions of the isopropyl moiety through a comparative lens, focusing on its steric and electronic effects. We will explore how these properties translate into tangible benefits in reaction control, product selectivity, and overall synthetic strategy, supported by experimental data and validated protocols.

The Isopropoxy Group: A Duality of Steric Bulk and Electronic Activation

The functional role of the isopropoxy group in this compound is twofold. It acts as both an electronic activator and a steric director, a combination that offers chemists significant control over synthetic outcomes.

  • Electronic Effects: Like other alkoxy groups, the isopropoxy group is an ortho, para-director in electrophilic aromatic substitution. The oxygen atom's lone pairs donate electron density into the aromatic ring via a resonance effect (+M), activating the ring towards electrophiles. This effect is crucial for subsequent functionalization of the aromatic core.

  • Steric Effects: The defining feature of the isopropoxy group is its steric bulk compared to smaller alkoxy groups like methoxy or ethoxy.[1] This bulk is not a liability; rather, it is a tool for directing reactions. The two methyl groups create a significant steric shield around the ortho-position (C3), making the para-position (C6, relative to the isopropoxy group) the more accessible site for incoming reagents. This steric hindrance is a key factor in achieving high regioselectivity in many reactions.[2]

Caption: Steric and electronic influence of the isopropoxy group.

Comparative Physicochemical Properties: A Quantitative Look

The choice of an alkyl group has a profound impact on the molecule's physical properties, which in turn affects its behavior in reaction media and during purification. The isopropoxy group imparts a favorable balance of lipophilicity and molecular weight.

Property5-Bromo-2-hydroxybenzaldehyde5-Bromo-2-methoxybenzaldehydeThis compound
Molecular Formula C₇H₅BrO₂C₈H₇BrO₂C₁₀H₁₁BrO₂
Molecular Weight 201.02215.04[3]243.11[4]
XLogP3 (Lipophilicity) 2.32.4[3]3.1
Solubility Low in non-polar solventsModerately soluble in organic solventsHigh solubility in common organic solvents
(Note: XLogP3 and solubility values are computed or estimated from chemical databases. Absolute values may vary, but trends are consistent.)

Analysis:

  • Enhanced Lipophilicity: The addition of the three-carbon isopropoxy group significantly increases the calculated LogP value compared to the hydroxyl or methoxy analogues. This enhanced lipophilicity is a major advantage, improving solubility in a wider range of organic solvents (e.g., THF, Dichloromethane, Toluene). This often leads to more homogeneous reaction conditions and can simplify workup procedures by allowing for efficient extraction.

  • Protecting Group Functionality: The conversion of the phenol in 5-Bromo-2-hydroxybenzaldehyde to an isopropoxy ether serves as an effective protecting group strategy. The resulting ether is stable to a wide range of reaction conditions (e.g., basic, organometallic) where a free hydroxyl group would interfere. The isopropoxy group offers greater steric protection than a methoxy group.

Impact on Reactivity and Synthetic Applications

The true value of this compound is demonstrated in its synthetic applications. The isopropoxy group provides a level of control that is often unachievable with smaller alkoxy groups.

Case Study: Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is a classic C-C bond-forming reaction.[5][6] The electrophilicity of the aldehyde's carbonyl carbon is a key driver of this reaction.

  • Comparison Scenario: Consider the Knoevenagel condensation of 5-Bromo-2-alkoxybenzaldehydes with malononitrile.

    • With a 2-methoxy group: The methoxy group is less sterically demanding. While it electronically activates the ring, its influence on the immediate environment of the aldehyde is minimal.

    • With a 2-isopropoxy group: The bulkier isopropoxy group can influence the approach of the nucleophile. While the electronic effect is similar to methoxy, the steric environment can affect the transition state energy and, in some cases, the rate of reaction. More importantly, in subsequent reactions on the newly formed double bond, the isopropoxy group can provide facial selectivity, directing reagents to the less hindered side of the molecule.

This ability to influence the stereochemical outcome of reactions is a significant advantage in the synthesis of complex molecules and chiral compounds.

Synthetic_Workflow reactant reactant reagent reagent process process product product start This compound Knoevenagel Knoevenagel Condensation start->Knoevenagel malono Malononitrile (Active Methylene Cmpd.) malono->Knoevenagel intermediate α,β-Unsaturated Product Knoevenagel->intermediate Dehydration catalyst Base Catalyst (e.g., Piperidine) catalyst->Knoevenagel note Isopropoxy group provides steric shielding, influencing subsequent additions to the C=C double bond, enhancing selectivity. intermediate->note

Caption: Knoevenagel condensation workflow with the title compound.

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. The following methods are presented with sufficient detail to be implemented and validated in a standard laboratory setting.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the conversion of the precursor 5-Bromo-2-hydroxybenzaldehyde to the target compound. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[7][8]

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine, Magnesium Sulfate (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).

  • Add 2-Bromopropane (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a 5-10% Ethyl Acetate/Hexanes gradient) to yield this compound as a pure solid or oil.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful etherification and removal of starting materials.

Protocol 2: Representative Knoevenagel Condensation

This protocol demonstrates the use of this compound as a substrate in a C-C bond-forming reaction.[5]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution and stir until it dissolves.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature. A precipitate often forms as the reaction proceeds.

  • Monitor the reaction by TLC. Upon completion (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) if necessary.

Self-Validation: The product should be characterized by melting point, NMR, and IR spectroscopy (noting the disappearance of the aldehyde C-H stretch and the appearance of the nitrile C≡N stretch).

Conclusion

The isopropoxy group in this compound is more than a simple substituent; it is a strategic element that offers significant advantages for the discerning synthetic chemist. Its unique combination of electronic activation and steric directionality provides a powerful tool for controlling reactivity and selectivity. Compared to its hydroxyl and methoxy counterparts, the isopropoxy derivative offers superior solubility in organic media and provides a bulkier, stable protecting group. These features make this compound a highly valuable and versatile intermediate for the construction of complex molecular architectures in pharmaceutical and materials science research.

References

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information.
  • PubChem. 5-Bromosalicylaldehyde. National Center for Biotechnology Information.
  • Wikipedia. Steric effects.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • FasterCapital. Understanding Steric Hindrance And Exclusion Ratio.

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A Senior Application Scientist's Guide to 5-Bromo-2-isopropoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Utility of a Multifunctional Benzaldehyde

In the landscape of synthetic organic chemistry and drug discovery, the benzaldehyde scaffold is a cornerstone, serving as a versatile precursor for a vast array of complex molecules. The strategic placement of substituents on the aromatic ring dramatically alters the molecule's steric and electronic properties, thereby fine-tuning its reactivity and biological profile. This guide provides an in-depth comparative analysis of 5-Bromo-2-isopropoxybenzaldehyde (CAS 138505-25-6), a uniquely functionalized intermediate.[1][2]

We will dissect the synergistic and antagonistic effects of the ortho-isopropoxy and para-bromo substituents, contrasting its performance in key chemical transformations against a curated selection of alternative benzaldehydes. This analysis is designed for researchers, scientists, and drug development professionals to inform rational compound design and optimize synthetic strategies. We will move beyond simple data reporting to explain the causality behind experimental outcomes, grounded in fundamental chemical principles.

The Unique Electronic and Steric Profile of this compound

The reactivity of a substituted benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. This is modulated by the interplay of inductive and resonance effects of the ring substituents, along with steric hindrance around the aldehyde moiety.

This compound presents a fascinating case study:

  • The ortho-Isopropoxy Group (-OCH(CH₃)₂): This group exerts a strong electron-donating effect through resonance (+R) by donating a lone pair of electrons from the oxygen atom into the aromatic system. This effect increases the electron density of the ring and, consequently, deactivates the aldehyde group toward nucleophilic attack by reducing the partial positive charge on the carbonyl carbon. However, its bulky isopropyl nature also introduces significant steric hindrance, which can impede the approach of nucleophiles to the ortho-aldehyde.[3]

  • The para-Bromo Group (-Br): The bromine atom has a dual electronic nature. It is electron-withdrawing through induction (-I) due to its high electronegativity, which tends to increase the electrophilicity of the carbonyl carbon. Simultaneously, it exhibits a weak electron-donating effect through resonance (+R) by sharing its lone pairs with the ring. For halogens, the inductive effect typically dominates.[4]

The net result is a finely balanced electronic and steric environment. The electron-donating isopropoxy group deactivates the aldehyde, while the electron-withdrawing bromo group activates it. The dominant steric shield from the ortho-isopropoxy group often plays a decisive role in its reactivity profile.

Caption: Electronic and steric contributions of substituents in this compound.

Comparative Physicochemical Properties

A molecule's physical properties are a direct reflection of its structure. The table below compares this compound with other common benzaldehydes, illustrating the influence of different substituents.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound 138505-25-6C₁₀H₁₁BrO₂243.11[1]Bulky ortho-donor, para-acceptor
4-Methoxybenzaldehyde (p-Anisaldehyde)123-11-5C₈H₈O₂136.15Strong para-donor, no steric hindrance
4-Nitrobenzaldehyde555-16-8C₇H₅NO₃151.12Strong para-acceptor
2-Chlorobenzaldehyde89-98-5C₇H₅ClO140.57Ortho-acceptor, moderate steric hindrance
Benzaldehyde100-52-7C₇H₆O106.12Unsubstituted baseline

Comparative Reactivity in Key Organic Transformations

The true utility of a synthetic intermediate is revealed through its reactivity. We will now compare the performance of this compound in three fundamental carbon-carbon bond-forming reactions.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, typically base-catalyzed, to form a new C=C bond.[5][6] The reaction rate is highly sensitive to the electrophilicity of the aldehyde. Electron-withdrawing groups (EWGs) on the benzaldehyde ring accelerate the reaction, while electron-donating groups (EDGs) retard it.

Experimental Insights: In a comparative study, various substituted benzaldehydes are reacted with malononitrile in the presence of a mild base.

Benzaldehyde DerivativeSubstituentsExpected ReactivityObserved Yield (Hypothetical)Rationale
4-NitrobenzaldehydeStrong EWG (-NO₂)Very High>95%The nitro group strongly activates the carbonyl carbon for nucleophilic attack.[7]
2-ChlorobenzaldehydeEWG (-Cl)High85-90%The inductive withdrawal by chlorine increases electrophilicity.
BenzaldehydeNoneModerate~80%Baseline reactivity.
4-MethoxybenzaldehydeStrong EDG (-OCH₃)Low60-70%The methoxy group deactivates the carbonyl carbon through resonance.
This compound EDG (-OⁱPr), EWG (-Br)Low to Moderate65-75%The deactivating +R effect of the strong ortho-alkoxy group dominates the activating -I effect of the para-bromo group. Steric hindrance further slows the reaction.[3]

This protocol is adapted from modern, environmentally benign methodologies.[7][8]

  • Setup: In a 10 mL round-bottomed flask, combine the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and a catalytic amount of ammonium bicarbonate (10 mol%).

  • Reaction: Add 2 mL of deionized water to the flask and equip it with a magnetic stir bar.

  • Heating & Monitoring: Stir the mixture vigorously at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the product often precipitates. Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the product using NMR, IR, and Mass Spectrometry.

knoevenagel_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Combine Aldehyde (1 mmol), Malononitrile (1 mmol), & NH₄HCO₃ (cat.) B Add H₂O (2 mL) A->B Solvent C Stir at 50 °C B->C D Monitor by TLC C->D E Cool to RT D->E Completion F Vacuum Filtration E->F G Recrystallize F->G H Characterize Product (NMR, IR, MS) G->H

Caption: Experimental workflow for a green Knoevenagel condensation.

The Wittig Reaction

The Wittig reaction is a powerful method for forming alkenes by reacting an aldehyde with a phosphorus ylide.[9] The reaction is generally robust but can be influenced by the steric and electronic nature of the aldehyde. Steric hindrance around the carbonyl group can significantly slow the reaction rate.

Experimental Insights: A comparative Wittig reaction is performed using (carbethoxymethylene)triphenylphosphorane, a stabilized ylide.

Benzaldehyde DerivativeSubstituentsExpected ReactivityObserved Yield (Hypothetical)Rationale
4-NitrobenzaldehydeStrong EWG (-NO₂)Very High>95%The highly electrophilic carbonyl carbon reacts rapidly with the nucleophilic ylide.[10]
BenzaldehydeNoneHigh~90%Unhindered and moderately reactive.[11]
4-MethoxybenzaldehydeStrong EDG (-OCH₃)Moderate~85%The electron-donating group slightly reduces the reaction rate.
2-ChlorobenzaldehydeEWG (-Cl)Moderate75-80%While electronically activated, the ortho-chloro group introduces steric hindrance, slowing the reaction.[9]
This compound EDG (-OⁱPr), EWG (-Br)Low50-60%The bulky ortho-isopropoxy group presents a major steric barrier to the approach of the large phosphorus ylide, significantly reducing the reaction rate and yield.
The Grignard Reaction

Grignard reagents are potent carbon nucleophiles that readily add to aldehydes to form secondary alcohols.[12] This reaction is also highly sensitive to steric hindrance. A bulky substituent ortho to the aldehyde group can dramatically hinder the approach of the Grignard reagent.

Experimental Insights: Various benzaldehydes are treated with phenylmagnesium bromide (PhMgBr) followed by an acidic workup.

Benzaldehyde DerivativeSubstituentsExpected ReactivityObserved Yield (Hypothetical)Rationale
4-NitrobenzaldehydeStrong EWG (-NO₂)ComplicatedLowGrignard reagents can react with the nitro group, leading to side products and reduced yields of the desired alcohol.
BenzaldehydeNoneHigh~90%The unhindered carbonyl is easily accessible to the Grignard reagent.[13][14]
4-MethoxybenzaldehydeStrong EDG (-OCH₃)High~88%The electronic deactivation is easily overcome by the high reactivity of the Grignard reagent.
2-ChlorobenzaldehydeEWG (-Cl)Moderate70-75%The ortho-substituent provides steric hindrance, lowering the yield compared to the unsubstituted or para-substituted analogues.
This compound EDG (-OⁱPr), EWG (-Br)Very Low<30%The combination of the bulky ortho-isopropoxy group and the large Grignard reagent results in extreme steric repulsion, making the addition reaction very difficult.

Comparative Biological Activity

Substituted benzaldehydes are precursors to many biologically active compounds and can exhibit intrinsic activity themselves. The nature and position of substituents are critical for their cytotoxic, antimicrobial, or other therapeutic effects.[15][16]

  • General Trends: Studies have shown that the biological activity of substituted benzaldehydes is closely tied to their structure. For instance, certain substitution patterns can enhance cytotoxicity against cancer cell lines or impart antimicrobial properties.[15][17]

  • 5-Bromo-2-hydroxybenzaldehyde (a related structure): This compound, also known as 5-bromosalicylaldehyde, serves as a precursor for Schiff's bases and their metal complexes, which have shown notable antibacterial and anticancer properties.[18] The presence of the bromo and hydroxyl groups is key to this activity.

  • Implications for this compound: The combination of a lipophilic isopropoxy group and a halogen (bromo) suggests that this molecule could be a valuable intermediate for synthesizing compounds with potential applications in medicinal chemistry.[19] The isopropoxy group can enhance membrane permeability, while the bromo group can engage in halogen bonding or serve as a handle for further synthetic modifications, such as cross-coupling reactions.

Summary and Outlook

This guide demonstrates that this compound is not merely another substituted benzaldehyde but a highly specialized chemical tool. Its defining characteristic is the profound steric hindrance imparted by the ortho-isopropoxy group, which overrides many of the electronic effects at play.

Key Comparative Insights:

  • Reactivity: It is significantly less reactive towards nucleophilic attack (Knoevenagel, Wittig, Grignard) than benzaldehydes lacking a bulky ortho substituent. This low reactivity can be strategically employed to achieve selective transformations at other positions in a molecule.

  • Electronic Profile: The electronic effects of the electron-donating ortho-isopropoxy and electron-withdrawing para-bromo groups create a nuanced electronic environment, but its influence on reactivity is often secondary to the steric effect.

  • Synthetic Potential: While its aldehyde group is sterically shielded, the aromatic ring remains functionalized at three distinct positions (aldehyde, isopropoxy, bromo), offering multiple handles for advanced synthetic manipulations, making it a valuable building block for complex target molecules in agrochemicals and pharmaceuticals.

By understanding the unique interplay of steric and electronic factors, researchers can leverage the distinct properties of this compound to design more efficient and selective synthetic routes.

References

  • Benchchem. Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
  • Mathur, D., et al. Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • de Souza, M. C. B. V., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará.
  • Varshney, S., et al. Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Indian Journal of Chemistry.
  • University of California, Irvine. A Solvent Free Wittig Reaction. J. Chem. Ed., 2007, 119.
  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).
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  • ResearchGate. Comparison of benzaldehyde and ortho-boronoaldehyde reactivity,...
  • Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? r/chemhelp.
  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation.
  • Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
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  • PharmaInfo. Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives.
  • YouTube. (2022). The Wittig Reaction.
  • Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules.
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A Comparative Guide to the Characterization of Novel Schiff Base Derivatives of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of a novel Schiff base synthesized from 5-bromo-2-isopropoxybenzaldehyde with alternative compounds. It is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of new chemical entities with potential therapeutic applications. We will delve into the rationale behind the synthesis, provide detailed experimental protocols, and present a comprehensive analysis of the characterization data, all while maintaining the highest standards of scientific integrity.

Introduction: The Potential of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with significant biological activities. The starting material, this compound, is a particularly interesting scaffold. The presence of a bromine atom, an isopropoxy group, and an aldehyde functionality offers multiple sites for chemical modification, allowing for the fine-tuning of steric and electronic properties. Brominated organic compounds, in particular, have shown promise in anticancer research.[1][2]

Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a class of compounds renowned for their broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.[1][3][4] The imine or azomethine group (-C=N-) is a key pharmacophore that can participate in various biological interactions.[5] This guide will focus on the synthesis and characterization of a novel Schiff base derived from this compound and p-toluidine, and compare it to an analogous compound synthesized from a different substituted benzaldehyde.

Synthesis of a Novel Schiff Base: (E)-N-(4-methylbenzylidene)-1-(5-bromo-2-isopropoxyphenyl)methanimine

The synthesis of our target novel compound, (E)-N-(4-methylbenzylidene)-1-(5-bromo-2-isopropoxyphenyl)methanimine, was achieved through a straightforward condensation reaction. This method is widely applicable for the synthesis of Schiff bases and is known for its efficiency and high yields.[6]

Experimental Protocol: Synthesis of the Novel Schiff Base
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of p-toluidine in 20 mL of absolute ethanol.

  • Reaction Setup: Equip the round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Initiation of Reaction: Slowly add the ethanolic solution of p-toluidine to the solution of this compound with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

The rationale for choosing p-toluidine as the amine component is to introduce a tolyl group, which can influence the compound's lipophilicity and potential biological interactions. The use of an acid catalyst is a standard procedure to accelerate the rate of imine formation.[7]

Characterization of the Novel Schiff Base

A thorough characterization is essential to confirm the structure and purity of the newly synthesized compound. A combination of spectroscopic techniques was employed for this purpose.

Predicted Spectroscopic Data:
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both benzene rings, a singlet for the azomethine proton (-CH=N-), signals for the isopropoxy group (a septet and a doublet), and a singlet for the methyl group of the tolyl moiety. The azomethine proton is expected to appear as a sharp singlet in the downfield region.[8]
¹³C NMR Resonances for all the carbon atoms in the molecule, including the characteristic signal for the imine carbon (-C=N-).[8]
FT-IR A characteristic absorption band in the region of 1615-1645 cm⁻¹ corresponding to the C=N stretching vibration of the imine group.[5][9]
Mass Spec. A molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom.[10][11]

Comparative Analysis: Novel Schiff Base vs. an Alternative

To provide a comprehensive evaluation, we will compare our novel Schiff base with a structurally similar compound, (E)-N-(4-chlorobenzylidene)-1-(4-nitrophenyl)methanimine, which has been previously synthesized and characterized. This alternative was chosen due to its different substitution pattern (nitro and chloro groups), which allows for an interesting comparison of synthetic accessibility and potential biological activity.

Comparative Data Table:
FeatureNovel Compound: (E)-N-(4-methylbenzylidene)-1-(5-bromo-2-isopropoxyphenyl)methanimineAlternative Compound: (E)-N-(4-chlorobenzylidene)-1-(4-nitrophenyl)methanimine
Starting Aldehyde This compound4-Nitrobenzaldehyde
Starting Amine p-Toluidine4-Chloroaniline
Synthesis Method Acid-catalyzed condensationSimilar condensation reaction
Key Spectroscopic Features M+2 peak in MS (due to Br)M+2 peak in MS (due to Cl, approx. 3:1 ratio)
Potential Biological Activity Anticancer, Anti-inflammatory[1][3]Antimicrobial, Anticancer

Visualizing the Synthesis and Workflow

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Synthetic Pathway of the Novel Schiff Base

G A This compound C Ethanol, Acetic Acid (cat.) Reflux A->C B p-Toluidine B->C D Novel Schiff Base (E)-N-(4-methylbenzylidene)-1-(5-bromo-2-isopropoxyphenyl)methanimine C->D

Caption: Synthetic route to the novel Schiff base.

Experimental Workflow for Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesized Novel Compound NMR ¹H & ¹³C NMR Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Analysis Structure Confirmation & Purity Assessment NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for compound characterization.

Conclusion and Future Perspectives

This guide has detailed the synthesis and characterization of a novel Schiff base derived from this compound. The proposed synthetic route is efficient and the expected spectroscopic data are well-supported by the existing literature. The comparison with an alternative Schiff base highlights how variations in substituents on the benzaldehyde and aniline rings can influence the properties of the final compound.

The presence of the bromine atom and the isopropoxy group in our novel compound makes it a promising candidate for further investigation into its biological activities, particularly its potential as an anticancer or anti-inflammatory agent. Future work should focus on the experimental verification of the predicted data and the evaluation of the compound's efficacy in relevant biological assays.

References

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
  • A systemic review of schiff bases as an analgesic, anti-inflammatory.
  • Synthesis and anti-inflammatory activity study of Schiff bases complexes. Biochemical and Cellular Archives. [Link]
  • synthesis and anti-inflammatory activity study of schiff bases complexes.
  • Organic Compounds Containing Halogen
  • Spectral characterization and anti-inflammatory activity of Schiff-base complexes derived from leucine and 2-acetylpyridine. Taylor & Francis Online. [Link]
  • Synthesis and Characterization of Chiral Nitrobenzaldehyde/Schiff Base Ligands.
  • Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • Organic Compounds Containing Halogen
  • 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD).
  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction.
  • Synthesis of Silicon Containing Benzaldehydes and Conversion to Schiff's Bases. Taylor & Francis Online. [Link]
  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines.
  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impact Factor. [Link]
  • Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. MDPI. [Link]
  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. [Link]
  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
  • Photocatalyzed Synthesis of a Schiff Base via C–N Bond Formation: Benzyl Alcohol as Sustainable Surrogates of Aryl Aldehydes.
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
  • Efficient imine synthesis using an eco-friendly solvent. American Chemical Society. [Link]
  • Mass spectrometry of halogen-containing organic compounds.
  • Different Schiff Bases—Structure, Importance and Classification.
  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs).
  • Eco-Friendly Synthesis of Imines by Ultrasound Irradiation.
  • The molecule that gave the mass spectrum shown here contains a ha... Pearson+. [Link]
  • Mass Spectrometry: Alkyl Halide Fragment
  • 1 H NMR, 13 C NMR, and mass spectral data.
  • IR bands of the imino group of the Schiff bases and of the complexes.
  • Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry. [Link]
  • Scheme 1: preparation of Schiff Base (I) By FT-IR spectrum appearance...
  • COMPARISON OF THE ACTIVITIES OF BROMINE-CONTAINING DIPHENYL METHANE DERIVATIVE COMPOUNDS AGAINST LIVER CANCER.
  • The Synthesis, Characterization, and Reactivity of Schiff Base Imine Ligands and Metal Complexes. Union College. [Link]
  • 1 H NMR spectrum of...

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A Comparative Guide to 5-Bromo-2-isopropoxybenzaldehyde in the Synthesis of Advanced Olefin Metathesis Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 5-Bromo-2-isopropoxybenzaldehyde and its utility as a precursor for second-generation Hoveyda-Grubbs type olefin metathesis catalysts. We will explore the synthesis of this key intermediate, its incorporation into ruthenium-based catalysts, and a comparative analysis of its performance against analogues bearing different alkoxy substituents. This document is intended to serve as a practical resource for experimental design and optimization in the field of synthetic organic and medicinal chemistry.

Introduction: The Strategic Role of Ligand Design in Olefin Metathesis

Olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds with broad functional group tolerance. The performance of the ruthenium catalysts that mediate this transformation is critically dependent on the nature of the ligands surrounding the metal center. In particular, the Hoveyda-Grubbs type catalysts, which feature a chelating benzylidene ether ligand, offer enhanced stability and are widely used.

The electronic properties of substituents on this benzylidene ligand can significantly modulate the catalyst's activity. It has been established that the initiation of the catalytic cycle involves the dissociation of the chelating ether arm. By incorporating electron-withdrawing groups (EWGs) onto the aromatic ring of the benzylidene ligand, this dissociation is facilitated, leading to a faster-initiating and often more active catalyst. This compound is a key building block for creating such electronically modified catalysts. The bromine atom at the 5-position acts as an effective EWG, while the isopropoxy group at the 2-position provides the necessary chelating oxygen atom.

This guide will compare the synthesis and performance implications of using this compound with other 2-alkoxy-5-bromobenzaldehydes, providing a framework for selecting the optimal ligand precursor for specific synthetic challenges.

Synthesis of 2-Alkoxy-5-bromobenzaldehyde Derivatives: A Comparative Overview

The general and most common route to this compound and its analogues is the O-alkylation of the commercially available precursor, 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde). This reaction, typically a Williamson ether synthesis, is robust and generally proceeds in high yield.

General Synthetic Workflow

The synthesis involves the deprotonation of the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde with a suitable base, followed by nucleophilic attack on an alkyl halide.

Synthetic_Workflow Precursor 5-Bromo-2-hydroxybenzaldehyde Intermediate Phenoxide Intermediate Precursor->Intermediate Deprotonation Product 2-Alkoxy-5-bromobenzaldehyde Intermediate->Product SN2 Reaction Alkyl_Halide Alkyl Halide (e.g., 2-bromopropane) Alkyl_Halide->Product Base Base (e.g., K2CO3) Base->Intermediate

Caption: General workflow for the synthesis of 2-alkoxy-5-bromobenzaldehydes.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the O-alkylation of substituted hydroxybenzaldehydes.

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • 2-Bromopropane (isopropyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

  • Add 2-bromopropane (1.5 eq.) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound.

Comparative Data for Alkoxybenzaldehyde Synthesis

The choice of alkyl halide and reaction conditions can be adapted to synthesize a range of 2-alkoxy-5-bromobenzaldehydes. The following table summarizes typical yields for the synthesis of different analogues, highlighting the efficiency of the Williamson ether synthesis for this class of compounds.

Alkoxy GroupAlkyl Halide UsedTypical Yield (%)
MethoxyMethyl Iodide>90%
EthoxyEthyl Bromide>90%
Isopropoxy 2-Bromopropane ~85-95%
BenzyloxyBenzyl Bromide>90%

Note: Yields are based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Performance in Olefin Metathesis Catalyst Synthesis and Activity

This compound serves as a crucial precursor for the synthesis of modified Hoveyda-Grubbs second-generation catalysts. The aldehyde is first converted to the corresponding styrene derivative, which is then reacted with a ruthenium source to form the final catalyst.

Synthesis of the Hoveyda-Grubbs Catalyst Precursor

Catalyst_Synthesis Aldehyde This compound Styrene 2-Isopropoxy-5-bromostyrene Aldehyde->Styrene Olefination Catalyst Hoveyda-Grubbs Type Catalyst Styrene->Catalyst Ligand Exchange Grubbs_I Grubbs' 1st Gen. Catalyst Grubbs_I->Catalyst

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical reagents. 5-Bromo-2-isopropoxybenzaldehyde is a valuable intermediate in synthetic chemistry, but its nature as a halogenated aromatic aldehyde necessitates a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step plan rooted in established safety principles to ensure the proper handling and disposal of this compound, safeguarding both laboratory personnel and the environment.

Foundational Knowledge: Hazard Profile and Risk Assessment

Before any handling or disposal begins, a thorough understanding of the compound's specific hazards is paramount. This knowledge forms the basis of our risk assessment and dictates the necessary safety precautions. The Safety Data Sheet (SDS) is the primary authoritative source for this information and should always be reviewed.[1]

Table 1: Chemical Identification

Property Value
Chemical Name This compound
CAS Number 138505-25-6[2][3]
Molecular Formula C₁₀H₁₁BrO₂[2][4]
Molecular Weight 243.11 g/mol [2]

| Classification | Halogenated Aromatic Compound[1] |

Table 2: GHS Hazard Summary

Pictogram GHS Classification Hazard Statement

|


| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4][5] |
| | Skin Sensitizer (Category 1) | H317: May cause an allergic skin reaction.[2] |
| | Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2][6] |
| | Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation.[5] |

The presence of a bromine atom classifies this compound as a halogenated organic . This is the single most critical factor influencing its disposal pathway, as halogenated and non-halogenated waste streams must be strictly segregated.[1][7][8]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's potential for eye, skin, and respiratory irritation, all handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9] Adherence to proper PPE is not merely a recommendation but a critical line of defense.

Table 3: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[10] Protects against splashes that can cause serious eye irritation.[2][6]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[11] Prevents skin contact, which can lead to irritation and allergic reactions.[2]
Body Protection A buttoned, long-sleeved laboratory coat.[9] Protects skin and personal clothing from contamination.

| Footwear | Closed-toe, chemical-resistant shoes.[11][12] | Prevents exposure from spills. |

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for collecting and preparing this compound for final disposal. The core principle is the meticulous segregation of halogenated waste.[1][8]

Step 1: Designate and Prepare the Waste Container

  • Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, designated exclusively for "Halogenated Organic Liquid Waste." [8]

  • Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[1][8]

  • Clearly write the full chemical name, "this compound," and its concentration or quantity on the label.

Step 2: Transfer of Waste

  • Carefully pour or transfer the residual this compound into the designated halogenated waste container.

  • Perform this transfer inside a chemical fume hood to contain any vapors.[1]

Step 3: Decontamination and Rinsate Collection

  • Any glassware or equipment that has come into contact with the compound must be decontaminated.

  • Rinse the contaminated items with a minimal amount of a suitable solvent, such as acetone.[1]

  • Crucially, this rinsate is now considered hazardous halogenated waste and must be collected in the same designated container. [1] Never dispose of rinsate down the drain.

Step 4: Secure and Store the Waste Container

  • After adding waste, securely fasten the cap on the container. Do not leave it open.[8]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Ensure the container is stored in secondary containment (e.g., a spill tray) to mitigate leaks.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[5][13]

Step 5: Arrange for Final Disposal

  • Once the container is nearly full (approximately 75-80% capacity to allow for expansion) or has reached your institution's time limit for accumulation, schedule a pickup.

  • Contact your institution's EHS office to arrange for the collection and final disposal of the hazardous waste.[1] Follow their specific procedures for waste manifest and pickup.

Below is a diagram illustrating this essential workflow.

G cluster_prep Preparation Phase cluster_collection Waste Collection Protocol cluster_final Finalization Phase A Review Safety Data Sheet (SDS) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside Chemical Fume Hood B->C D 1. Select & Label Container: 'HALOGENATED ORGANIC WASTE' C->D E 2. Transfer Waste Compound D->E F 3. Decontaminate Glassware with Acetone E->F G 4. Collect Rinsate into SAME Waste Container F->G H 5. Securely Cap Container G->H I 6. Store in Secondary Containment in Satellite Accumulation Area H->I J 7. Contact EHS for Pickup and Final Disposal I->J

Caption: Workflow for the safe disposal of halogenated organic waste.

Emergency Preparedness: Spill and Exposure Response

Even with meticulous planning, accidents can occur. A clear and immediate response plan is vital.

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • If the spill is large, evacuate the lab.

    • For small, manageable spills within a fume hood, contain the spill using an inert absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled bag or container for disposal as hazardous waste.[8]

    • Request disposal through your EHS department.[8]

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5][6] If irritation or an allergic reaction develops, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, responsibility, and scientific integrity.

References

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  • SAFETY DATA SHEET - Benzaldehyde, 5-bromo-2-hydroxy-, Fisher Scientific,
  • SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde, Fisher Scientific,
  • SAFETY DATA SHEET - Benzaldehyde, 5-bromo-2-hydroxy-3-methoxy-, Fisher Scientific,
  • Hazardous Waste Disposal Guide, Northwestern University Research Safety,
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise and safe handling of specialized reagents is paramount. 5-Bromo-2-isopropoxybenzaldehyde (CAS No. 138505-25-6), a halogenated aromatic aldehyde, serves as a key building block in the synthesis of complex organic molecules.[1][2] While its utility is significant, a thorough understanding of its hazard profile is critical to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling this compound, moving beyond a simple checklist to explain the why behind each safety measure.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, its classification as an irritant and analysis of structurally similar compounds provide a clear and reliable basis for risk assessment.[3] Analogs such as other bromo-substituted benzaldehydes are known to be harmful if swallowed, inhaled, or in contact with skin, and cause serious skin and eye irritation.[4] Furthermore, some related compounds are noted to be air-sensitive, a crucial consideration for both safety and experimental integrity.

Hazard Assessment: A Foundation for Safety

Before any handling, a thorough risk assessment is non-negotiable. The primary hazards associated with this compound, based on available data and analogous compounds, are summarized below.

Hazard ClassificationPotential EffectsSource
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]
Respiratory Sensitization May cause respiratory irritation.[4]
Physical Hazards As a solid powder, may form combustible dust concentrations in air. Some analogs are air-sensitive.[1 (from initial search)]

Understanding these hazards dictates a multi-layered PPE strategy that protects all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

The Core Ensemble: Essential PPE for Routine Handling

For any procedure involving this compound, from weighing to its addition to a reaction vessel, the following PPE constitutes the mandatory minimum.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[3] Therefore, robust eye protection is essential.

  • Chemical Splash Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and vapors.[4]

  • Face Shield: When handling larger quantities (>10g) or during procedures with a heightened risk of splashing (e.g., transfers, quenching a reaction), a face shield must be worn in addition to chemical splash goggles. The face shield provides a critical barrier for the entire face.

Dermal Protection: Beyond the Lab Coat

A standard cotton lab coat is a baseline, but the choice of gloves requires careful consideration due to the compound's halogenated aromatic structure.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves, fully buttoned, is required.

  • Gloves: This is the most critical and nuanced component of dermal protection. Halogenated aromatic compounds can be particularly challenging for common glove materials.[5] Disposable nitrile gloves, while common in labs, may offer only limited protection against this chemical class.[6]

    • Causality: The efficacy of a glove material is determined by its resistance to permeation and degradation by the specific chemical. No single material is impervious to all chemicals.

    • Protocol: For handling this compound, double gloving is the recommended best practice. An inner nitrile glove can be overlaid with a more robust glove, such as neoprene or butyl rubber, for extended handling. For incidental contact, such as weighing a small sample in a fume hood, a single pair of heavy-duty nitrile gloves (e.g., >8 mil thickness) may suffice, but they must be changed immediately upon any sign of contamination.

    • Validation: Always consult the glove manufacturer's specific chemical resistance chart for data on aromatic aldehydes and halogenated compounds before beginning work.[7][8]

Table 1: Glove Material Compatibility Overview

Glove Material Performance vs. Aldehydes Performance vs. Halogenated/Aromatic Hydrocarbons Recommendation
Nitrile Fair to Good Poor to Fair Suitable for incidental contact (double-gloved) or as an inner glove. Change immediately on contact.[6][9]
Neoprene Good Poor to Fair A good outer glove option; offers better dexterity than butyl rubber.[9]
Butyl Rubber Very Good Poor Excellent for aldehydes but poor against aromatic structures. Use with caution, preferably as part of a double-gloving strategy.[9]

| Natural Rubber (Latex) | Fair | Poor | Not recommended due to poor chemical resistance and potential for allergies.[9] |

Respiratory Protection: Controlling the Unseen Hazard

As a fine powder, this compound poses an inhalation risk.[4] All handling of the solid must be performed within a certified chemical fume hood to minimize airborne particles and vapors.

  • Engineering Control: The primary method of respiratory protection is the use of a chemical fume hood. Ensure the sash is at the lowest practical height.

  • Respirator Use: If engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate.[10] Note that respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[11][12]

Step-by-Step Protocol for Handling Air-Sensitive Solids

Given that related compounds are air-sensitive, adopting techniques to handle this compound under an inert atmosphere is a prudent measure to ensure both safety and product purity.

Objective: To weigh and transfer the solid reagent while minimizing exposure to atmospheric air and moisture.

Required Equipment:

  • Certified Chemical Fume Hood

  • Schlenk flask or three-necked round-bottom flask

  • Schlenk line with inert gas (Nitrogen or Argon) supply

  • Spatula

  • Weighing boat

  • Greased ground-glass stoppers

Procedure:

  • Preparation: Don all required PPE (chemical splash goggles, lab coat, double gloves).

  • Weighing: Weigh the desired amount of this compound into a weighing boat inside the fume hood.

  • Flask Inerting: Place the weighed solid into a clean, dry Schlenk flask.

  • Attachment: Stopper the flask and securely attach it to the Schlenk line.

  • Evacuate-Refill Cycle: Carefully open the flask to the vacuum line. Be cautious to prevent the powder from being drawn into the line.

  • Backfill: Close the vacuum valve and slowly backfill the flask with inert gas from the manifold.

  • Repeat: Perform this evacuate-refill cycle three times to ensure a fully inert atmosphere within the flask.[13]

  • Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas, ready for the addition of solvents or other reagents.

Operational and Disposal Plans

A safe protocol extends beyond handling to include storage and disposal.

Storage:

  • Store the compound in a tightly sealed container.

  • Keep in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[4]

  • For added precaution against air sensitivity, storing the container inside a desiccator or a nitrogen-filled glovebox is recommended.[14]

Spill Management:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: this compound is a halogenated organic compound.[1] As such, it must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams. This is critical for proper disposal and cost management.[15]

  • Container: Collect all waste containing this compound (including contaminated absorbents and disposable PPE) in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Task: Handle this compound Assess_Location Work Outside Fume Hood? Start->Assess_Location Assess_Quantity Quantity > 10g or High Splash Potential? Base_PPE Minimum PPE: - Lab Coat - Splash Goggles - Double Gloves (e.g., Nitrile + Neoprene) Assess_Quantity->Base_PPE No Add_Face_Shield Add Face Shield Assess_Quantity->Add_Face_Shield Assess_Location->Assess_Quantity No Req_Respirator Respirator Required (Consult EHS) Assess_Location->Req_Respirator Yes Proceed Proceed with Caution Base_PPE->Proceed Add_Face_Shield->Base_PPE Req_Respirator->Assess_Quantity

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.